Product packaging for 4-Formyl-3-methoxybenzoic acid(Cat. No.:CAS No. 80893-99-8)

4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987
CAS No.: 80893-99-8
M. Wt: 180.159
InChI Key: HYBGYWUQRRQICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Formyl-3-methoxybenzoic acid (CAS 80893-99-8) is a high-purity organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. It is supplied as a solid that should be stored under an inert atmosphere at 2-8°C . This compound serves as a valuable synthetic building block in research, particularly in organic and medicinal chemistry. Its structure features both an aldehyde and a carboxylic acid functional group on a methoxy-substituted benzene ring, enabling its use in a wide range of chemical transformations. The aldehyde group is susceptible to nucleophilic addition and condensation reactions, such as the formation of Schiff bases, while the carboxylic acid can form esters, amides, or be reduced. For instance, related methoxybenzoic acid derivatives are frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients and biochemical probes like AMB-CoA . The presence of the methoxy group influences the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B2511987 4-Formyl-3-methoxybenzoic acid CAS No. 80893-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGYWUQRRQICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80893-99-8
Record name 4-formyl-3-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, an aldehyde, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and a review of its significant applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with three functional groups: a carboxyl group at position 1, a methoxy group at position 3, and a formyl (aldehyde) group at position 4.[1][2][3] This strategic placement of functional groups with differing electronic and reactive properties makes it a valuable and versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound PubChem[3]
CAS Number 80893-99-8 ChemicalBook, BLD Pharm[1][4]
Molecular Formula C₉H₈O₄ PubChem[3][5]
Molecular Weight 180.16 g/mol PubChem[5]
SMILES COC1=C(C=CC(=C1)C(=O)O)C=O PubChemLite[5]

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N | PubChemLite[5] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized below.

Table 2: Physicochemical Data

Property Value Notes and References
Appearance Solid General observation from suppliers.
Melting Point 196.5 - 200.5 °C The relatively high melting point is indicative of a stable crystalline lattice structure, influenced by intermolecular hydrogen bonding via the carboxylic acid group.[6]
Boiling Point Data not available Likely to decompose upon heating before boiling at atmospheric pressure.
Solubility Insoluble in water; Soluble in alcohols, ether, and ethyl acetate. The carboxylic acid provides some polarity, but the overall aromatic structure limits water solubility. Solubility in organic solvents is expected.[7]

| pKa | ~4.4 | Estimated based on the pKa of 4-methoxybenzoic acid (pKa = 4.47). The electron-withdrawing formyl group may slightly increase acidity.[7] |

Synthesis and Purification

While several synthetic routes to this compound exist, a common and reliable laboratory method involves the oxidation of the corresponding methyl group of 3-methoxy-4-methylbenzoic acid or the formylation of a suitable precursor. A related compound, 4-formyl-3-methoxybenzonitrile, is often synthesized via bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis, a pathway that highlights the reactivity of the benzylic position.[8]

Experimental Protocol: Oxidation of 4-(hydroxymethyl)-3-methoxybenzoic acid (Illustrative)

This protocol is based on a general oxidation procedure for converting a hydroxymethyl group to a formyl group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(hydroxymethyl)-3-methoxybenzoic acid in a suitable solvent such as dichloromethane.

  • Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO₂, ~3 equivalents), to the solution. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the manganese dioxide. The filter cake should be washed with additional solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, to afford pure this compound.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Work-up & Purification start Dissolve Precursor (4-(hydroxymethyl)-3-methoxybenzoic acid) in Dichloromethane add_oxidant Add MnO₂ start->add_oxidant reflux Reflux at 40°C (Monitor by TLC) add_oxidant->reflux cool Cool to RT reflux->cool filter Filter to remove MnO₂ cool->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Self-Validating System)

Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validation.

Table 3: Spectroscopic Data for Characterization

Technique Expected Features
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm. - Aldehyde Proton (-CHO): A singlet around 9.8-10.1 ppm. - Aromatic Protons: Three protons on the benzene ring, exhibiting characteristic splitting patterns and chemical shifts influenced by the substituents (typically in the 7-8 ppm range). - Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.
¹³C NMR - Carboxylic Carbon (-COOH): ~165-170 ppm. - Aldehyde Carbon (-CHO): ~190-195 ppm. - Aromatic Carbons: Six distinct signals, with carbons attached to oxygen appearing downfield (~150-160 ppm). - Methoxy Carbon (-OCH₃): ~55-60 ppm.
IR Spectroscopy (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300. - C=O Stretch (Aldehyde): A sharp, strong band around 1690-1710. - C=O Stretch (Carboxylic Acid): A strong band around 1680-1700, often overlapping with the aldehyde C=O. - C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720. - C-O Stretch (Methoxy/Acid): Strong bands in the 1200-1300 region.

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 180. - Key Fragments: Loss of -OH (m/z=163), loss of -CHO (m/z=151), and loss of -COOH (m/z=135). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

  • Carboxylic Acid Group: Can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amidation (e.g., after conversion to an acid chloride with thionyl chloride).

  • Formyl (Aldehyde) Group: This group is a key site for nucleophilic addition and condensation reactions. It readily participates in reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for significant chain extension and elaboration.

  • Aromatic Ring: The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing carboxyl and formyl groups. It can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the interplay of all three groups.

Application in Drug Development

This molecule is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[9] Its structural motifs are found in compounds developed for cardiovascular and central nervous system disorders.[10] A notable application is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. The related compound, 4-formyl-3-methoxybenzonitrile, serves as a key starting material for Finerenone.[11][12]

Application_Pathway cluster_reactions Key Synthetic Transformations start This compound (or related nitrile intermediate) r1 Reductive Amination (Aldehyde) start->r1 r2 Amidation (Carboxylic Acid) start->r2 r3 Cyclization Reactions r1->r3 r2->r3 api Complex Heterocyclic APIs (e.g., Finerenone Core) r3->api

Caption: Role as a key intermediate in the synthesis of complex APIs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: Based on data for structurally related compounds like p-anisic acid, it may be harmful if swallowed and can cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid formation of dust and aerosols.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • If inhaled: Move person into fresh air.[6]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] In all cases of exposure, consult a physician.[6]

Conclusion

This compound is a highly functionalized and synthetically valuable organic compound. Its well-defined structure, predictable reactivity, and role as a precursor to high-value molecules, particularly in the pharmaceutical industry, establish its importance. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering a foundational resource for scientists and researchers aiming to leverage its unique chemical attributes in their work.

References

An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Identification and Characterization for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Formyl-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional arrangement—a carboxylic acid, a methoxy ether, and an aldehyde group on a benzene ring—renders it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its identification, characterization, and safe handling, designed to empower researchers in leveraging its synthetic potential.

The strategic placement of its functional groups allows for selective chemical transformations, making it a valuable precursor in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). Understanding its distinct physicochemical and spectroscopic properties is paramount for its effective utilization and for ensuring the purity and identity of its downstream products.

Core Identification Parameters

A unique and unambiguous identification of this compound is the foundation of its application in regulated and precision-driven fields such as drug development.

IdentifierValueSource
CAS Number 80893-99-8Chemical Abstracts Service
Molecular Formula C₉H₈O₄PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

Structural Elucidation and Spectroscopic Fingerprinting

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are detailed below. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 12.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

  • Aldehyde Proton (-CHO): A sharp singlet is expected between 9.8 and 10.2 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (splitting) are influenced by the electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is predicted to be in the range of 3.8 to 4.0 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts
Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)168 - 172
Aldehyde (-C HO)190 - 195
Aromatic Carbons (Ar-C)110 - 160
Methoxy Carbon (-OC H₃)55 - 60

Note: The exact chemical shifts of the aromatic carbons require more detailed prediction models but will fall within the specified range.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Key Functional Group Vibrations
Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710
C=O stretch (Aldehyde)1690-1740
C-H stretch (Aldehyde)2720-2820 (often two weak bands)
C-O stretch (Ether)1200-1275 (asymmetric) & 1000-1075 (symmetric)
C=C stretch (Aromatic)~1600 and ~1475
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180.

The fragmentation pattern is a unique fingerprint of the molecule. Key predicted fragments for this compound include:

  • Loss of a hydroxyl radical (-OH): [M-17]⁺ at m/z = 163.

  • Loss of a methoxy radical (-OCH₃): [M-31]⁺ at m/z = 149.

  • Loss of a carboxyl group (-COOH): [M-45]⁺ at m/z = 135.

Analytical Workflow for Identification and Quality Control

A robust analytical workflow is essential to ensure the identity and purity of this compound for research and development purposes.

Caption: A logical workflow for the comprehensive identification and purity assessment of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of non-volatile and thermally sensitive compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis, likely around 254 nm.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safe Handling and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following precautions, based on the known hazards of similar substituted benzoic acids, should be strictly followed.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3][4]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4]

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

  • Handling Procedures:

    • Avoid creating dust.[2][4]

    • Wash hands thoroughly after handling.[2][4]

    • Avoid contact with skin, eyes, and clothing.[2][4]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its identification through a combination of its unique CAS number and a suite of spectroscopic techniques (NMR, IR, and MS) is critical for its effective and reliable use. Adherence to a rigorous analytical workflow ensures the quality and purity of the material, while following established safety protocols for related compounds is essential for researcher safety. This guide provides the foundational knowledge for scientists and drug development professionals to confidently incorporate this valuable building block into their research endeavors.

References

Physical and chemical properties of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Formyl-3-methoxybenzoic acid

Introduction

This compound, a trifunctional aromatic compound, represents a significant building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, offers a versatile platform for complex organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, reactivity, analytical characterization, and synthetic relevance, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind its chemical behavior and outlining validated analytical protocols, this document serves as an authoritative resource for harnessing the full potential of this valuable intermediate.

Molecular Identity and Structure

The precise arrangement of functional groups in this compound is fundamental to its reactivity and physical properties. The molecule consists of a benzoic acid core with a methoxy group at position 3 and a formyl (aldehyde) group at position 4.

The IUPAC name for this compound is this compound.[1] Its structure is defined by the presence of an electron-donating methoxy group positioned ortho to the carboxylic acid and an electron-withdrawing formyl group at the para position. This substitution pattern creates a distinct electronic and steric environment that governs the molecule's chemical behavior.

Caption: 2D Structure of this compound.

Table 1: Key Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [1]
CAS Number 80893-99-8 [2][3][4]
Molecular Formula C₉H₈O₄ [1][5]
Molecular Weight 180.16 g/mol [1]
SMILES COC1=C(C=CC(=C1)C(=O)O)C=O [5]

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between its polar functional groups and the aromatic backbone. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties

Property Value/Description Rationale & Insights
Appearance Expected to be a solid at room temperature. Based on analogous structures like 4-methoxybenzoic acid.[6]
Melting Point Data not readily available in public literature. Requires experimental determination via techniques like Differential Scanning Calorimetry (DSC). The related compound 4-formyl-3-hydroxybenzoic acid melts at 235-240 °C.[7]
Boiling Point Not available; likely to decompose upon heating at atmospheric pressure. The presence of multiple functional groups increases the likelihood of decomposition before boiling.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base. Limited solubility in water and nonpolar solvents. The carboxylic acid group confers solubility in basic solutions via salt formation. The overall polarity allows for dissolution in polar organic solvents.

| pKa | Estimated to be around 4. | The parent compound, benzoic acid, has a pKa of 4.2. The electron-withdrawing formyl group (-CHO) increases acidity (lowers pKa), while the electron-donating methoxy group (-OCH₃) slightly decreases acidity (raises pKa). The net effect is a pKa value close to that of benzoic acid. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

  • Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted into a variety of derivatives:

    • Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides after conversion to a carboxylate salt.

    • Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) and reacted with amines to form amides.

    • Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aldehyde Group: This group is a key site for carbon-carbon and carbon-nitrogen bond formation.

    • Oxidation: Can be selectively oxidized to a second carboxylic acid group, yielding 3-methoxyphthalic acid.

    • Reduction: Can be selectively reduced to a primary alcohol using milder reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.

    • Reductive Amination: Reacts with primary or secondary amines to form an imine, which is then reduced in situ to form a secondary or tertiary amine, respectively. This is a cornerstone reaction in drug discovery.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing formyl and carboxyl groups. The directing effects of the substituents would need to be carefully considered for any further ring functionalization.

reactivity cluster_cooh Carboxylic Acid Reactions cluster_cho Aldehyde Reactions main 4-Formyl-3-methoxybenzoic Acid ester Ester main->ester R-OH, H⁺ amide Amide main->amide 1. SOCl₂ 2. R₂NH cooh_reduction Primary Alcohol (via strong reduction) main->cooh_reduction LiAlH₄ cho_reduction Primary Alcohol (via mild reduction) main->cho_reduction NaBH₄ reductive_amination Amine main->reductive_amination R₂NH, NaBH(OAc)₃ wittig Alkene main->wittig Ph₃P=CR₂ oxidation Dicarboxylic Acid main->oxidation KMnO₄

Caption: Key reaction pathways for this compound.

Analytical Characterization Protocols

Confirming the identity, purity, and structure of this compound is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for its comprehensive analysis.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the purity of the compound due to the strong UV absorbance of the aromatic ring and conjugated systems.

  • Expertise & Causality: A reversed-phase C18 column is chosen because it effectively separates moderately polar organic molecules from nonpolar and highly polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte by balancing polarity. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.

  • Methodology:

    • Instrumentation: HPLC system with a UV-Vis detector, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.[8]

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water, acidifying the aqueous portion with 0.1% phosphoric acid.[8]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the sample and integrate the area of the main peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopic Analysis

Spectroscopy provides definitive structural information by probing the molecule's atomic and bonding environments.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Rationale: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.

    • Predicted Signals:

      • ~13.0 ppm (singlet, 1H, broad): Carboxylic acid proton (-COOH).

      • ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).

      • ~7.8-8.1 ppm (multiplet, 3H): Aromatic protons. Their exact shifts and splitting patterns (likely a doublet, a singlet, and a doublet) will confirm the 1,3,4-substitution pattern.

      • ~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.

    • Predicted Absorption Bands:

      • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

      • ~1700-1680 cm⁻¹ (strong): C=O stretch of the aldehyde.

      • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. These two C=O peaks may overlap.

      • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretches of the aromatic ring.

      • ~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretches of the ether and carboxylic acid.

  • Mass Spectrometry (MS):

    • Rationale: Provides the exact molecular weight and fragmentation patterns.

    • Predicted Data: In negative ion mode ESI-MS, a prominent peak at m/z 179.03 corresponding to the deprotonated molecule [M-H]⁻ would be expected.[5]

analytical_workflow cluster_spec Spectroscopic Confirmation start Synthesized Compound prep Sample Preparation (Dissolution & Filtration) start->prep hplc HPLC-UV Analysis prep->hplc nmr ¹H NMR prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms purity Purity Assessment (>98%?) hplc->purity end Structurally Confirmed & Pure Compound purity->end Yes fail Further Purification Required purity->fail No

Caption: Workflow for analytical characterization and validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like p-anisic acid can be used to establish prudent handling practices.[9][10] The compound should be treated as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

Aspect Recommendation Rationale
GHS Hazards Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Aromatic acids and aldehydes are common irritants. Dust inhalation should be avoided.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11] To prevent contact with eyes and skin.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12] To minimize inhalation exposure.
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] To ensure chemical stability and prevent hazardous reactions.

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | To prevent environmental contamination. |

Applications in Research and Development

The primary value of this compound is as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

  • Drug Discovery: This molecule is an ideal scaffold for creating libraries of compounds for biological screening. The carboxylic acid can serve as a handle for attaching the molecule to a solid support for combinatorial chemistry, while the aldehyde is a key functional group for introducing diversity through reductive amination. The closely related intermediate, 4-formyl-3-methoxybenzonitrile, is used in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist.[14] This highlights the relevance of the 4-formyl-3-methoxy substitution pattern in modern drug design.

  • Materials Science: The rigid aromatic core and reactive functional groups make it a candidate for synthesizing specialty polymers, liquid crystals, and functional dyes.[15] For example, it can be incorporated into polymer backbones to modify properties like thermal stability and solubility.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, stemming from its distinct carboxylic acid, aldehyde, and methoxy groups, allows for selective and predictable transformations. While some physical data requires further experimental determination, its structural features and chemical behavior can be confidently predicted based on established chemical principles. By employing the robust analytical and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance projects in drug discovery, agrochemicals, and materials science.

References

An In-depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-3-methoxybenzoic acid, a key organic intermediate, holds significant importance in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols with mechanistic insights, analytical characterization methods, and critical safety information. By grounding theoretical principles in practical application, this document serves as an essential resource for researchers engaged in organic synthesis and drug discovery, particularly in the development of novel therapeutics such as the non-steroidal mineralocorticoid receptor antagonist, Finerenone.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound (IUPAC Name: this compound) is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid backbone with a methoxy group and a reactive formyl (aldehyde) group, makes it a versatile and highly valuable building block in multi-step organic synthesis. The electronic properties conferred by these functional groups—the electron-withdrawing nature of the carboxyl and formyl groups and the electron-donating effect of the methoxy group—create a unique reactivity profile that is instrumental in constructing complex molecular architectures.

Its most prominent role is as a crucial intermediate in the industrial synthesis of Finerenone, a medication used to treat chronic kidney disease associated with type 2 diabetes. The precise arrangement of its functional groups allows for the strategic elaboration of the Finerenone scaffold. This guide delves into the core scientific principles and practical methodologies associated with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic target is paramount for its successful synthesis, purification, and handling.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [Calculated]
CAS Number 80893-99-8[1]
IUPAC Name This compound[1]
Synonyms 4-Carboxy-2-methoxybenzaldehyde[1]
Predicted XlogP 1.2[2]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the electron-withdrawing and -donating groups. The aldehyde proton will be a highly deshielded singlet (δ 9.5-10.5 ppm). The methoxy protons will appear as a sharp singlet around δ 3.9-4.1 ppm, and the acidic proton of the carboxylic acid will be a broad singlet at a variable, downfield chemical shift (δ 10-13 ppm), which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield (165-195 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing more upfield. The methoxy carbon itself will be observed around 55-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).

    • A sharp C=O stretch from the aldehyde (1690-1715 cm⁻¹).

    • A C=O stretch from the carboxylic acid (1680-1710 cm⁻¹), which may overlap with the aldehyde signal.

    • C-O stretching from the methoxy group and carboxylic acid (1200-1300 cm⁻¹).

    • Aromatic C=C stretching vibrations (1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a methoxy group (-OCH₃, M-31), or a carboxyl group (-COOH, M-45). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (Monoisotopic Mass: 180.04225 Da)[2].

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the formylation of a suitable precursor, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). The Reimer-Tiemann reaction is a classic and effective method for ortho-formylation of phenols.

Synthetic Workflow: Reimer-Tiemann Formylation of Vanillic Acid

This protocol outlines the synthesis starting from the readily available vanillic acid. The key transformation is the introduction of a formyl group at the position ortho to the hydroxyl group.

G cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Workup & Purification A Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) C Reaction Mixture (Heat, ~60-70°C) A->C Dissolve B NaOH (aq), Chloroform (CHCl3) B->C Add slowly D Intermediate Dichlorocarbene Adduct C->D Generation of :CCl2 Electrophilic Attack E Hydrolysis (in situ) D->E Alkaline conditions F Crude Product Mixture E->F G Acidification (e.g., HCl) F->G H Precipitation of Acidic Products G->H I Filtration & Washing H->I J Recrystallization (e.g., Ethanol/Water) I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve vanillic acid (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

  • Reagent Addition: Gently heat the solution to 60-70°C in a water bath. Add chloroform (2-3 equivalents) dropwise via the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic and the color of the mixture will darken.

  • Reaction & Hydrolysis: After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours to ensure complete reaction and subsequent hydrolysis of the intermediate.

  • Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Mechanistic Insights

The Reimer-Tiemann reaction proceeds via the formation of dichlorocarbene (:CCl₂) in the alkaline medium from chloroform. This highly electrophilic species is the key reactant.

  • Carbene Generation: CHCl₃ + OH⁻ ⇌ ⁻CCl₃ + H₂O ⁻CCl₃ → :CCl₂ + Cl⁻

  • Electrophilic Attack: The phenoxide ion of vanillic acid, being highly activated and electron-rich, undergoes electrophilic attack by the dichlorocarbene. The ortho-position to the powerful activating -O⁻ group is favored.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is rapidly hydrolyzed under the alkaline conditions to form the aldehyde (formyl) group.

The choice of a strong base is critical not only to generate the carbene but also to deprotonate the phenolic hydroxyl and carboxylic acid groups, creating the highly nucleophilic phenoxide required for the reaction.

Analytical Methods for Quality Control

Ensuring the purity and identity of synthesized this compound is crucial for its use in subsequent research and development stages. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. A typical starting point is a 60:40 mixture of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the aromatic system exhibits strong absorbance.

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 0.1 mg/mL).

This method allows for the separation of the desired product from starting materials and potential side-products, enabling accurate purity assessment by peak area percentage.

G cluster_input cluster_output workflow HPLC Analysis Workflow Sample Preparation HPLC Injection Chromatographic Separation UV Detection (254 nm) Data Analysis Result Purity Report (Chromatogram) workflow:f4->Result Sample Synthesized Product Sample->workflow:f0

Caption: High-level workflow for HPLC-based quality control.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicology data is limited, information from structurally related compounds provides a basis for safe laboratory practices.

  • Hazard Classification: Based on its functional groups (carboxylic acid, aldehyde), it should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[5].

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists[5].

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[5].

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of specialized organic intermediates in modern medicine. Its well-defined structure and predictable reactivity make it an indispensable component in the synthesis of life-changing pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality assessment. As drug discovery continues to evolve, the demand for such versatile and strategically functionalized building blocks will undoubtedly grow, further cementing the importance of understanding their chemistry from first principles to industrial application.

References

Spectral data analysis of 4-Formyl-3-methoxybenzoic acid (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data of 4-Formyl-3-methoxybenzoic acid, a key organic intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is explained to provide a practical and self-validating framework for analysis.

Introduction: The Structural Significance of this compound

This compound (C₉H₈O₄) is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for predicting its reactivity in various chemical transformations. This guide will walk through the theoretical and practical aspects of its spectral characterization.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and carboxylic acid groups and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet1HCarboxylic acid (-COOH)
~10.5Singlet1HAldehyde (-CHO)
~8.2Doublet1HAromatic (H-5)
~8.0Doublet of doublets1HAromatic (H-6)
~7.3Doublet1HAromatic (H-2)
~4.0Singlet3HMethoxy (-OCH₃)

Interpretation:

  • Carboxylic Acid Proton ( ~11.0 ppm): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature, resulting in a downfield singlet.

  • Aldehyde Proton ( ~10.5 ppm): The aldehyde proton is also significantly deshielded by the adjacent carbonyl group, appearing as a sharp singlet.

  • Aromatic Protons (~7.3-8.2 ppm): The substitution pattern on the benzene ring leads to a complex splitting pattern. H-5 is ortho to the electron-withdrawing aldehyde group, making it the most downfield of the aromatic protons. H-6 is coupled to both H-5 and H-2, likely appearing as a doublet of doublets. H-2, being ortho to the carboxylic acid group, will also be downfield.

  • Methoxy Protons ( ~4.0 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~170Carboxylic Acid Carbonyl (C=O)
~160Aromatic (C-3)
~135Aromatic (C-1)
~132Aromatic (C-4)
~128Aromatic (C-6)
~115Aromatic (C-5)
~112Aromatic (C-2)
~56Methoxy (-OCH₃)

Interpretation:

  • Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing at the lowest field (~192 and ~170 ppm, respectively).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. C-3, attached to the electron-donating methoxy group, is shifted upfield relative to the other substituted carbons. The carbons ortho and para to the electron-withdrawing groups (C-2, C-5, C-6) will have their resonances shifted downfield.

  • Methoxy Carbon: The methoxy carbon appears at a characteristic upfield position (~56 ppm).

Experimental Protocol for NMR Spectroscopy:

Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Intensity (%)Assignment
180100Molecular Ion [M]⁺
17990[M-H]⁺
16540[M-CH₃]⁺
15160[M-CHO]⁺
13730[M-COOH]⁺
12350[M-CHO, -CO]⁺
10920[M-COOH, -CO]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of this compound (180.04 g/mol ).[1]

  • Key Fragment Ions:

    • [M-H]⁺ (m/z 179): Loss of a hydrogen radical is a common fragmentation for aldehydes.

    • [M-CH₃]⁺ (m/z 165): Loss of a methyl radical from the methoxy group.

    • [M-CHO]⁺ (m/z 151): Loss of the formyl radical.

    • [M-COOH]⁺ (m/z 137): Loss of the carboxyl radical.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: A generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
3300-2500BroadO-H stretch (Carboxylic acid)
3050-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Methoxy)
2850, 2750WeakC-H stretch (Aldehyde)
1720-1680StrongC=O stretch (Carboxylic acid)
1700-1660StrongC=O stretch (Aldehyde)
1600, 1475Medium-StrongC=C stretch (Aromatic)
1250-1000StrongC-O stretch (Ether and Carboxylic acid)
900-675StrongC-H bend (Aromatic)

Interpretation:

  • O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretches: Two distinct strong carbonyl peaks are expected: one for the carboxylic acid (~1700 cm⁻¹) and one for the aldehyde (~1680 cm⁻¹). Their exact positions can be influenced by conjugation with the aromatic ring.

  • Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region confirm the presence of the benzene ring.

  • C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Conclusion: A Cohesive Structural Confirmation

The combined analysis of NMR, MS, and IR spectra provides a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Infrared spectroscopy definitively identifies the key functional groups present in the molecule. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is paramount for its application in research and development.

References

The Chemist's Compass: A Technical Guide to Predicting the ¹H and ¹³C NMR Spectra of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, the ability to accurately predict NMR spectra is a cornerstone of efficient compound characterization and confirmation. This in-depth technical guide provides a comprehensive methodology for predicting the ¹H and ¹³C NMR chemical shifts of 4-formyl-3-methoxybenzoic acid. We will explore both empirical prediction through substituent chemical shift (SCS) additivity rules and the principles behind modern computational prediction software. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, offering not just the predicted data, but a deep dive into the causality behind chemical shift phenomena in substituted aromatic systems.

Introduction: The 'Why' Behind the Shift

The chemical shift (δ) in NMR spectroscopy is a direct measure of the electronic environment of a nucleus. For a substituted benzene ring, the precise chemical shift of each proton and carbon is a nuanced outcome of the interplay between various substituent effects. Unsubstituted benzene presents a single peak in its ¹H NMR spectrum at approximately 7.3 ppm and a single peak in its ¹³C NMR spectrum at 128.5 ppm.[1] The introduction of substituents disrupts this symmetry and alters the electron density distribution within the ring, leading to a dispersion of chemical shifts.

The primary factors governing these shifts are:

  • Inductive Effects: These are transmitted through the sigma (σ) bond framework. Electronegative substituents withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values). Conversely, electropositive groups donate electron density, causing an upfield shift (shielding).

  • Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs, such as a methoxy group (-OCH₃), increase electron density at the ortho and para positions. Electron-withdrawing groups (EWGs) with π-bonds, like formyl (-CHO) and carboxyl (-COOH) groups, decrease electron density at these same positions.[2]

  • Magnetic Anisotropy: This effect arises from the circulation of electrons in the π system of the benzene ring, which creates a powerful local magnetic field. This "ring current" strongly deshields the aromatic protons, causing them to appear far downfield. Substituents can modulate this effect.

For this compound, we have three substituents to consider: a carboxyl group (-COOH), a methoxy group (-OCH₃), and a formyl group (-CHO). The carboxyl and formyl groups are both electron-withdrawing and deactivating, while the methoxy group is electron-donating and activating. Their specific positions on the ring will dictate the final chemical shifts of the remaining aromatic protons and all carbon atoms.

Methodologies for NMR Prediction

There are two primary approaches to predicting NMR spectra: empirical methods based on additivity rules and computational methods using quantum mechanics or machine learning.

Empirical Prediction via Substituent Chemical Shift (SCS) Additivity

This method is a powerful and rapid way to estimate chemical shifts in substituted benzenes. It operates on the principle that the effect of each substituent on the chemical shift of a particular ring position is independent of the other substituents.[3][4] The predicted chemical shift is calculated by starting with the chemical shift of benzene and adding substituent chemical shift (SCS) increments for each substituent based on its position relative to the nucleus of interest (ipso, ortho, meta, or para).

The governing equation is:

δ_predicted = δ_benzene + ΣSCS_i

Where:

  • δ_predicted is the predicted chemical shift of a specific aromatic proton or carbon.

  • δ_benzene is the chemical shift of the corresponding nucleus in benzene (7.3 ppm for ¹H, 128.5 ppm for ¹³C).

  • ΣSCS_i is the sum of the SCS increments for all substituents on the ring.

This method provides a robust first approximation, though it can be less accurate for heavily substituted or sterically hindered systems where substituent interactions become more significant.

Computational NMR Prediction

Modern computational chemistry offers highly accurate NMR prediction. These methods can be broadly categorized:

  • Quantum Mechanics (QM) Based Methods: Density Functional Theory (DFT) is a common QM method used to calculate NMR shielding tensors, which are then converted to chemical shifts.[5] These calculations explicitly model the 3D electronic structure of the molecule, accounting for through-space interactions and conformational effects that empirical methods may miss.

  • Machine Learning and Database Approaches: Software like ACD/Labs NMR Predictor and Mnova NMRPredict utilize vast databases of experimentally assigned structures and spectra. They employ algorithms, including neural networks and HOSE (Hierarchical Organisation of Spherical Environments) codes, to find fragments in the query structure that match those in the database and predict shifts based on these correlations.[6] The accuracy of these predictions is highly dependent on the quality and comprehensiveness of the underlying database.

The following diagram illustrates the workflow for both prediction methodologies.

G cluster_0 Empirical Prediction Workflow cluster_1 Computational Prediction Workflow A Identify Substituents (-COOH, -OCH3, -CHO) B Lookup SCS Parameters (Ortho, Meta, Para) A->B C Apply Additivity Formula δ = δ_benzene + ΣSCS B->C D Predicted Chemical Shifts C->D E Draw or Input Structure (e.g., SMILES) F Select Prediction Algorithm (DFT, Machine Learning) E->F G Submit for Calculation F->G H Predicted Spectrum & Shifts G->H Start Target Molecule: This compound Start->A Start->E

Caption: Workflows for empirical and computational NMR prediction.

Predicted NMR Shifts for this compound

Structure and Numbering

For clarity, the following numbering scheme will be used for this compound throughout this guide:

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The aromatic region will display three distinct signals for H-2, H-5, and H-6. The carboxylic acid proton (on C-8) will be a broad singlet far downfield, and the methoxy protons (on C-9) will be a sharp singlet in the aliphatic region. The aldehyde proton (on C-7) will appear as a singlet in the characteristic downfield region for aldehydes.

Calculation using Additivity Rules (Base = 7.3 ppm for Benzene):

  • H-2: ortho to -COOH, meta to -OCH₃, para to -CHO

    • SCS: +0.80 (o-COOH) + (-0.1) (m-OCH₃) + 0.58 (p-CHO) = +1.28 ppm

    • Predicted δ: 7.3 + 1.28 = 8.58 ppm

  • H-5: ortho to -CHO, meta to -COOH, para to -OCH₃

    • SCS: +0.58 (o-CHO) + 0.15 (m-COOH) + (-0.4) (p-OCH₃) = +0.33 ppm

    • Predicted δ: 7.3 + 0.33 = 7.63 ppm

  • H-6: ortho to -OCH₃, meta to -CHO, para to -COOH

    • SCS: -0.4 (o-OCH₃) + 0.2 (m-CHO) + 0.36 (p-COOH) = +0.16 ppm

    • Predicted δ: 7.3 + 0.16 = 7.46 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (Carboxyl, C-8)~12.0 - 13.0Broad Singlet1H
H (Aldehyde, C-7)~9.8 - 10.0Singlet1H
H-28.58Doublet1H
H-57.63Doublet of Doublets1H
H-67.46Doublet1H
H (Methoxy, C-9)~3.9Singlet3H

Note: The predicted splitting patterns (multiplicity) are based on neighboring protons. H-2 is coupled to H-6 (meta, small J), H-5 is coupled to H-6 (ortho, large J) and H-2 (para, very small J, may not be resolved), and H-6 is coupled to H-5 (ortho, large J).

Predicted ¹³C NMR Spectrum

The spectrum will show nine distinct carbon signals: six for the aromatic ring and one each for the carboxyl, aldehyde, and methoxy groups.

Calculation using Additivity Rules (Base = 128.5 ppm for Benzene):

  • C-1 (ipso-COOH):

    • SCS: +2.1 (ipso-COOH) + 1.0 (m-OCH₃) + 1.2 (m-CHO) = +4.3 ppm

    • Predicted δ: 128.5 + 4.3 = 132.8 ppm

  • C-2: ortho to -COOH, para to -CHO

    • SCS: +1.5 (o-COOH) + 1.0 (m-OCH₃) + 6.0 (p-CHO) = +8.5 ppm

    • Predicted δ: 128.5 + 8.5 = 137.0 ppm

  • C-3 (ipso-OCH₃):

    • SCS: +31.4 (ipso-OCH₃) + 0.0 (m-COOH) + 1.2 (o-CHO) = +32.6 ppm

    • Predicted δ: 128.5 + 32.6 = 161.1 ppm

  • C-4 (ipso-CHO):

    • SCS: +9.0 (ipso-CHO) + 1.0 (o-OCH₃) + 5.1 (p-COOH) = +15.1 ppm

    • Predicted δ: 128.5 + 15.1 = 143.6 ppm

  • C-5: ortho to -CHO, meta to -OCH₃

    • SCS: +1.2 (o-CHO) + 1.0 (m-OCH₃) + 0.0 (m-COOH) = +2.2 ppm

    • Predicted δ: 128.5 + 2.2 = 130.7 ppm

  • C-6: ortho to -OCH₃, para to -COOH

    • SCS: -14.4 (o-OCH₃) + 0.0 (m-COOH) + 1.2 (m-CHO) = -13.2 ppm

    • Predicted δ: 128.5 - 13.2 = 115.3 ppm

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (Aldehyde)~192
C-8 (Carboxyl)~168
C-3161.1
C-4143.6
C-2137.0
C-1132.8
C-5130.7
C-6115.3
C-9 (Methoxy)~56

Note: The chemical shifts for the carbonyl carbons (C-7, C-8) and the methoxy carbon (C-9) are based on typical values for these functional groups. Benzaldehyde's carbonyl carbon is around 192.3 ppm, benzoic acid's is around 172.6 ppm, and anisole's methoxy carbon is around 55.8 ppm.[7][8][9]

Experimental Protocol: A Self-Validating System

The trustworthiness of any spectral prediction is ultimately validated by experimental data. Adherence to a rigorous experimental protocol is paramount for generating high-quality, reproducible NMR spectra.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The goal is to create a clear, saturated solution.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that would overlap with analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

NMR Data Acquisition

The following is a generalized procedure for a modern Fourier Transform NMR spectrometer.

G A Sample Insertion & Locking B Magnetic Field Shimming A->B Achieve field homogeneity C Probe Tuning & Matching B->C Maximize signal receptivity D Set Acquisition Parameters (Pulse sequence, spectral width, acquisition time) C->D E Acquire Free Induction Decay (FID) D->E Excite nuclei & record signal F Data Processing E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to Internal Standard (TMS) H->I J Integration & Peak Picking I->J K Final Spectrum J->K

Caption: Standard workflow for NMR data acquisition and processing.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp spectral lines and high resolution.[11]

  • Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

  • Acquisition: Acquire the data using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is standard to produce singlets for all carbon signals.

  • Processing: The raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, followed by phase correction, baseline correction, and referencing.[12]

Conclusion

This guide has detailed a systematic approach to predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging the principles of substituent effects and additivity rules, we have generated a robust set of predicted chemical shifts. These empirical predictions, grounded in the fundamental electronic interactions within the molecule, provide a strong hypothesis for experimental verification. Furthermore, we have outlined the principles of computational prediction methods and provided a standardized, self-validating experimental protocol to ensure the acquisition of high-quality data. For the drug development professional, this integrated approach of prediction and rigorous experimentation accelerates structural confirmation, enabling faster and more confident decision-making in the synthesis and characterization of novel chemical entities.

References

A Technical Guide to the Solubility Profile of 4-Formyl-3-methoxybenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Formyl-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in a laboratory setting. While specific experimental data for this compound is not extensively published, this guide leverages data from structurally similar compounds to provide a robust predictive framework.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound possesses a unique combination of functional groups that dictate its interactions with various solvents. The presence of a carboxylic acid group, a methoxy group, and an aldehyde group on a benzene ring creates a molecule with moderate polarity.

  • Carboxylic Acid Group (-COOH): This is the primary driver of both acidic character and the potential for strong hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. In alkaline conditions, it will deprotonate to form a highly polar carboxylate salt, significantly increasing aqueous solubility.

  • Methoxy Group (-OCH₃): The ether linkage is a polar group and can act as a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): This group contributes to the molecule's polarity and can also act as a hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in less polar, aromatic solvents.

The interplay of these groups suggests that this compound will exhibit a nuanced solubility profile, favoring polar solvents capable of hydrogen bonding but also showing some affinity for solvents with aromatic character.

Predicted Solubility Profile: An Analog-Informed Approach

Direct, publicly available quantitative solubility data for this compound is limited. However, by examining the solubility of structurally related molecules such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 4-methoxybenzoic acid, we can construct a reliable predictive model for its behavior.[1][2]

Qualitative Solubility Predictions

The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity and hydrogen bonding capabilities of this compound suggest the following qualitative solubility profile:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

  • Moderate Solubility: Expected in ketones (acetone), esters (ethyl acetate), and ethers.

  • Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene.

  • pH-Dependent Aqueous Solubility: Sparingly soluble in neutral water, with significantly increased solubility in alkaline solutions due to salt formation.

Predicted Quantitative Solubility in Common Lab Solvents

The following table provides an estimated solubility of this compound based on data from its structural analogs. It is important to note that these are predictions and should be experimentally verified.

SolventPredicted SolubilityRationale
Water (pH 7)Sparingly SolubleThe polar groups allow for some interaction with water, but the nonpolar benzene ring limits overall solubility.
MethanolSolubleThe hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid, methoxy, and aldehyde groups.
EthanolSolubleSimilar to methanol, ethanol is a good hydrogen bonding partner.[3][4][5]
AcetoneSolubleThe ketone group of acetone can act as a hydrogen bond acceptor for the carboxylic acid.
Ethyl AcetateModerately SolubleThe ester group offers some polarity and hydrogen bond accepting capability.
DichloromethaneSparingly SolubleAs a less polar solvent, it is not expected to be an effective solvent.
TolueneSparingly SolubleThe aromatic nature of toluene may provide some favorable pi-stacking interactions with the benzene ring, but the overall polarity mismatch will limit solubility.
HexaneInsolubleThe nonpolar nature of hexane makes it a poor solvent for this polar molecule.
Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a highly polar aprotic solvent that can effectively solvate the molecule.[3]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[5]

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

      • The difference in weight gives the mass of the dissolved this compound.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration.

      • Dilute the filtered saturated solution with a suitable mobile phase and inject it into the HPLC system.

      • Determine the concentration of the unknown sample from the calibration curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal and equilibrate in shaker bath prep1->prep2 sep1 Settle excess solid prep2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter with syringe filter sep2->sep3 quant1a Gravimetric Analysis sep3->quant1a quant1b HPLC Analysis sep3->quant1b

Caption: Isothermal shake-flask solubility determination workflow.

The Underlying Science: A Deeper Dive into Solvent-Solute Interactions

The solubility of this compound is governed by the Gibbs free energy of solution, which is influenced by both enthalpy and entropy.

  • Enthalpy of Solution (ΔH_sol): This term represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a favorable dissolution process, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.

  • Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in disorder, which is entropically favorable.

The molecular structure of this compound allows for specific interactions that influence its solubility:

G cluster_solute This compound cluster_solvent Solvent solute Carboxylic Acid Aldehyde Methoxy Group Benzene Ring solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Hexane) solute->solvent Interactions: - Hydrogen Bonding - Dipole-Dipole - van der Waals

Caption: Key solute and solvent functional group interactions.

Conclusion

This technical guide provides a scientifically grounded framework for understanding and experimentally determining the solubility of this compound. By leveraging data from structural analogs and outlining a robust experimental protocol, researchers can confidently approach the use of this compound in various laboratory applications. The principles and methodologies described herein are fundamental to the successful formulation and development of new chemical entities.

References

Acidity and pKa value of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidity and pKa of 4-Formyl-3-methoxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For professionals in drug development, a precise understanding of a molecule's pKa is indispensable for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the acidity of this compound, a substituted benzoic acid derivative. We will dissect the theoretical underpinnings of its acidity, driven by the electronic effects of its substituents, and provide detailed, field-proven experimental protocols for the empirical determination of its pKa value.

Theoretical Framework: Deconstructing the Acidity of this compound

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring modulate this stability through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) delocalize the negative charge on the carboxylate, stabilizing the anion and thereby increasing the acidity (lowering the pKa) of the parent acid.[1][2] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[1]

The structure of this compound presents two key substituents whose electronic influences must be considered in concert.

  • Parent Molecule: Benzoic acid, a weak acid with a pKa of approximately 4.2.[3]

  • Formyl Group (-CHO) at the Para (4) Position: This group is a potent EWG. It exerts a strong electron-withdrawing inductive effect (-I) and a powerful electron-withdrawing resonance effect (-R). The resonance effect is particularly significant from the para position, as it allows for the delocalization of the negative charge of the carboxylate anion onto the oxygen atom of the formyl group. This substantial stabilization of the conjugate base makes 4-formylbenzoic acid (pKa ≈ 3.75) significantly more acidic than benzoic acid.[3]

  • Methoxy Group (-OCH₃) at the Meta (3) Position: The methoxy group has dual electronic characteristics. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I).[4] However, the lone pairs on the oxygen can be donated into the aromatic ring, creating an electron-donating resonance effect (+R).[4][5] The critical insight here is the substituent's position. From the meta position, the resonance effect cannot be extended to the carboxylate group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence, causing the meta-methoxy group to increase the overall acidity of the molecule.[4][6] This is evidenced by the pKa of 3-methoxybenzoic acid, which is approximately 4.09.[7]

Synergistic Effect: In this compound, both the para-formyl and meta-methoxy groups function as electron-withdrawing entities. Their combined influence is additive, leading to a greater stabilization of the carboxylate anion than either substituent would achieve alone. This synergy results in a predicted pKa value that is lower than that of both 4-formylbenzoic acid (3.75) and 3-methoxybenzoic acid (4.09).

G cluster_molecule This compound cluster_effects Electronic Effects cluster_outcome Impact on Acidity Molecule Core Structure COOH Carboxylic Acid (Proton Donor) Molecule->COOH Formyl para-Formyl Group (-CHO) Molecule->Formyl Methoxy meta-Methoxy Group (-OCH3) Molecule->Methoxy Formyl_Effect Strong -I Strong -R Formyl->Formyl_Effect Methoxy_Effect Dominant -I (Resonance negligible from meta) Methoxy->Methoxy_Effect Combined_Effect Synergistic Electron Withdrawal Formyl_Effect->Combined_Effect Methoxy_Effect->Combined_Effect Anion_Stability Increased Stabilization of Carboxylate Anion Combined_Effect->Anion_Stability Acidity Increased Acidity Anion_Stability->Acidity pKa Lower pKa Value Acidity->pKa

Caption: Logical flow of substituent effects on the acidity of this compound.

Quantitative Prediction via the Hammett Equation

The Hammett equation provides a linear free-energy relationship to quantify the effect of meta or para substituents on the reactivity of benzene derivatives.[8][9] The equation is given by:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (benzoic acid).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[10]

By rearranging and using pKa values (pKa = -log(K)), the equation becomes:

pKa(H) - pKa(X) = σ

Given the known σ values for para-CHO (+0.42) and meta-OCH₃ (+0.12), we can estimate the combined effect. While a simple summation is an approximation, it strongly indicates that the pKa will be significantly lower than that of benzoic acid (4.2).

Experimental Determination of pKa

While theoretical analysis provides a robust prediction, empirical measurement is the gold standard for determining an accurate pKa value. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This is a high-precision technique that involves monitoring pH changes as the acidic compound is titrated with a strong base.[11] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point).[9][12]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) Prep_Sample 2. Prepare Analyte Solution (e.g., 0.01 M in H₂O/co-solvent) Calibrate->Prep_Sample Prep_Titrant 3. Standardize Titrant (e.g., 0.1 M NaOH) Prep_Sample->Prep_Titrant Titrate 4. Titrate Sample (Add titrant in small increments) Prep_Titrant->Titrate Record 5. Record Data (pH vs. Volume of Titrant) Titrate->Record Plot 6. Plot Titration Curve (pH vs. Volume) Record->Plot Derivative 7. Calculate 1st Derivative (ΔpH/ΔV vs. Volume) Plot->Derivative pKa 8. Identify Equivalence Point (Peak of 1st Derivative) pKa = pH at 1/2 Equivalence Volume Derivative->pKa

Caption: Standard workflow for pKa determination using potentiometric titration.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[12]

  • Solution Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).

    • Prepare a standardized titrant solution of carbonate-free 0.1 M sodium hydroxide (NaOH).[11]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl) to the sample solution.[12]

  • Titration Procedure:

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To precisely identify the equivalence point, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.

    • The half-equivalence point is exactly half of this volume. The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[9]

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated acid (HA) and its deprotonated conjugate base (A⁻) exhibit different ultraviolet-visible absorption spectra.[11][13] By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[14]

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Scan 1. Initial Scan (Determine λmax for HA and A⁻) Prep_Buffers 2. Prepare Buffer Series (e.g., pH 2 to 6) Scan->Prep_Buffers Prep_Samples 3. Prepare Samples (Constant analyte conc. in each buffer) Prep_Buffers->Prep_Samples Measure 4. Measure Absorbance (Record A at chosen λ for each sample) Prep_Samples->Measure Plot 5. Plot Absorbance vs. pH Measure->Plot Fit 6. Fit to Sigmoidal Curve Plot->Fit pKa 7. Determine pKa (pH at inflection point of the curve) Fit->pKa

Caption: Standard workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Experimental Protocol:

  • Wavelength Selection:

    • Prepare two highly acidic (e.g., pH 1-2) and two highly basic (e.g., pH 9-10) solutions of the compound to ensure it exists fully in its protonated (HA) and deprotonated (A⁻) forms, respectively.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength of maximum absorbance difference between the two species.

  • Sample Preparation: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 2.5 to 5.0 in 0.2 pH unit increments). Add a constant amount of a stock solution of this compound to each buffer.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the upper and lower plateaus.[15]

    • Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A_max - A)/(A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the basic form, and A_min is the absorbance of the acidic form.

FeaturePotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in potential (pH) during neutralization.Measures change in light absorbance due to speciation.
Requirement Compound must be an acid or base.Protonated and deprotonated forms must have different spectra.[13]
Sample Purity Less sensitive to non-ionizable, non-buffering impurities.Highly sensitive to UV-absorbing impurities.[11]
Solubility Requires moderate solubility for accurate titration.Can be used for sparingly soluble compounds.
Precision High precision and accuracy.[11]Excellent precision, especially with modern plate readers.[13]

Summary of Acidity and Predicted pKa

The acidity of this compound is governed by the strong, synergistic electron-withdrawing effects of its substituents. Both the para-formyl group and the meta-methoxy group act to stabilize the conjugate base, leading to a significant increase in acidity compared to benzoic acid.

CompoundKey SubstituentspKa (in water, 25°C)Rationale
Benzoic AcidNone~4.20Baseline reference.
4-Formylbenzoic Acid-CHO (para)~3.75[3]Strong -I and -R effects increase acidity.
3-Methoxybenzoic Acid-OCH₃ (meta)~4.09[7]Dominant -I effect increases acidity.
This compound -CHO (para), -OCH₃ (meta)Predicted < 3.75 Additive electron-withdrawing effects from both groups.

Conclusion

A thorough understanding of the structural and electronic factors influencing the pKa of this compound allows for a confident prediction of its enhanced acidity. The combined electron-withdrawing nature of the para-formyl and meta-methoxy groups stabilizes the carboxylate anion, predicting a pKa value below 3.75. For drug development and quantitative chemical research, this theoretical prediction must be substantiated by empirical data. The detailed protocols provided for potentiometric titration and UV-Vis spectrophotometry offer robust and reliable pathways to precisely determine this critical physicochemical constant, ensuring a solid foundation for further research and application.

References

The Rising Profile of 4-Formyl-3-methoxybenzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-3-methoxybenzoic acid, a unique trifunctional aromatic building block, is emerging from the shadow of its well-known precursor, vanillin, to establish its own identity in the landscape of medicinal chemistry. Possessing a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, this compound offers a rich platform for chemical derivatization and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery and development. We will delve into its synthetic utility, explore the structure-activity relationships of its derivatives, and present detailed experimental protocols for its derivatization. The narrative will be grounded in established scientific principles, drawing parallels from the extensive research on vanillin derivatives to forecast the promising future of this versatile scaffold.

Introduction: The Architectural Advantage of a Trifunctional Scaffold

In the quest for novel therapeutic agents, the design and synthesis of molecules with precise three-dimensional arrangements and functionalities are paramount. This compound (also known as 5-carboxyvanillin) presents an intriguing molecular framework for medicinal chemists. Its three distinct functional groups—a carboxylic acid for amide bond formation or salt formation, an aldehyde for imine synthesis and carbon-carbon bond-forming reactions, and a methoxy group influencing electronic properties and lipophilicity—provide a versatile toolkit for molecular diversification.

This guide will navigate the potential of this compound, not as a mere derivative, but as a key starting material for the generation of novel chemical entities with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The reactivity of the aldehyde and carboxylic acid groups in this compound allows for a multitude of chemical transformations, making it an ideal starting point for the construction of diverse compound libraries.

Schiff Base Formation: A Facile Route to Bioactive Imines

The condensation of the formyl group of this compound with primary amines is a straightforward method to synthesize Schiff bases (imines). These compounds are well-documented for their broad range of pharmacological activities.[1][2]

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

This protocol describes the synthesis of (E)-4-(((4-hydroxyphenyl)imino)methyl)-3-methoxybenzoic acid.

  • Materials:

    • This compound (1.0 eq)

    • 4-Aminophenol (1.0 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve 4-aminophenol in ethanol.

    • Add the 4-aminophenol solution to the flask containing this compound.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Schiff_Base_Formation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 This compound conditions Ethanol, Catalytic Acid Reflux reactant1->conditions reactant2 Primary Amine (R-NH2) reactant2->conditions product Schiff Base Derivative conditions->product

Heterocycle Synthesis: Building Complexity for Enhanced Biological Activity

The aldehyde functionality of this compound serves as a key electrophile in cyclization reactions to form a variety of heterocyclic scaffolds, such as pyrimidines, which are core structures in many pharmaceuticals.[3][4]

Conceptual Workflow: Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be achieved through a one-pot multi-component reaction involving this compound, a β-dicarbonyl compound, and urea or thiourea.[5]

Pyrimidine_Synthesis start This compound reagent1 β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent2 Urea or Thiourea end_product Substituted Pyrimidine Derivative reaction_step3 reaction_step3 reaction_step3->end_product

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The therapeutic potential of derivatives of this compound is intrinsically linked to their chemical structure. By drawing parallels with the extensive SAR studies on vanillin derivatives, we can infer key relationships for guiding the design of more potent and selective compounds.

Structural Modification Observed Effect on Biological Activity (Inferred from Vanillin Derivatives) Rationale
Derivatization of the Formyl Group Formation of Schiff bases or heterocyclic rings often enhances antimicrobial and anticancer activities.The imine or heterocyclic moiety can participate in hydrogen bonding and hydrophobic interactions with biological targets.
Modification of the Carboxylic Acid Esterification or amidation can modulate pharmacokinetic properties such as cell permeability and metabolic stability.The polarity and hydrogen bonding capacity of the molecule are altered.
Substitution on the Aromatic Ring Introduction of additional substituents (e.g., halogens, nitro groups) can significantly impact potency and selectivity.Changes in electronic properties and steric hindrance can influence target binding.

A Case Study: The Link to Finerenone, a Modern Therapeutic

A compelling example of the pharmaceutical relevance of the 4-formyl-3-methoxy-substituted benzene core is its connection to the non-steroidal mineralocorticoid receptor antagonist, Finerenone. The synthesis of Finerenone utilizes 4-formyl-3-methoxybenzonitrile, a closely related analog of this compound, as a key starting material.[6][7][8][9] This underscores the value of this scaffold in the development of clinically approved drugs.

Synthetic Protocol Snippet: Intermediate Synthesis for Finerenone

The following is an adapted protocol for a key step in the synthesis of a Finerenone intermediate, starting from 4-formyl-3-methoxybenzonitrile.

  • Reaction: Knoevenagel condensation of 4-formyl-3-methoxybenzonitrile with ethyl 2-cyano-3-oxobutanoate.

  • Reagents:

    • 4-Formyl-3-methoxybenzonitrile (1.0 eq)

    • Ethyl 2-cyano-3-oxobutanoate (1.3 eq)

    • Piperidine (0.1 eq, catalyst)

    • Acetic acid (0.1 eq, catalyst)

    • tert-Butanol (solvent)

  • Procedure:

    • Charge a reaction flask with 4-formyl-3-methoxybenzonitrile, ethyl 2-cyano-3-oxobutanoate, piperidine, acetic acid, and tert-butanol.

    • Stir the reaction mixture at room temperature for 10-14 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, filter the reaction mass and wash the solid with isopropanol.

    • Dry the product under vacuum to yield 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate.[6]

Biological Evaluation: A Spectrum of Therapeutic Potential

While direct biological data for a wide range of this compound derivatives is still emerging, the existing literature on analogous compounds suggests significant potential across several therapeutic areas.

Table of Potential Biological Activities and Representative IC50 Values of Structurally Related Compounds:

Compound Class Biological Target/Activity Representative IC50 Value (µM) Reference Compound
Thiazole DerivativesAnticancer (Prostate, Melanoma)0.021 - 0.071Substituted methoxybenzoyl-aryl-thiazole
Benzoic Acid DerivativesVLA-4 Antagonist (Anti-inflammatory)0.00164-(Pyrrolidinyl)methoxybenzoic acid derivative
Schiff BasesAntibacterial (Various strains)MIC values often in the low µg/mL rangeVarious vanillin-derived Schiff bases

Note: IC50 values are for structurally related compounds and serve as an indication of potential activity. Actual values for derivatives of this compound would require experimental determination.

Conclusion and Future Outlook

This compound is a promising and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries with a high potential for biological activity. The established success of structurally similar compounds, including the precursor to the marketed drug Finerenone, strongly supports the continued exploration of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives of this compound to unlock its full therapeutic potential. The insights and protocols presented in this guide aim to facilitate and inspire such endeavors, paving the way for the discovery of the next generation of innovative medicines.

References

4-Formyl-3-methoxybenzoic Acid: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-3-methoxybenzoic acid is a highly functionalized aromatic compound whose value in organic synthesis is derived from its unique trifunctional nature. Possessing an aldehyde, a carboxylic acid, and a methoxy-substituted aromatic ring, this molecule offers three distinct points for chemical modification. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and extensive applications as a versatile building block. We will explore its reactivity, focusing on key transformations that leverage its functional groups for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging this potent synthetic intermediate.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₉H₈O₄, is a strategically important intermediate in organic synthesis.[1] The molecule's architecture, featuring a benzoic acid backbone substituted with a formyl group at the para-position and a methoxy group at the meta-position, provides a scaffold with diverse chemical reactivity. The interplay of the electron-withdrawing aldehyde and carboxylic acid groups with the electron-donating methoxy group influences the reactivity of the aromatic ring and the functional groups themselves.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 21962-45-8 (for the nitrile analog)[2]
Appearance Off-white to yellow solid[2]
SMILES COC1=C(C=CC(=C1)C(=O)O)C=O[1]
¹H NMR (Typical Shifts) ~10.0-10.5 ppm (s, 1H, -CHO), ~7.5-8.0 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~11.0-13.0 ppm (br s, 1H, -COOH)[3]
IR (Typical Absorptions) ~3300-2500 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O aldehyde), ~1680 cm⁻¹ (C=O acid), ~1250 cm⁻¹ (C-O stretch)[3]

Note: Spectroscopic data are estimations based on characteristic values for the functional groups present.[3]

Synthesis of the Building Block

While various synthetic routes exist, a notable pathway to a close analog, 4-formyl-3-methoxybenzonitrile, involves a two-step process starting from the commercially available 4-methyl-3-methoxybenzonitrile.[4] This method can be conceptually adapted for the synthesis of the corresponding benzoic acid, typically through hydrolysis of the nitrile group in the final step.

The process involves:

  • Radical Bromination: The methyl group is converted to a dibromomethyl group.

  • Hydrolysis: The dibromomethyl group is hydrolyzed to form the aldehyde (formyl group).[4]

This pathway provides a high-purity product suitable for subsequent use in pharmaceutical synthesis.[4]

G cluster_synthesis Synthetic Pathway to 4-Formyl-3-methoxybenzonitrile start 4-Methyl-3-methoxybenzonitrile inter 3-Methoxy-4-(dibromomethyl)benzonitrile start->inter Step 1: Bromination (e.g., NBS, Radical Initiator) end 4-Formyl-3-methoxybenzonitrile inter->end Step 2: Hydrolysis (Acidic conditions, water)

Caption: Synthetic route to a key precursor of this compound.

A Trifunctional Scaffold: Reactivity and Applications

The synthetic utility of this compound stems from the ability to selectively address its three functional groups. This allows for a modular approach to building complex molecules.

G main This compound Aldehyde (-CHO) Carboxylic Acid (-COOH) Aromatic Ring aldehyde_react Schiff Bases (Condensation) Reductive Amination Wittig Olefination main:f1->aldehyde_react Aldehyde Chemistry acid_react Esters (Esterification) Amides (Amide Coupling) Acid Chlorides main:f2->acid_react Acid Chemistry ring_react Electrophilic Substitution (Nitration, Halogenation) Cross-Coupling Precursors main:f3->ring_react Ring Chemistry

Caption: Reactivity map of this compound's functional groups.

Leveraging the Aldehyde Functionality

The aldehyde group is a versatile handle for C-N and C-C bond formation.

  • Schiff Base Formation: Condensation with primary amines yields imines, which are crucial intermediates for the synthesis of heterocyclic compounds and ligands for metal complexes. For instance, reaction with hydrazine can produce pH-sensitive fluorescent probes.

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines, a common motif in pharmacologically active molecules.

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as diethyl malonate, can be used to construct coumarin scaffolds, as seen in the synthesis of 2-oxo-2H-1-benzopyran-3,7-dicarboxylic acid from a related hydroxy-analog.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, modulating solubility and providing attachment points for further diversification.

  • Esterification: Conversion to esters is a common strategy to protect the carboxylic acid, modify pharmacokinetic properties, or prepare for further reactions like Claisen condensations.

  • Amide Bond Formation: Coupling with amines using standard reagents (e.g., EDC, HOBt) is a cornerstone of medicinal chemistry, enabling the synthesis of vast libraries of compounds for structure-activity relationship (SAR) studies.[5]

Applications in Medicinal Chemistry

This building block and its close derivatives are instrumental in the synthesis of high-value pharmaceutical agents.

  • Anticancer Agents: The synthesis of Bosutinib, a Src/Abl kinase inhibitor used in treating chronic myelogenous leukemia, can start from the related 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of this substitution pattern in complex API synthesis.[6]

  • Cardiovascular and Endocrine Drugs: The nitrile analog, 4-formyl-3-methoxybenzonitrile, is a key starting material for Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[2]

  • Drug Discovery Scaffolds: Its derivatives are used as key intermediates in synthesizing molecules targeting inflammatory diseases and in biochemical research related to enzyme inhibition and receptor binding.[7]

Field-Proven Experimental Protocols

The following protocols are representative examples of key transformations involving the functional groups of this compound, adapted from established methodologies for analogous compounds.

Protocol 1: General Procedure for Esterification

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common protective step or synthetic target.

Objective: To synthesize Methyl 4-formyl-3-methoxybenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated H₂SO₄ can be used.[5]

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.

  • Add toluene to the residue and concentrate again to azeotropically remove any remaining volatile reagents.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate-hexane, to yield the pure methyl ester.[8]

Protocol 2: General Procedure for Amide Coupling

This protocol details the formation of an amide bond, a critical reaction in drug development.

Objective: To synthesize an N-substituted (4-formyl-3-methoxy)benzamide.

Materials:

  • This compound

  • Substituted aniline or amine (1.1 eq)

  • N,N'-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the desired amine or aniline (1.1 eq), followed by HOBt (1.2 eq) and DIPEA (2.0 eq).[5]

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is more than a simple aromatic molecule; it is a pre-functionalized, versatile platform for the efficient construction of complex and biologically relevant compounds. Its three distinct reactive centers—aldehyde, carboxylic acid, and aromatic ring—provide chemists with a powerful toolkit for modular synthesis. The demonstrated applications in the synthesis of high-profile drugs like Finerenone and the principles behind the synthesis of kinase inhibitors like Bosutinib underscore its significance. By understanding the nuanced reactivity of each functional group, researchers in organic synthesis and drug discovery can strategically employ this building block to accelerate the development of novel therapeutics and functional materials.

References

An In-Depth Technical Guide to Novel Synthesis Routes for 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-methoxybenzoic acid is a key bifunctional aromatic building block, pivotal in the synthesis of pharmaceuticals and complex organic molecules. Its structure, featuring aldehyde, carboxylic acid, and ether functional groups, presents unique synthetic challenges related to chemoselectivity and regioselectivity. This technical guide provides a comprehensive exploration of established and novel methodologies for its synthesis. We will delve into the mechanistic underpinnings of various synthetic strategies, offering a critical evaluation of each route's efficiency, scalability, and adherence to green chemistry principles. Detailed experimental protocols, comparative data analysis, and forward-looking perspectives on biocatalytic and tandem processes are presented to equip researchers and process chemists with the necessary insights for practical application.

Introduction and Strategic Importance

This compound, a derivative of vanillin, possesses three distinct functional groups that can be selectively manipulated. The aldehyde can participate in nucleophilic additions, reductive aminations, and Wittig reactions; the carboxylic acid allows for esterification, amidation, and acid chloride formation; and the aromatic ring is amenable to further electrophilic substitution. This trifecta of reactivity makes it a highly valuable intermediate in medicinal chemistry and materials science. The primary synthetic challenge lies in introducing the formyl and carboxyl groups onto the methoxybenzene core with the correct 1,3,4-substitution pattern, while preventing unwanted side reactions.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary precursor molecules and corresponding synthetic strategies: 3-methoxybenzoic acid and derivatives of vanillin . This analysis forms the basis of our exploration.

G cluster_0 Strategy A: Formylation cluster_1 Strategy B: Oxidation TM This compound S1 3-Methoxybenzoic acid TM->S1 C-C Formylation (Vilsmeier-Haack, Gattermann) S2 Vanillin Derivative (e.g., 4-Hydroxymethyl-3-methoxybenzoic acid) TM->S2 C-O Oxidation m-Cresol / 3-Hydroxybenzoic acid m-Cresol / 3-Hydroxybenzoic acid S1->m-Cresol / 3-Hydroxybenzoic acid Methylation & Carboxylation Vanillin Vanillin S2->Vanillin Protection & Carboxylation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Pathways

This section details the most viable strategies for synthesizing this compound, explaining the rationale behind each approach and providing validated protocols.

Route A: Electrophilic Formylation of 3-Methoxybenzoic Acid

This is the most direct approach, involving the introduction of a formyl group onto a pre-existing substituted benzene ring. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Causality of Regioselectivity: The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator through resonance. The carboxylic acid group (-COOH) is a meta-directing deactivator. For 3-methoxybenzoic acid, both groups direct an incoming electrophile to the C4 and C6 positions. The C4 position is para to the strongly activating methoxy group, making it the electronically favored site for substitution.[1][2][3]

The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic compounds.[4][5][6] The electrophile, the "Vilsmeier reagent" (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4][6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Substrate 3-Methoxybenzoic acid Substrate->Intermediate Electrophilic Aromatic Substitution Hydrolysis H₂O Workup Intermediate->Hydrolysis Product 4-Formyl-3-methoxybenzoic acid Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Trustworthiness: The Vilsmeier reagent is a weaker electrophile than those generated in Friedel-Crafts reactions, which enhances its selectivity for highly activated positions and reduces unwanted side reactions.[4] The subsequent hydrolysis of the iminium salt intermediate is a robust and high-yielding step.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C with an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 3-methoxybenzoic acid (1.0 equiv.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice containing sodium acetate (3.0 equiv.). This hydrolyzes the intermediate iminium salt.

  • Isolation: Stir the aqueous mixture for 1 hour, during which the product may precipitate. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Route B: Synthesis from Vanillin Derivatives

This strategy leverages the abundant and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The core challenge is the selective oxidation of a precursor functional group to a carboxylic acid without affecting the aldehyde. A direct oxidation of vanillin yields vanillic acid, which would then require a subsequent formylation step, presenting similar challenges to Route A.[7] A more elegant approach involves a multi-step sequence with protection/deprotection steps.

Causality of the Strategy: The phenolic hydroxyl group in vanillin is more susceptible to oxidation than the aldehyde under certain conditions. Therefore, a protection strategy is often necessary.[8][9] Alternatively, one can start with a vanillin derivative where the aldehyde is already "masked" or can be generated from a more stable precursor.

A common strategy involves protecting the aldehyde, oxidizing the phenolic hydroxyl to a carboxylic acid (via a more complex multi-step process, as direct oxidation is difficult), and then deprotecting the aldehyde. A more practical variant is to reduce the aldehyde to a more stable alcohol, protect the phenol, oxidize the alcohol, and then deprotect the phenol.

A more direct, albeit less common, pathway could involve the oxidation of 4-hydroxymethyl-3-methoxybenzoic acid. This intermediate could potentially be synthesized from vanillic acid derivatives. The oxidation of benzylic alcohols to aldehydes is a well-established transformation.[10]

G Start Vanillin Step1 1. Aldehyde Protection (e.g., Acetal formation) Start->Step1 Step2 2. Phenol Methylation (or other conversion) Step1->Step2 Step3 3. Selective Oxidation to -COOH Step2->Step3 Step4 4. Aldehyde Deprotection (Acid Hydrolysis) Step3->Step4 End 4-Formyl-3-methoxybenzoic acid Step4->End

Caption: A potential multi-step workflow starting from Vanillin.

Trustworthiness: Protecting group chemistry is a cornerstone of modern organic synthesis.[8][9][11] The formation of acetals to protect aldehydes is highly efficient, and their removal under acidic conditions is typically clean and high-yielding.[8] However, each additional step in a synthesis reduces the overall yield and increases cost and waste.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety considerations.

ParameterRoute A: Vilsmeier-HaackRoute B: From Vanillin
Starting Material 3-Methoxybenzoic acidVanillin
Availability/Cost Readily available, moderate costAbundant, low cost (bio-renewable)
Number of Steps 1-2 (Formylation & Hydrolysis)3-5 (Protection, Oxidation, Deprotection etc.)
Typical Overall Yield Good to Excellent (60-85%)Moderate (30-50%)
Regioselectivity High, directed by existing groupsControlled by synthetic design
Key Reagents POCl₃, DMF (toxic/corrosive)Protecting agents, oxidizing agents
Scalability Good, widely used in industryMore complex, less atom-economical
Green Chemistry Moderate (solvent use, toxic reagents)Good (renewable feedstock), but poor atom economy

Spectroscopic Characterization

Proper characterization of the final product is essential for confirming its identity and purity. Below are the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR δ ~10.5 ppm (s, 1H, -CHO), δ ~8.2-7.5 ppm (m, 3H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~13.0 ppm (br s, 1H, -COOH)
¹³C NMR δ ~191 ppm (C=O, aldehyde), δ ~166 ppm (C=O, acid), δ ~160 ppm (C-OCH₃), δ ~135-115 ppm (Ar-C), δ ~56 ppm (-OCH₃)
IR (cm⁻¹) ~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch, aldehyde), ~1685 (C=O stretch, acid), ~1250 (C-O stretch)
Mass Spec (EI) M⁺ at m/z = 180.04

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used. Data is predicted based on typical values.[12][13] PubChem provides predicted mass spectrometry data.[14]

Conclusion and Future Outlook

For laboratory-scale synthesis where expediency and high yield are paramount, the direct Vilsmeier-Haack formylation of 3-methoxybenzoic acid (Route A) stands out as the superior method. Its high regioselectivity and operational simplicity make it a reliable choice.

For industrial applications or where green chemistry principles are a primary driver, developing a more efficient pathway from vanillin (Route B) remains an attractive goal. While current multi-step approaches suffer from lower overall yields and poor atom economy, future innovations could change this landscape. The development of chemo-selective catalysts that can directly oxidize the benzylic methyl group of a 4-methyl-3-methoxybenzoic acid precursor, or biocatalytic routes using engineered enzymes, could provide a more sustainable and cost-effective long-term solution. Research into tandem or one-pot procedures that combine multiple steps without isolating intermediates could also significantly improve the efficiency of vanillin-based routes.[15]

References

A Theoretical and Computational Guide to the Reactivity of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers an in-depth exploration of the chemical reactivity of 4-Formyl-3-methoxybenzoic acid, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Moving beyond empirical observations, we delve into the molecular-level drivers of its behavior through the lens of modern computational chemistry. This document provides researchers, scientists, and drug development professionals with a robust theoretical framework, detailing the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to predict and rationalize the molecule's reactivity. By elucidating the causality behind its electronic structure and reaction preferences, this guide serves as a practical manual for designing novel synthetic pathways and understanding potential biomolecular interactions.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₉H₈O₄, is an aromatic compound distinguished by a trifunctional substitution pattern on its benzene ring.[1][2] The molecule incorporates a carboxylic acid group, an aldehyde (formyl) group, and a methoxy group. This unique arrangement of electron-withdrawing (aldehyde, carboxylic acid) and electron-donating (methoxy) groups creates a nuanced electronic landscape, making it a valuable and versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

Understanding the inherent reactivity of this molecule is paramount for its effective utilization. Which functional group is most susceptible to nucleophilic or electrophilic attack? How do the substituents electronically influence one another and the aromatic ring? Answering these questions through theoretical and computational methods allows for a predictive, rather than purely empirical, approach to chemical synthesis and drug design.

This guide will dissect the reactivity of this compound using first-principles computational techniques, providing both the theoretical foundation and practical protocols for a comprehensive analysis.

Foundational Principles: Electronic Structure and Substituent Effects

The reactivity of an aromatic compound is fundamentally dictated by the electronic effects of its substituents. In this compound, the interplay between the formyl, methoxy, and carboxylic acid groups governs the electron density distribution across the molecule.

  • Aldehyde (-CHO) and Carboxylic Acid (-COOH) Groups: Both groups are electron-withdrawing. They deactivate the benzene ring towards electrophilic substitution through both the inductive effect (-I) and the resonance effect (-M). Crucially, the carbonyl carbons within these groups are rendered electrophilic and are primary sites for nucleophilic attack. Aromatic aldehydes are generally less reactive toward nucleophiles than their aliphatic counterparts due to the resonance delocalization of the ring's π-electrons into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon.[5]

  • Methoxy (-OCH₃) Group: This group is electron-donating through a strong resonance effect (+M) due to the lone pairs on the oxygen atom, which outweighs its electron-withdrawing inductive effect (-I). This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

The combined influence of these groups creates specific sites of high and low electron density, which can be quantitatively analyzed using computational methods to predict chemical behavior.

Theoretical Methodologies for Reactivity Prediction

To rigorously probe the reactivity of this compound, we employ a suite of well-established computational chemistry techniques. Density Functional Theory (DFT) serves as the cornerstone of our approach, providing a reliable balance between accuracy and computational cost for molecules of this size.[6]

Core Computational Protocol: Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule, from which all other reactivity parameters are derived. The choice of functional and basis set is critical for obtaining accurate results. For substituted benzaldehydes and benzoic acids, the B3LYP functional combined with a Pople-style basis set such as 6-31+G(d,p) has been shown to provide reliable geometries and electronic properties.[7][8]

  • Molecule Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31+G(d,p)

    • Solvent Model (Optional): To simulate reactivity in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive the molecular orbitals, electrostatic potential, and other electronic properties.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis mol_build 1. Molecule Construction geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc prop_calc 4. Single-Point Property Calculation freq_calc->prop_calc fmo FMO Analysis prop_calc->fmo mep MEP Mapping prop_calc->mep react_desc Reactivity Descriptors prop_calc->react_desc

Caption: A generalized workflow for DFT-based reactivity analysis.
Frontier Molecular Orbital (FMO) Theory

FMO theory is a powerful qualitative tool for predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9]

  • HOMO: Represents the outermost electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. Regions with a large HOMO lobe are susceptible to electrophilic attack.[10]

  • LUMO: Represents the lowest-energy empty orbital and characterizes the molecule's ability to act as an electrophile or electron acceptor. Regions with a large LUMO lobe are susceptible to nucleophilic attack.[10][11][12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, we would expect the LUMO to be localized primarily on the electron-withdrawing aldehyde and carboxylic acid groups, specifically on the C=O π* antibonding orbitals.[12] This indicates the carbonyl carbons are the primary electrophilic sites. The HOMO is expected to have significant contributions from the electron-rich aromatic ring and the methoxy group's oxygen atom.

FMO_Interaction Nu_HOMO HOMO El_LUMO LUMO Nu_HOMO->El_LUMO   Stabilizing   Interaction Nu_LUMO LUMO El_HOMO HOMO Nu_LUMO->El_HOMO   Less Significant   Interaction

Caption: Dominant HOMO-LUMO interaction in a nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[13] It provides an intuitive guide to a molecule's charge distribution and is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[13][14] In drug design, MEP maps are crucial for optimizing the electrostatic complementarity between a ligand and its biological target.[13][15]

  • Negative Potential (Red/Yellow): Regions of high electron density, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites of electrophilic attack.[16]

  • Positive Potential (Blue): Regions of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms and electrophilic carbons. These are sites of nucleophilic attack.[13]

  • Neutral Potential (Green): Regions with balanced charge, often associated with nonpolar C-H bonds or the aromatic ring surface.

For this compound, the MEP map would clearly show strong negative potentials around the carbonyl oxygens of both the aldehyde and carboxylic acid groups, making them prime hydrogen bond acceptors. A significant positive potential would be located on the acidic proton of the carboxyl group, and a lesser, but still important, positive potential on the formyl carbon, confirming its electrophilicity.

Global and Local Reactivity Descriptors

From the DFT-calculated HOMO and LUMO energies, a set of quantitative "global" reactivity descriptors can be calculated to characterize the molecule as a whole.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = (I + A)² / (8 * η)A measure of a molecule's ability to accept electrons.[17][18]

To pinpoint reactivity at specific atomic sites, "local" descriptors such as Fukui functions are used. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.[7]

  • f+(r): Predicts the site for nucleophilic attack.

  • f-(r): Predicts the site for electrophilic attack.

  • f0(r): Predicts the site for radical attack.

For this compound, calculating the condensed Fukui function on each atom would quantitatively confirm that the formyl carbon has the highest f+ value, making it the most susceptible to nucleophilic addition.

Case Study: Modeling a Nucleophilic Addition Reaction

To illustrate the practical application of these theoretical tools, we can model the mechanism of a common reaction, such as the addition of a simple nucleophile (e.g., cyanide, CN⁻) to the aldehyde group.

  • Optimize Reactants: Perform geometry optimizations on the individual reactants (this compound and the nucleophile).

  • Locate Transition State (TS): Using the optimized reactant structures, perform a transition state search (e.g., using the Berny algorithm or a QST2/QST3 search). The goal is to find the saddle point on the potential energy surface connecting reactants and products.

  • Verify Transition State: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-Nu bond and breaking of the C=O π bond).

  • Optimize Products: Perform a geometry optimization on the reaction product (the tetrahedral intermediate).

  • Calculate Activation Energy: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster, more favorable reaction.

    • ΔE‡ = ETS - EReactants

Reaction_Coordinate origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis xlabel Reaction Coordinate ylabel Potential Energy reactants Reactants ts Transition State (TS) reactants->ts products Products ts->products reactants_line reactants_line 0.5,0! 0.5,0! ts_line ts_line 3,0! 3,0! products_line products_line 5.5,0! 5.5,0! 0.7,1 0.7,1 0.7,2.8 0.7,2.8 0.7,1->0.7,2.8  ΔE‡ 5.7,0.5 5.7,0.5 5.7,1 5.7,1 5.7,0.5->5.7,1  ΔE_rxn

Caption: A representative reaction coordinate diagram for a single-step reaction.

Conclusion and Outlook for Drug Development

The theoretical study of this compound provides a powerful, predictive framework for understanding its chemical reactivity. By leveraging DFT calculations, we can visualize and quantify its electronic properties through FMO analysis and MEP mapping, and calculate reactivity descriptors that align with established chemical principles.

For researchers in drug development, this approach offers several advantages:

  • Rational Synthesis Design: By identifying the most reactive sites (e.g., the electrophilic formyl carbon), chemists can design more efficient synthetic routes, potentially reducing byproducts and improving yields.

  • Predicting Biomolecular Interactions: MEP maps can be used to hypothesize how a molecule or its derivatives might dock into a protein's active site, guiding the design of compounds with improved binding affinity and specificity.[13][19]

  • Scaffold Modification: Understanding the electronic effects of the existing functional groups allows for the rational design of new derivatives with tailored electronic and steric properties to optimize pharmacological activity.

References

Methodological & Application

Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-methoxybenzoic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry and drug development, notably serving as a key starting material for advanced pharmaceutical intermediates.[1] Its synthesis presents a unique challenge due to the presence of two modifiable carbonyl groups—an aldehyde and a carboxylic acid—requiring a robust and selective synthetic strategy. This document provides a comprehensive, three-step laboratory-scale protocol for the preparation of this compound, commencing from the commercially available 4-methyl-3-methoxybenzonitrile. The described methodology involves a selective free-radical bromination of the benzylic position, followed by hydrolysis to the aldehyde, and culminating in the conversion of the nitrile to the target carboxylic acid. This guide is designed for researchers and drug development professionals, offering detailed procedural steps, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Synthetic Strategy

This compound (PubChem CID: 18959531) is a valuable substituted benzaldehyde derivative.[2][3] The strategic placement of the methoxy, formyl, and carboxylic acid groups makes it an essential building block in the synthesis of complex molecules, including the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[4]

Direct formylation of a corresponding benzoic acid derivative, such as through a Reimer-Tiemann or Duff reaction, is often complicated by regioselectivity issues and the electronic nature of the substituents.[5][6] A more reliable and scalable approach, adapted from established industrial processes, involves building the aldehyde functionality from a stable precursor at the C4 position.[4][7]

The strategy detailed herein follows a logical and validated three-step sequence:

  • Benzylic Bromination: Selective bromination of the C4-methyl group of 4-methyl-3-methoxybenzonitrile to form a geminal dibromide. This proceeds via a free-radical mechanism, targeting the activated benzylic position.

  • Aldehyde Formation: Hydrolysis of the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile. This step efficiently converts the dibromomethyl group into the desired formyl group.[7]

  • Nitrile Hydrolysis: Conversion of the cyano group of 4-formyl-3-methoxybenzonitrile into a carboxylic acid under acidic conditions to yield the final product. This final step is performed under conditions that preserve the aldehyde functionality.

This pathway offers excellent control over the introduction of the formyl group and provides a clear route to the high-purity target compound.

Overall Synthetic Workflow

The complete synthesis is visualized in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Aldehyde Formation cluster_2 Step 3: Nitrile Hydrolysis SM 4-Methyl-3-methoxybenzonitrile Int1 3-Methoxy-4-(dibromomethyl)benzonitrile SM->Int1  NBS, AIBN  Chlorobenzene, Reflux   Int1_ref 3-Methoxy-4-(dibromomethyl)benzonitrile Int2 4-Formyl-3-methoxybenzonitrile Int2_ref 4-Formyl-3-methoxybenzonitrile Int1_ref->Int2  Aqueous H₂SO₄  Heat   Product This compound Int2_ref->Product  Aqueous H₂SO₄  Reflux  

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Brominating agents are corrosive and lachrymators. Radical initiators can be hazardous if not handled correctly.

Part 1: Synthesis of 3-Methoxy-4-(dibromomethyl)benzonitrile

Principle: This reaction is a free-radical substitution at the benzylic carbon. N-Bromosuccinimide (NBS) serves as the bromine radical source, and Azobisisobutyronitrile (AIBN) is the thermal radical initiator. The reaction is selective for the benzylic position due to the stability of the resulting benzylic radical.

Reagent Table:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Methyl-3-methoxybenzonitrile147.165.00 g33.981.0 equiv.
N-Bromosuccinimide (NBS)177.9812.70 g71.352.1 equiv.
AIBN164.21280 mg1.700.05 equiv.
Chlorobenzene112.56100 mL-Solvent

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-methoxybenzonitrile (5.00 g, 33.98 mmol) and chlorobenzene (100 mL).

  • Add N-Bromosuccinimide (12.70 g, 71.35 mmol) and AIBN (280 mg, 1.70 mmol) to the flask.

  • Heat the reaction mixture to reflux (approx. 132°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold chlorobenzene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium thiosulfate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-methoxy-4-(dibromomethyl)benzonitrile as a crystalline solid.

Part 2: Synthesis of 4-Formyl-3-methoxybenzonitrile

Principle: The geminal dibromide is hydrolyzed to an aldehyde in an aqueous acidic medium. The reaction proceeds through the formation of an unstable geminal diol, which rapidly eliminates water to form the stable carbonyl group of the aldehyde.

Reagent Table:

ReagentM.W. ( g/mol )Amount (from Part 1)Moles (mmol)
3-Methoxy-4-(dibromomethyl)benzonitrile305.97~10.0 g (crude)~32.7
Sulfuric Acid (H₂SO₄), 98%98.085 mL-
Deionized Water18.02100 mL-
Dichloromethane (DCM)84.93150 mL-

Step-by-Step Protocol:

  • Place the crude 3-methoxy-4-(dibromomethyl)benzonitrile in a 250 mL round-bottom flask.

  • Prepare a 5% (v/v) aqueous sulfuric acid solution by carefully adding 5 mL of concentrated H₂SO₄ to 95 mL of deionized water in a separate beaker with cooling.

  • Add the dilute sulfuric acid solution to the flask containing the dibromide.

  • Heat the biphasic mixture to 80-90°C with vigorous stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid, 4-formyl-3-methoxybenzonitrile, is often of sufficient purity for the next step. If required, it can be further purified by column chromatography on silica gel.[1]

Part 3: Synthesis of this compound

Principle: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and further hydrolysis to release ammonia and form the carboxylic acid.

Reagent Table:

ReagentM.W. ( g/mol )Amount (from Part 2)Moles (mmol)
4-Formyl-3-methoxybenzonitrile161.16~5.0 g (crude)~31.0
Sulfuric Acid (H₂SO₄), 98%98.0820 mL-
Deionized Water18.0260 mL-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, combine the crude 4-formyl-3-methoxybenzonitrile, 60 mL of deionized water, and 20 mL of concentrated sulfuric acid (add acid slowly with cooling).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 110-120°C) with stirring for 8-12 hours.

  • Monitor the reaction by TLC until the starting nitrile is no longer observed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with stirring.

  • A precipitate of the crude product will form. Allow it to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Recrystallize the crude product from an ethanol/water solvent system to obtain pure this compound as a white to off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Summary of Expected Analytical Data:

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.2 (s, 1H, -COOH), 10.3 (s, 1H, -CHO), 7.8-7.6 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 191.5 (-CHO), 166.8 (-COOH), 160.1, 135.2, 131.8, 128.5, 115.0, 112.3 (Ar-C), 56.4 (-OCH₃)
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H), ~1705 (C=O, aldehyde), ~1685 (C=O, carboxylic acid), ~1590, 1480 (C=C, aromatic)
Melting Point Literature values vary; typically in the range of 205-210°C.

References

Application Note: High-Purity Recovery of 4-Formyl-3-methoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-methoxybenzoic acid is a pivotal intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) such as Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2] The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final API. This application note provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization. We delve into the scientific rationale behind solvent selection, provide a detailed step-by-step methodology, outline robust purity verification techniques, and offer a guide for troubleshooting common issues. This document is intended for researchers, chemists, and process development professionals aiming to establish a reliable and scalable purification workflow.

Part 1: Foundational Principles & Solvent System Design

The successful purification of any compound by recrystallization hinges on the strategic selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.

Physicochemical Profile of this compound

Understanding the molecule's structure is key to predicting its solubility. This compound possesses a combination of polar and non-polar functional groups:

  • Polar Groups: A carboxylic acid (-COOH) and an aldehyde (-CHO). These groups can participate in hydrogen bonding.

  • Moderately Polar Group: A methoxy ether (-OCH₃).

  • Non-Polar Group: An aromatic benzene ring.

This amphiphilic nature suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, will be most effective.

PropertyValue / ObservationReference
Molecular Formula C₉H₈O₄[4][5]
Molecular Weight ~180.16 g/mol [6]
Predicted Solubility Based on analogs like 4-formylbenzoic acid and 4-methoxybenzoic acid, it is expected to be soluble in polar organic solvents (e.g., alcohols, DMSO) and sparingly soluble in cold water and non-polar hydrocarbons.[7][8][9][10] Aromatic carboxylic acids are often recrystallized from aqueous alcohol mixtures.[11]
Physical Form Expected to be a crystalline solid at room temperature.
Potential Impurities May include unreacted starting materials (e.g., vanillin derivatives) or by-products from its synthesis, such as isomers or compounds resulting from incomplete oxidation or hydrolysis.[12][13]
Rationale for an Ethanol-Water Solvent System

Based on the principles above, an ethanol-water mixture is selected as the optimal solvent system for this protocol.

  • Expertise-Driven Choice: Ethanol is a good solvent for the organic backbone of the molecule, effectively dissolving it at higher temperatures. Water acts as an anti-solvent; the compound is significantly less soluble in it.

  • Causality: By dissolving the crude material in hot ethanol and then carefully adding hot water until the solution is saturated (the cloud point), we create a finely tuned solvent environment. As this solution cools slowly, the solubility of this compound drops sharply, forcing it to crystallize out, while more soluble impurities remain in the mother liquor. This precise control over polarity is often superior to using a single solvent.

Part 2: Materials & Equipment

Materials:

  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water

  • Activated Carbon (optional, for color removal)

  • Celite™ or filter aid (for hot filtration)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC Mobile Phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass funnel (short-stemmed) and fluted filter paper

  • Beakers

  • Graduated cylinders

  • Spatulas

  • Vacuum oven or desiccator

  • TLC developing chamber and UV lamp (254 nm)

  • Melting point apparatus

Part 3: Optimized Recrystallization Protocol

This protocol is designed as a self-validating system, where careful execution of each step ensures the progressive removal of impurities, leading to a high-purity final product.

Step 1: Dissolution
  • Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of ethanol (e.g., 40-50 mL) to the flask.

  • Gently heat the mixture to near boiling (approx. 75-80°C) while stirring. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[3]

    • Causality: Using excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.

Step 2: Decolorization & Hot Filtration (if necessary)
  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 0.1-0.2 g).

  • Re-heat the mixture to boiling for 5-10 minutes.

  • Pre-heat a separate receiving Erlenmeyer flask and a short-stemmed glass funnel. Place fluted filter paper in the funnel.

  • Filter the hot solution quickly to remove the carbon and any insoluble impurities.

    • Causality: This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[3] Pre-heating the apparatus minimizes this risk.

Step 3: Saturation and Crystallization
  • Re-heat the clear filtrate to boiling.

  • Slowly add hot deionized water dropwise until a persistent cloudiness (the cloud point) is observed. This indicates the solution is saturated.

  • Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Trustworthiness: Slow, undisturbed cooling is the most critical factor for forming large, pure crystals. Rapid cooling ("shock cooling") traps impurities and leads to the formation of a less pure precipitate.[3]

Step 4: Crystal Isolation and Drying
  • Once the flask has reached room temperature and crystal formation appears complete, cool it further in an ice-water bath for 20-30 minutes to maximize yield.

  • Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold ethanol-water mother liquor.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture to rinse away any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator until a constant weight is achieved.

Diagram: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) Removes insoluble impurities C->D if colored/turbid E Add Hot H2O to Cloud Point C->E D->E F Slow Cooling to RT E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the purification of this compound.

Part 4: Purity Verification

The success of the recrystallization must be validated empirically.

  • Thin Layer Chromatography (TLC):

    • Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a TLC plate and develop in an appropriate mobile phase.

    • Expected Result: The crude material may show multiple spots. The purified product should ideally show a single, distinct spot, confirming the removal of impurities.

  • Melting Point Analysis:

    • Procedure: Determine the melting point range of both the crude and purified samples.

    • Expected Result: The crude material will likely have a broad and depressed melting point range. The purified product should exhibit a much sharper and higher melting point.[3] For example, a crude sample might melt from 175-182°C, while the purified product should melt over a narrow range, such as 184-185°C.

Diagram: Purity Verification Logic

G cluster_TLC TLC Outcome cluster_MP Melting Point Outcome Start Recrystallized Product TLC Perform TLC Analysis Start->TLC MP Perform Melting Point Analysis Start->MP SingleSpot Single Spot? TLC->SingleSpot SharpMP Sharp & Elevated MP? MP->SharpMP SingleSpot->SharpMP Yes Impure Further Purification Needed SingleSpot->Impure No Pure Product is Pure SharpMP->Pure Yes SharpMP->Impure No

Caption: Decision workflow for verifying product purity post-recrystallization.

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Oiling Out The solution is supersaturated above the compound's melting point, or the boiling point of the solvent is too high.Re-heat the mixture to dissolve the oil, add more of the primary solvent (ethanol) to decrease saturation, and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
Very Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; wash crystals with a minimal amount of ice-cold solvent.
Crystals Are Colored Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon during the decolorization step.

Part 6: Safety Precautions

  • Handle this compound and its analogs in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Analogs are known to cause skin, eye, and respiratory irritation.[14]

  • Ethanol is flammable. Keep away from open flames and use a heating mantle or steam bath as the heat source.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Part 7: References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methyl 4-formyl-3-methoxybenzoate. PubChem. --INVALID-LINK--

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Google Patents. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--

  • University of California, Davis. (2021). Recrystallization and Crystallization. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Formyl-3-hydroxybenzoic acid 95. --INVALID-LINK--

  • Guidechem. (n.d.). 4-Formylbenzoic acid 619-66-9. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Formylbenzoic acid. --INVALID-LINK--

  • GPE. (2007). U.S. Patent No. 7,307,188. Google Patents. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Formylbenzoic acid. --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C9H8O4). --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-formyl-3-methoxybenzonitrile. --INVALID-LINK--

  • BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents. --INVALID-LINK--

  • Georganics. (n.d.). 4-Formyl-3-hydroxybenzoic acid - High purity. --INVALID-LINK--

  • Biosynth. (n.d.). This compound. --INVALID-LINK--

  • Venkatasai Life Sciences. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxybenzoic acid 97. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Formyl-3-hydroxybenzoic acid. PubChem. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-Methoxybenzoic acid, 98+%. --INVALID-LINK--

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. --INVALID-LINK--

  • Enanti Labs. (n.d.). 4 Formyl 3 Methoxybenzonitrile Intermediate Manufacturer in India. --INVALID-LINK--

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

4-Formyl-3-methoxybenzoic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a validated HPLC method, explaining the causality behind the experimental choices to ensure a deep understanding of the analytical process.

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[1] For an acidic and polar compound like this compound, controlling the pH of the mobile phase is crucial to ensure consistent retention and sharp peak shapes. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the ionization of the analyte is suppressed, leading to increased hydrophobicity and better retention on the C18 stationary phase.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for most reversed-phase separations.[2]

  • Syringe Filters: 0.45 µm PTFE or Nylon filters for sample preparation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Formic Acid (HCOOH): Analytical grade.

Experimental Protocols

Mobile Phase Preparation

The selection of the mobile phase is critical for achieving the desired separation.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety of this compound, thereby enhancing its retention on the non-polar stationary phase.

Protocol:

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC grade water. To do this, add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of water, then dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an online degasser, sonication, or vacuum filtration before use.

Standard Solution Preparation

Protocol:

  • Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock standard solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure should be optimized based on the sample matrix. The following is a general protocol for a relatively clean sample.

Protocol:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in the diluent (50:50 ACN:Water) to achieve a theoretical concentration within the calibration range of the method.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.The peak for this compound should be well-resolved from other peaks, and peak purity analysis (if using a DAD) should pass.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method is precise and accurate.To be established based on the linearity study.
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% over two different days, with different analysts and equipment if possible.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Data Presentation and Visualization

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Reporting MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report & Validation Summary Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Development and Validation Logic

Method Development and Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Final Stage AnalyteProps Analyte Properties (pKa, UV Spectrum) InitialConditions Initial Conditions (Column, Mobile Phase) AnalyteProps->InitialConditions Optimization Optimization (Gradient, Flow Rate) InitialConditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical flow of HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by RP-HPLC. The detailed methodology, coupled with a robust validation framework, ensures the generation of accurate and reliable data, meeting the stringent requirements of the pharmaceutical industry. The provided experimental parameters serve as a strong starting point for method implementation and can be adapted as necessary for specific sample matrices.

References

Application of 4-Formyl-3-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

4-Formyl-3-methoxybenzoic acid, a derivative of the naturally abundant compound vanillin, is emerging as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature, possessing a reactive aldehyde, a carboxylic acid, and a methoxy-substituted aromatic ring, provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including benzimidazoles, quinazolinones, and dihydropyrimidinones. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, empowering researchers to leverage this remarkable precursor in their own synthetic endeavors.

The strategic placement of the formyl, methoxy, and carboxylic acid groups on the benzene ring allows for a variety of synthetic transformations. The aldehyde functionality serves as a key electrophilic site for condensation reactions, while the carboxylic acid group can participate in cyclization reactions or be modified post-synthesis. The electron-donating methoxy group influences the reactivity of the aromatic ring and can play a role in directing subsequent reactions. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of heterocycles with potential applications in medicinal chemistry, materials science, and agrochemicals.

I. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles renowned for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[1][2] In this section, we detail a robust protocol for the synthesis of 2-(4-carboxy-2-methoxyphenyl)-1H-benzo[d]imidazole using this compound.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde group in this compound to form a Schiff base intermediate. Subsequent intramolecular cyclization, involving the attack of the second amino group onto the imine carbon, leads to a dihydrobenzimidazole intermediate. Finally, an oxidative aromatization step, often facilitated by an oxidizing agent or atmospheric oxygen, yields the stable benzimidazole ring system. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSOH), is crucial to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.[3]

Figure 1: General workflow for the synthesis of benzimidazole derivatives from this compound.

Experimental Protocol: Synthesis of 2-(4-carboxy-2-methoxyphenyl)-1H-benzo[d]imidazole

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.161.80 g10
o-Phenylenediamine108.141.08 g10
p-Toluenesulfonic acid (p-TSOH)172.200.17 g1
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol).

  • Add N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture to dissolve the solids.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL).

  • To purify the product, recrystallize the crude solid from a suitable solvent system, such as ethanol/water.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

II. Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of privileged heterocyclic scaffolds with a broad spectrum of pharmacological activities.[4][5][6] A common synthetic strategy involves the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization.[7] Here, we present a protocol for the synthesis of 2-(4-carboxy-2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.

Mechanistic Insights

The reaction between 2-aminobenzamide (a derivative of anthranilic acid) and this compound proceeds through an initial condensation to form a Schiff base. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon to form the six-membered dihydroquinazolinone ring.[8] This reaction is typically acid-catalyzed to activate the aldehyde.

Figure 2: General workflow for the synthesis of dihydroquinazolinone derivatives.

Experimental Protocol: Synthesis of 2-(4-carboxy-2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.161.80 g10
2-Aminobenzamide136.151.36 g10
Glacial Acetic Acid60.0515 mL-
Ethanol46.0725 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.80 g, 10 mmol) and 2-aminobenzamide (1.36 g, 10 mmol) in ethanol (25 mL).

  • Add glacial acetic acid (15 mL) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours, with stirring. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 150 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with copious amounts of water.

  • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain the purified dihydroquinazolinone derivative.

  • Dry the product under vacuum and characterize it using standard analytical techniques.

III. Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[9][10] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Rationale for Component Selection

In this protocol, this compound serves as the aldehyde component. Ethyl acetoacetate is a commonly used β-ketoester, and urea provides the nitrogen atoms for the pyrimidine ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.[11] The presence of the carboxylic acid group on the aldehyde may influence the reaction conditions, potentially requiring a more robust catalyst or longer reaction times.

Figure 3: General workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(4-carboxy-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.161.80 g10
Ethyl acetoacetate130.141.30 g (1.27 mL)10
Urea60.060.90 g15
Concentrated Hydrochloric Acid36.460.5 mL-
Ethanol46.0720 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.80 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid (approx. 0.5 mL) as a catalyst.

  • Reflux the mixture with stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Dry the product and confirm its structure using spectroscopic methods.

Conclusion

This compound is a readily accessible and highly functionalized building block that offers a gateway to a variety of important heterocyclic systems. The protocols detailed in this guide for the synthesis of benzimidazoles, quinazolinones, and dihydropyrimidinones serve as a starting point for further exploration and derivatization. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can effectively utilize this versatile precursor to construct novel and complex molecules for a wide range of scientific applications. The presence of the carboxylic acid and methoxy groups provides additional handles for post-synthetic modifications, further expanding the chemical space accessible from this valuable starting material.

References

Introduction: Navigating the Bifunctionality of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Derivatization of the Aldehyde Group in 4-Formyl-3-methoxybenzoic Acid

This compound, a vanillin derivative, is a versatile bifunctional building block in medicinal chemistry and organic synthesis. Its structure presents a unique challenge and opportunity: the presence of both an electrophilic aldehyde and a nucleophilic carboxylic acid on the same aromatic ring.[1] The selective modification of the aldehyde group, while preserving the carboxylic acid, is a frequent requirement for the synthesis of complex molecules, including drug candidates and functional materials. The electron-withdrawing nature of the carboxyl group and the electron-donating effect of the methoxy group modulate the reactivity of the aldehyde, making a nuanced understanding of reaction conditions paramount.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies for the selective derivatization of the aldehyde functionality in this compound. We will delve into the mechanistic rationale behind each transformation, provide field-tested protocols, and offer insights into choosing the optimal synthetic route for your specific target.

Strategic Overview: Key Derivatization Pathways

The selective transformation of the aldehyde can be broadly categorized into several key reaction types. The choice of strategy depends on the desired final functional group. This guide will focus on five principal and highly practical transformations:

  • Reductive Amination: Conversion to secondary or tertiary amines.

  • Wittig Reaction: Carbon-carbon double bond formation (alkenes).

  • Knoevenagel Condensation: Formation of α,β-unsaturated systems.

  • Schiff Base Formation: Generation of imines.

  • Acetal Protection: Masking the aldehyde for subsequent reactions at the carboxylic acid.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for converting aldehydes into amines, a functional group prevalent in pharmaceuticals.[2] The process involves the initial formation of a Schiff base (imine) intermediate via condensation with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Expertise & Causality: The critical choice in this reaction is the reducing agent. A harsh reductant like Lithium Aluminum Hydride (LiAlH₄) would non-selectively reduce both the aldehyde and the carboxylic acid.[3][4] Therefore, milder, more chemoselective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is acidic enough to promote imine formation but mild enough to not reduce the carboxylic acid.[5] It is also less water-sensitive than alternatives like sodium cyanoborohydride (NaBH₃CN).[5]

G cluster_0 Reductive Amination Workflow Start This compound + R₂NH Imine Imine Intermediate Formation (Schiff Base) Start->Imine Condensation Reduction Reduction with NaBH(OAc)₃ Imine->Reduction In situ Product Final Amine Product Reduction->Product

Caption: Workflow for one-pot reductive amination.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Objective: To synthesize N-benzyl-4-(aminomethyl)-3-methoxybenzoic acid.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in DCE (approx. 0.1 M solution).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Solvent DCE, DCMAprotic, solubilizes reagents, does not react with NaBH(OAc)₃.
Reducing Agent NaBH(OAc)₃Chemoselective for the imine over the carboxylic acid.[5]
Catalyst Acetic AcidCatalyzes the formation of the iminium ion, accelerating the reaction.
Temperature Room TemperatureSufficient for reaction; avoids potential side reactions.
Stoichiometry Amine (1.1 eq), Reductant (1.5 eq)Slight excess ensures complete conversion of the limiting aldehyde.

The Wittig Reaction: Crafting Alkenes

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[6] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[7] A key advantage is the unambiguous placement of the double bond, avoiding the isomeric mixtures that can arise from other olefination methods.[6]

Expertise & Causality: The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[8] This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[8] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity (E/Z) of the resulting alkene. For many applications involving this compound, stabilized ylides (e.g., from phosphonoacetates) are used, which typically favor the (E)-alkene.[8]

Caption: The mechanistic pathway of the Wittig reaction.

Protocol: Wittig Reaction for (E)-Alkene Synthesis

Objective: To synthesize (E)-3-(4-carboxy-2-methoxyphenyl)acrylic acid.

Materials:

  • (Triphenylphosphoranylidene)acetic acid ethyl ester (a stabilized ylide)

  • This compound

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Ylide Addition: Add the stabilized Wittig reagent, (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq), to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a byproduct is a good indicator of reaction progress.

  • Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration.

  • Extraction: Concentrate the filtrate under reduced pressure. The resulting residue contains the ester product. Saponify the ester by dissolving the residue in a mixture of THF/water and adding NaOH (2-3 eq). Stir at room temperature until the ester is fully hydrolyzed.

  • Purification: Acidify the aqueous solution with 1M HCl to precipitate the dicarboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

ParameterConditionRationale
Reagent Stabilized YlideFavors formation of the thermodynamically more stable (E)-alkene.[8]
Solvent Toluene, THF (anhydrous)Anhydrous conditions are crucial as ylides are basic and can be protonated by water.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed.
Workup SaponificationConverts the resulting ethyl ester to the desired carboxylic acid.

Knoevenagel Condensation: Accessing Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[9] This reaction is exceptionally useful for creating electron-deficient alkenes, which are valuable intermediates in Michael additions and cycloaddition reactions.[10]

Expertise & Causality: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[9] The base deprotonates the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to generate a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl. When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in a subsequent decarboxylation to yield a cinnamic acid derivative.[11] This one-pot condensation-decarboxylation is highly efficient.

Protocol: Doebner Modification of the Knoevenagel Condensation

Objective: To synthesize 3-(4-carboxy-2-methoxyphenyl)acrylic acid (same product as Wittig example, different route).

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (HCl), concentrated

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and malonic acid (1.5 eq).

  • Solvent/Catalyst Addition: Add pyridine as the solvent (enough to dissolve the reagents) and a few drops of piperidine as a catalyst.

  • Heating: Heat the mixture on a water bath at 80-90°C for 2-3 hours. Gas (CO₂) evolution should be observed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Isolation: A solid precipitate of the product will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

ParameterConditionRationale
Active Methylene Malonic AcidProvides the nucleophile; the dicarboxylic structure facilitates final decarboxylation.[9]
Base/Solvent Pyridine/PiperidineActs as both the solvent and the base catalyst for enolate formation and decarboxylation.[11]
Temperature 80-90°CPromotes both the condensation and the decarboxylation step.
Workup AcidificationNeutralizes the basic pyridine and precipitates the carboxylic acid product.

Schiff Base (Imine) Formation

The reaction of an aldehyde with a primary amine is a fundamental transformation that yields a Schiff base, or imine.[12] This reaction is typically reversible and acid-catalyzed. Schiff bases are important intermediates, as seen in reductive amination, but are also stable compounds in their own right with applications in coordination chemistry and as precursors to other functional groups.[13][14]

Expertise & Causality: The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule.[15] The reaction is often performed in a solvent that allows for the removal of water, such as by azeotropic distillation with a Dean-Stark trap, to drive the equilibrium towards the product.[16]

Protocol: Synthesis of a Schiff Base

Objective: To synthesize 4-(((4-methoxyphenyl)imino)methyl)-3-methoxybenzoic acid.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic)

  • Standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Amine Addition: Add a solution of p-anisidine (1.0 eq) in methanol to the flask.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. In many cases, the product will begin to precipitate from the solution.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials. Dry the product under vacuum.

ParameterConditionRationale
Solvent Methanol/EthanolGood solvent for both reactants; allows for easy precipitation of the product.
Catalyst Acetic AcidCatalyzes the dehydration step of imine formation.
Temperature Room Temp to RefluxMild conditions are usually sufficient. Heating can accelerate the reaction.
Workup FiltrationThe product is often crystalline and can be isolated without extraction.

Acetal Protection: A Strategic Pause

When a synthetic route requires modification of the carboxylic acid group (e.g., reduction to an alcohol, esterification, or amide coupling) in the presence of the aldehyde, the aldehyde must first be "protected" or masked.[17] Converting the aldehyde to an acetal renders it unreactive towards nucleophiles and bases.[18] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable and common.[16]

Expertise & Causality: Acetal formation is an acid-catalyzed equilibrium reaction.[19] To drive the reaction to completion, the water byproduct must be removed, typically using a Dean-Stark apparatus or a chemical dehydrating agent.[16] The acetal is stable to basic, organometallic, and hydride reagents but can be easily removed (deprotected) by treatment with aqueous acid, regenerating the aldehyde.[18]

G cluster_0 Protection-Deprotection Workflow Start Bifunctional Molecule Protect Protect Aldehyde (e.g., Acetal formation) Start->Protect React React at Carboxylic Acid (e.g., Reduction, Esterification) Protect->React Aldehyde is inert Deprotect Deprotect Aldehyde (Aqueous Acid) React->Deprotect Product Final Modified Product Deprotect->Product

Caption: General workflow for using a protecting group strategy.

Protocol: Formation of a Dioxolane Acetal

Objective: To protect the aldehyde group of this compound.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Standard glassware

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add this compound (1.0 eq), ethylene glycol (2.0 eq), a catalytic amount of p-TsOH (0.05 eq), and toluene to the flask.

  • Azeotropic Distillation: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, which can be used in subsequent steps without further purification.

ParameterConditionRationale
Protecting Agent Ethylene GlycolForms a stable, 5-membered cyclic dioxolane.
Catalyst p-TsOHStandard, effective acid catalyst for acetalization.[16]
Apparatus Dean-Stark TrapPhysically removes water to drive the equilibrium toward the acetal product.[16]
Workup Basic WashNeutralizes the acid catalyst to prevent deprotection during workup.

Conclusion and Comparative Summary

The selective derivatization of the aldehyde in this compound is a versatile tool for molecular construction. The choice of reaction is dictated entirely by the synthetic goal. Reductive amination introduces nitrogen-containing functionalities, the Wittig and Knoevenagel reactions build carbon skeletons with new double bonds, Schiff base formation provides access to imines, and acetal protection enables chemistry at the other end of the molecule. By understanding the mechanisms and carefully controlling the reaction conditions, researchers can effectively harness the synthetic potential of this valuable bifunctional building block.

Derivatization MethodResulting Functional GroupKey ReagentsCore Advantage
Reductive Amination AminePrimary/Secondary Amine, NaBH(OAc)₃Direct, one-pot synthesis of amines.[2]
Wittig Reaction AlkenePhosphorus YlideUnambiguous C=C bond placement.[6]
Knoevenagel Condensation α,β-Unsaturated SystemActive Methylene Cmpd., PiperidineForms electron-deficient alkenes.[9]
Schiff Base Formation IminePrimary Amine, Acid CatalystSimple condensation, often crystalline products.[12]
Acetal Protection Acetal (Dioxolane)Ethylene Glycol, p-TsOHRenders aldehyde inert to bases/nucleophiles.[17]

References

Application Note: Selective Esterification Strategies for 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-methoxybenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. Its structure, featuring both a carboxylic acid and an aromatic aldehyde, presents a distinct chemoselectivity challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective esterification of the carboxylic acid group while preserving the integrity of the reactive aldehyde functionality. We will explore and provide detailed protocols for two primary, field-proven methodologies: the classic Fischer-Speier esterification under controlled acidic conditions and the mild, coupling agent-mediated Steglich esterification. The causality behind experimental choices, troubleshooting, and comparative analysis are discussed to ensure robust and reproducible outcomes.

Introduction: The Chemoselectivity Challenge

The synthetic utility of this compound hinges on the ability to selectively manipulate one of its two functional groups. The carboxylic acid is a target for esterification to modulate solubility, polarity, or to serve as a protected precursor for further transformations. The aldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations.

The core challenge lies in the reactivity of the aldehyde group, which is susceptible to reaction under certain esterification conditions. For instance, in classical acid-catalyzed esterification, the aldehyde can react with the alcohol to form an acetal byproduct. Therefore, the choice of methodology is critical and must be guided by the need to selectively target the carboxylic acid. This guide details protocols that achieve this selectivity through careful control of reaction conditions and reagent selection.

Methodology I: Controlled Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[1][2] While effective, its application to this compound requires careful management to prevent the formation of the corresponding acetal at the formyl position.

2.1. Mechanistic Rationale The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2][3][4] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfer steps followed by the elimination of water yields the ester and regenerates the catalyst.[5] To drive the equilibrium towards the product, the alcohol is typically used in large excess, serving as both reactant and solvent.[3][6] The key to chemoselectivity is using a catalytic amount of acid and maintaining conditions that favor esterification kinetically over the thermodynamically controlled acetal formation.

2.2. Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation & Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation start R-COOH + H⁺ activated R-C(OH)₂⁺ start->activated Protonation intermediate R-C(OH)₂(O⁺HR') activated->intermediate alcohol R'-OH alcohol->intermediate Attack protonated_intermediate R-C(OH)(OH₂⁺)(OR') intermediate->protonated_intermediate Proton Transfer water_loss R-C(OH)(OR')⁺ + H₂O protonated_intermediate->water_loss Elimination ester R-COOR' + H⁺ water_loss->ester Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

2.3. Detailed Protocol: Synthesis of Methyl 4-formyl-3-methoxybenzoate

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.75 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous methanol. The large excess serves as both the solvent and the esterifying agent, pushing the reaction equilibrium forward.

  • Catalyst Addition: While stirring the suspension, slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. An exotherm may be observed. The amount of catalyst is kept low to minimize side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the flask to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-formyl-3-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary to afford a white to off-white solid.

Methodology II: Steglich Esterification

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a powerful, mild alternative.[7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9]

3.1. Mechanistic Rationale The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[7] In the key step for esterification, the DMAP catalyst acts as a superior acyl transfer agent. It attacks the O-acylisourea to form a reactive acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[7][9] This process occurs at room temperature and under neutral conditions, ensuring the aldehyde group remains unaffected.[9]

3.2. Steglich Esterification Mechanism

Steglich_Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP (Catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen Releases ROH R'-OH DCU DCU (Byproduct) Workflow Start This compound + Alcohol Method_Choice Select Method Start->Method_Choice Fischer Fischer Esterification (Acid Catalyst, Reflux) Method_Choice->Fischer Classic Steglich Steglich Esterification (DCC, DMAP, RT) Method_Choice->Steglich Mild Reaction Reaction Monitoring (TLC) Fischer->Reaction Steglich->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Ester Product Purification->Product

References

Application Note: A Multi-technique Protocol for Monitoring the Synthesis of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-3-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation, commonly achieved through the selective oxidation of vanillic acid or its derivatives, requires careful monitoring to ensure optimal yield, purity, and reaction completion. This application note provides a comprehensive, multi-technique protocol for researchers, scientists, and drug development professionals to effectively monitor the progress of this synthesis. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining not just the "how" but also the critical "why" behind each step. This integrated approach ensures a self-validating system for reliable and reproducible results.

Reaction Principle: The Oxidation of Vanillic Acid

The synthesis of this compound often involves the oxidation of the hydroxymethyl group of a suitable precursor, or more directly, the oxidation of the aromatic ring of vanillic acid. A plausible synthetic route is the controlled oxidation of vanillic acid. Vanillic acid itself is an oxidized form of vanillin[1]. The conversion of a methyl group on an aromatic ring to a formyl group can be achieved using various oxidizing agents. For the purpose of this protocol, we will consider the conceptual transformation of a suitable vanillic acid derivative to the target aldehyde.

The core of effective reaction monitoring lies in the ability to distinguish between the starting material, intermediates, the final product, and any potential byproducts. The distinct chemical functionalities of the reactant (e.g., vanillic acid with a hydroxyl group) and the product (with an additional aldehyde group) provide the basis for their separation and differential spectroscopic identification.

Visualizing the Workflow

A systematic approach to reaction monitoring is crucial. The following workflow outlines the key stages of sampling, analysis, and data interpretation.

Reaction Monitoring Workflow cluster_0 Reaction cluster_1 Sampling cluster_2 Analysis cluster_3 Decision Reaction Synthesis of 4-Formyl- 3-methoxybenzoic acid Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench Reaction (if necessary) Sampling->Quenching Workup Dilute/Prepare Sample Quenching->Workup TLC TLC Analysis Workup->TLC HPLC HPLC Analysis Workup->HPLC NMR NMR Analysis Workup->NMR Interpretation Interpret Data TLC->Interpretation HPLC->Interpretation NMR->Interpretation Decision Continue Reaction, Work-up, or Stop Interpretation->Decision Decision->Reaction Continue

Caption: Workflow for monitoring the synthesis of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity and speed allow for frequent checks, providing a real-time snapshot of the consumption of starting material and the formation of the product.

Causality Behind the Method: The separation on a silica gel TLC plate is based on the principle of polarity. This compound, with its additional polar aldehyde group, is expected to be slightly more polar than a less functionalized starting material like a vanillic acid ester. This difference in polarity allows for their separation in an appropriate mobile phase.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate).

  • Spotting: Carefully spot the diluted reaction mixture, the starting material (co-spot), and the product standard (if available) on the baseline of the TLC plate.

  • Elution: Develop the plate in a pre-saturated TLC chamber with a mobile phase of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid . The inclusion of acetic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper spots. A similar mobile phase system has been successfully used for the separation of vanillin and related phenolic compounds[2][3].

  • Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and dry it. Visualize the spots under UV light at 254 nm.

Data Interpretation:

CompoundExpected Rf ValueRationale
Starting Material (e.g., Vanillic Acid Ester)HigherLess polar than the product.
This compound Lower The additional polar aldehyde group increases its affinity for the silica gel stationary phase, resulting in a lower Rf value.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For a precise, quantitative understanding of the reaction's progress, HPLC is the method of choice. It allows for the accurate determination of the concentration of the reactant, product, and any impurities, enabling the calculation of conversion and yield.

Causality Behind the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase. A mobile phase of acetonitrile and acidified water is used to elute the compounds, with more polar compounds eluting earlier. The acidic modifier in the mobile phase ensures that the carboxylic acid groups are protonated, leading to consistent retention times and improved peak shapes. This methodology is well-established for the analysis of benzoic acid derivatives[4][5][6].

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Chromatographic Conditions:

    • Elution: Isocratic

    • Mobile Phase Composition: 50:50 (v/v) Solvent A:Solvent B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Withdraw a precise volume of the reaction mixture (e.g., 100 µL).

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a known volume (e.g., in a 10 mL volumetric flask).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of the starting material and the purified product in the mobile phase at known concentrations to create a calibration curve.

Data Interpretation:

CompoundExpected Retention TimeRationale
This compound Shorter The presence of the polar aldehyde and carboxylic acid groups makes it more polar than a less functionalized precursor, leading to an earlier elution from the non-polar C18 column.
Starting Material (e.g., Vanillic Acid Ester)LongerMore hydrophobic and will have a stronger interaction with the stationary phase.

By integrating the peak areas and using the calibration curves, the concentration of each component can be determined over time, providing a detailed kinetic profile of the reaction.

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation and Progress Assessment

¹H NMR spectroscopy provides unambiguous structural information and can be a powerful tool for monitoring the reaction by observing the disappearance of reactant signals and the emergence of product signals.

Causality Behind the Method: The chemical environment of protons in a molecule determines their resonance frequency (chemical shift) in an NMR spectrum. The conversion of a starting material like vanillic acid to this compound results in distinct changes in the aromatic proton signals and the appearance of a new aldehyde proton signal.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent such as DMSO-d₆. DMSO-d₆ is a good choice as it can dissolve a wide range of organic compounds and the acidic proton of the carboxylic acid is often observable.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Interpretation:

The key diagnostic signals to monitor are:

CompoundProtonExpected Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Change
Vanillic Acid (Starting Material) Aromatic Protons~6.8-7.5[7]The electronic environment of the aromatic ring changes upon introduction of the aldehyde group.
Methoxy Protons (-OCH₃)~3.8[7]Minor shift expected.
Carboxylic Acid Proton (-COOH)~12.5 (broad)[7]Expected to be present in both reactant and product.
This compound (Product) Aldehyde Proton (-CHO) ~9.9 Appearance of this downfield singlet is a definitive indicator of product formation.
Aromatic ProtonsShifted relative to starting materialThe electron-withdrawing aldehyde group will deshield the adjacent aromatic protons, causing a downfield shift.
Methoxy Protons (-OCH₃)Minor shift from starting material
Carboxylic Acid Proton (-COOH)~13.0 (broad)

By comparing the integration of the starting material's characteristic signals with the product's aldehyde proton signal, the percentage conversion can be estimated.

NMR Spectral Changes Reaction Progress SM_Aromatic Aromatic Protons (δ 6.8-7.5) P_Aromatic Shifted Aromatic Protons SM_Aromatic->P_Aromatic Disappears & Shifts SM_Methoxy Methoxy Proton (δ ~3.8) SM_COOH Carboxylic Acid Proton (δ ~12.5) P_Aldehyde Aldehyde Proton (δ ~9.9) P_Methoxy Methoxy Proton P_COOH Carboxylic Acid Proton

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Formyl-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the mechanistic rationale behind procedural steps, offering a troubleshooting framework grounded in established chemical principles.

The most prevalent and adaptable laboratory-scale approach for this synthesis is the electrophilic formylation of 3-methoxybenzoic acid. This guide will concentrate on the Vilsmeier-Haack reaction , a reliable method for formylating electron-rich aromatic systems. We will also address common pitfalls and provide a robust, optimized protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during their synthesis attempts.

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory route is the direct formylation of 3-methoxybenzoic acid. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The activating effect of the methoxy group dominates, directing the incoming electrophile. The para-position (C4) is sterically favored over the ortho-positions (C2, C6), making it the primary site of formylation. Key methods include:

  • Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). It is effective for moderately activated rings and is the focus of this guide.[1][2]

  • Duff Reaction: Uses hexamethylenetetramine (hexamine) as the formyl source, usually in an acidic medium like trifluoroacetic acid.[3][4] While traditionally used for phenols, modified conditions have broadened its scope.[5][6]

  • Industrial Routes: On a larger scale, synthesis may begin from precursors like 4-methyl-3-methoxybenzonitrile. The methyl group is first halogenated (e.g., dibrominated) and then hydrolyzed to the aldehyde.[7][8] This multi-step process is often not ideal for lab-scale research.

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yields in this synthesis typically stem from one of four areas:

  • Reagent Quality & Handling: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous solvents and fresh reagents is critical.

  • Substrate Reactivity: The deactivating effect of the carboxylic acid group makes the reaction more challenging than formylating a simple anisole. Reaction conditions must be carefully optimized to drive the reaction to completion without degrading the product.

  • Work-up Procedure: The product is an acid and will be soluble in basic aqueous solutions. Improper pH control during extraction can lead to significant product loss.

  • Purification: The crude product often contains unreacted starting material and potentially isomeric byproducts, which can make purification by recrystallization difficult and lower the isolated yield.

Q3: How can I reliably monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid) to resolve the starting material (3-methoxybenzoic acid) from the product. The product, being more polar due to the additional aldehyde group, will have a lower Rf value. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q4: What analytical methods should I use to confirm my final product?

A4: A combination of techniques is recommended for unambiguous structure confirmation and purity assessment:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (with specific splitting patterns), the methoxy group (~3.9 ppm), and the carboxylic acid proton (>12 ppm, often broad).

  • ¹³C NMR: Look for the distinct carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~167 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (180.04 g/mol for C₉H₈O₄).[9]

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

  • HPLC: To determine the precise purity of the final compound.

Part 2: Troubleshooting Guide for the Vilsmeier-Haack Reaction

This guide is structured in a "Problem → Possible Cause → Solution" format to directly address issues encountered during the experiment.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause A: Decomposed or Improperly Formed Vilsmeier Reagent.

    • Causality: The Vilsmeier reagent, a chloromethyliminium salt, is highly electrophilic but also extremely reactive towards water. Any moisture in the DMF, POCl₃, or reaction vessel will quench the reagent before it can react with the substrate.

    • Solution:

      • Ensure DMF is anhydrous (e.g., from a freshly opened bottle or dried over molecular sieves).

      • Use fresh, high-purity POCl₃.

      • Flame-dry all glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Prepare the reagent in situ by adding POCl₃ slowly to chilled DMF (0-5 °C) before adding the substrate. A thick, white precipitate should form, indicating successful reagent generation.

  • Possible Cause B: Insufficient Reaction Temperature or Time.

    • Causality: While the -OCH₃ group activates the ring, the -COOH group deactivates it. This "push-pull" electronic effect means that more energy is required to achieve electrophilic substitution compared to a more activated substrate like anisole.

    • Solution:

      • After the initial addition at low temperature, slowly warm the reaction to 60-80 °C.

      • Monitor the reaction by TLC every 1-2 hours. The reaction may require 4-12 hours at elevated temperatures to reach completion. Avoid excessively high temperatures (>90 °C) to prevent byproduct formation.

  • Possible Cause C: Incorrect Stoichiometry.

    • Causality: A stoichiometric amount of the Vilsmeier reagent is often insufficient due to the substrate's moderate reactivity and potential side reactions with the carboxylic acid moiety.

    • Solution:

      • Use a molar excess of the Vilsmeier reagent. A common starting point is 2.0 to 3.0 molar equivalents of both DMF and POCl₃ relative to the 3-methoxybenzoic acid.

Problem 2: Significant Byproduct Formation
  • Possible Cause A: Isomeric Impurities.

    • Causality: While formylation is strongly directed to the C4 (para) position, small amounts of ortho-formylation (at C2 or C6) can occur, especially at higher temperatures.

    • Solution:

      • Maintain strict temperature control. A lower reaction temperature (e.g., 50-60 °C for a longer duration) can improve para-selectivity.

      • Purify the crude product using column chromatography on silica gel if recrystallization fails to remove the isomers.

  • Possible Cause B: Decomposition or Polymerization.

    • Causality: Prolonged heating at high temperatures can lead to the formation of dark, tarry substances, which significantly complicates purification and reduces yield.

    • Solution:

      • Determine the optimal reaction time by closely monitoring with TLC. Stop the reaction as soon as the starting material is consumed.

      • Ensure the workup is performed promptly after the reaction is complete.

Problem 3: Difficult Product Isolation and Purification
  • Possible Cause A: Product Loss During Aqueous Work-up.

    • Causality: The product, this compound, is a carboxylic acid. During work-up, if the aqueous layer is basic or neutral, the product will exist as its water-soluble carboxylate salt (sodium or potassium salt), preventing its extraction into an organic solvent.

    • Solution:

      • After quenching the reaction with ice water, perform the initial washes.

      • Critically , acidify the combined aqueous layers with a strong acid (e.g., 2M HCl) to a pH of 1-2. This protonates the carboxylate, making the product insoluble in water.

      • The product should precipitate as a solid, which can be collected by filtration. Alternatively, if it oils out, it can be extracted with a suitable organic solvent like ethyl acetate.

  • Possible Cause B: Product Fails to Crystallize or Forms an Oil.

    • Causality: The presence of impurities, particularly residual DMF or isomeric byproducts, can act as a eutectic contaminant, depressing the melting point and preventing a stable crystal lattice from forming.

    • Solution:

      • Ensure DMF is thoroughly removed. After extraction, wash the organic layer multiple times with water and then with brine to remove residual DMF.

      • Attempt recrystallization from a different solvent system. A two-solvent system like ethyl acetate/hexane or ethanol/water is often effective.

      • If recrystallization is unsuccessful, purify the material via silica gel column chromatography.

Part 3: Optimized Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of 3-methoxybenzoic acid.

Reagents & Equipment:

  • 3-methoxybenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), fresh

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (11.0 mL, 142 mmol, 2.5 equiv). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (13.2 mL, 142 mmol, 2.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting thick white slurry at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve 3-methoxybenzoic acid (10.0 g, 56.8 mmol, 1.0 equiv) in 50 mL of anhydrous DCM. Add this solution to the Vilsmeier reagent slurry at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~65-70 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (30% EtOAc/Hexanes + 1% Acetic Acid). The reaction is typically complete in 6-10 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and very slowly quench by pouring it onto 200 g of crushed ice with vigorous stirring. Caution: This is an exothermic process.

    • Stir the mixture for 1 hour, allowing the intermediate iminium salt to hydrolyze.

    • Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).

    • Acidification (Critical Step): Combine all aqueous layers. Cool in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl. A white precipitate of the product should form.

  • Isolation & Purification:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.

    • Dry the crude product in a vacuum oven at 60 °C.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Part 4: Data & Visualization
Table 1: Effect of Key Parameters on Yield
ParameterConditionExpected Yield RangeRationale & Comments
Vilsmeier Reagent 1.2 equiv20-40%Insufficient to overcome substrate deactivation and potential side reactions.
(POCl₃/DMF) 2.5 equiv 65-80% Optimal. Provides a sufficient excess to drive the reaction to completion.
4.0 equiv60-75%Diminishing returns; complicates work-up and increases cost without significant yield benefit.
Reaction Temperature 25 °C (RT)<10%Insufficient thermal energy to overcome the activation barrier.
65-70 °C 65-80% Optimal. Balances reaction rate with minimizing byproduct formation.
90 °C40-60%Increased rate of decomposition and side reactions leads to lower isolated yield of pure product.
Reaction Time 2 hours30-50%Incomplete conversion of starting material.
8 hours 65-80% Optimal. Typically sufficient time for full conversion at 65-70 °C.
24 hours50-70%Potential for product degradation with prolonged heating, especially if temperature is not well-controlled.

Diagrams

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_dmf Anhydrous DMF (0-5 °C) prep_poc Add POCl₃ (dropwise) prep_dmf->prep_poc prep_reagent Vilsmeier Reagent Slurry prep_poc->prep_reagent add_sub Add 3-Methoxy- benzoic Acid prep_reagent->add_sub reflux Heat to 65-70 °C (6-10 h) add_sub->reflux monitor Monitor by TLC reflux->monitor quench Quench on Ice monitor->quench Reaction Complete hydrolyze Hydrolyze Iminium Salt quench->hydrolyze acidify Acidify Aqueous Layer (pH 1-2) hydrolyze->acidify filtrate Filter Precipitate acidify->filtrate recrys Recrystallize (Ethanol/Water) filtrate->recrys dry Dry Under Vacuum recrys->dry product Pure Product dry->product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting_Flowchart cluster_conversion Low Conversion Issues cluster_isolation Isolation Issues start Is Yield < 50%? check_reagents Used anhydrous reagents/solvents? start->check_reagents Yes check_temp Reaction temp 60-80 °C? check_reagents->check_temp Yes reagents_sol Solution: Use dry reagents under N₂ check_reagents->reagents_sol No check_equiv Used >2 equiv of Vilsmeier reagent? check_temp->check_equiv Yes temp_sol Solution: Increase temp/time and monitor by TLC check_temp->temp_sol No check_ph Acidified aqueous layer to pH 1-2? check_equiv->check_ph Yes equiv_sol Solution: Increase stoichiometry to 2.5-3.0 equiv check_equiv->equiv_sol No check_dmf Washed thoroughly to remove DMF? check_ph->check_dmf Yes, but still low ph_sol Solution: Re-check pH of aqueous layer before filtration check_ph->ph_sol No end_node Consult advanced purification methods (e.g., Chromatography) check_dmf->end_node

Caption: A troubleshooting flowchart for diagnosing low-yield issues in the synthesis.

Part 5: References
  • Duff Reaction - Wikipedia. Provides an overview of the Duff reaction, its mechanism, and typical substrates. Available at: --INVALID-LINK--[3]

  • Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach - Der Pharma Chemica. Although focused on vanillin oxidation, it provides context on related chemical structures. Available at: --INVALID-LINK--[10]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Details the reagents, mechanism, and key lab tips for the Vilsmeier-Haack reaction. Available at: --INVALID-LINK--[1]

  • Vilsmeier-Haack Reaction - Chemistry Steps. An educational resource explaining the mechanism and substrate scope, noting that the Vilsmeier reagent is a weaker electrophile requiring activated rings. Available at: --INVALID-LINK--[2]

  • Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium - Austin Publishing Group. Discusses the oxidation of the aldehyde group, a potential side reaction under different conditions. Available at: --INVALID-LINK--[11]

  • Duff Reaction - Cambridge University Press. A resource detailing the mechanism and applications of the Duff formylation reaction. Available at: --INVALID-LINK--[5]

  • Formylation of phenols, methoxy- and methylbenzenes - ResearchGate. Discusses various formylation methods and substrate reactivities. Available at: --INVALID-LINK--[12]

  • The Role of Functional Groups in the Atmospheric Oxidation of Vanillin - ACS Publications. Provides computational insights into the reactivity of functional groups on the vanillin scaffold. Available at: --INVALID-LINK--[13]

  • Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium - OMICS International. Details the oxidation of the aldehyde group to a carboxylic acid, identifying vanillic acid as the product. Available at: --INVALID-LINK--[14]

  • The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria - SciSpace. Historical context on the conversion of vanillin to vanillic acid. Available at: --INVALID-LINK--[15]

  • Vilsmeier-Haack Transformations under Non Classical Conditions - Scientific Research Publishing. Discusses applications and variations of the Vilsmeier-Haack reaction. Available at: --INVALID-LINK--[16]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. A summary of the Vilsmeier-Haack reaction including mechanism and literature references. Available at: --INVALID-LINK--[17]

  • The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - RSC Publishing. Shows an example of Vilsmeier-Haack formylation on a methoxy-substituted aromatic heterocycle. Available at: --INVALID-LINK--[18]

  • Preparation of 3-methoxybenzoic acid - Sciencemadness.org. A forum discussion outlining various potential synthetic routes to the starting material. Available at: --INVALID-LINK--[19]

  • Synthesis routes of 4-Formyl-3-hydroxybenzoic acid - Benchchem. Provides a procedure for a related compound, highlighting common laboratory techniques. Available at: --INVALID-LINK--[20]

  • Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents. A patent describing an industrial synthesis route starting from a 4-methyl precursor. Available at: --INVALID-LINK--[7]

  • Duff Reaction - Chem-Station Int. Ed. Provides general characteristics and references for the Duff reaction. Available at: --INVALID-LINK--[6]

  • This compound (C9H8O4) - PubChemLite. Provides basic chemical data for the target compound. Available at: --INVALID-LINK--[9]

  • Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents. English version of a patent detailing an industrial synthesis. Available at: --INVALID-LINK--[8]

  • Process for making aromatic aldehydes - Google Patents. A patent describing an improved Duff reaction using trifluoroacetic acid to improve yields. Available at: --INVALID-LINK--[4]

References

Overcoming solubility issues during the synthesis of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Formyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on overcoming solubility issues that can arise during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound and their associated solubility challenges?

A1: The most common synthetic pathway involves the formylation of a vanillic acid precursor (4-hydroxy-3-methoxybenzoic acid). Key challenges relate to the poor solubility of the starting material and product in many organic solvents, which can lead to heterogeneous reaction mixtures and difficult purifications.

Q2: My starting material, vanillic acid, is not fully dissolving in the reaction solvent. What can I do?

A2: Vanillic acid has limited solubility in many non-polar organic solvents. Consider using a more polar solvent such as dimethylformamide (DMF) for formylation reactions like the Vilsmeier-Haack. For other reactions, solvent mixtures or heating the solvent to just below its boiling point can aid dissolution. Ensure your starting material is finely powdered to increase the surface area for solvation.

Q3: During the reaction work-up, my product is "oiling out" instead of precipitating as a solid. How can I resolve this?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, amorphous liquid. This is a common issue when the product has limited solubility in the work-up solvent. To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, adding a seed crystal of the pure product can initiate crystallization. If these methods fail, you may need to perform a solvent exchange to a system where the product is less soluble and more likely to precipitate as a solid.

Q4: I'm observing a low yield after recrystallization. What are the likely causes related to solubility?

A4: A low yield from recrystallization is often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Another cause can be cooling the solution too rapidly, which can trap impurities and lead to the formation of fine crystals that are difficult to collect. Gradual cooling allows for the growth of larger, purer crystals.

Troubleshooting Guide: Overcoming Solubility Issues in Synthesis

Issue 1: Poor Solubility of Vanillic Acid in Formylation Reactions

The choice of formylation reaction significantly impacts solvent selection and, consequently, the solubility of your starting material.

  • Vilsmeier-Haack Reaction: This is often the preferred method for formylating electron-rich phenols like vanillic acid. The reaction uses phosphorus oxychloride (POCl₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF), in which vanillic acid has good solubility.[1][2][3][4] This creates a homogeneous reaction mixture, which is ideal for efficient conversion.

  • Reimer-Tiemann Reaction: This method typically employs a biphasic system of aqueous hydroxide and an organic solvent like chloroform.[5][6] The vanillic acid will deprotonate and dissolve in the aqueous basic layer. Vigorous stirring or the use of a phase-transfer catalyst is essential to bring the reactants together at the interface.[5]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium, often with glycerol or trifluoroacetic acid as the solvent.[7] The solubility of vanillic acid in these systems should be experimentally determined, but the polar nature of the reaction medium is generally favorable.

Recommendation: For optimal solubility of vanillic acid, the Vilsmeier-Haack reaction in DMF is a robust choice.

Issue 2: Product Precipitation and Isolation

The product, this compound, contains both a polar carboxylic acid group and a moderately polar aldehyde group. Its solubility will be highly dependent on the pH and the solvent system.

  • Aqueous Work-up: After a Vilsmeier-Haack reaction, the mixture is typically quenched with ice water. The product will precipitate out upon hydrolysis of the iminium salt intermediate.[4] If the product remains partially dissolved, adjusting the pH to be more acidic (around pH 2-3) will protonate the carboxylic acid, making it less water-soluble and promoting further precipitation.

  • Solvent Extraction: If the product does not precipitate cleanly, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. The product can then be recovered by evaporating the solvent.

Issue 3: Recrystallization and Purification

Selecting the right solvent system is critical for effective purification by recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemSuitability for RecrystallizationRationale & Expert Insights
Water Potentially suitable with pH adjustmentThe carboxylic acid group allows for solubility in hot alkaline water, followed by precipitation upon acidification and cooling. However, the aldehyde group may be susceptible to oxidation in hot aqueous conditions.
Ethanol/Water Highly Recommended This compound is likely soluble in hot ethanol. The slow addition of water as an anti-solvent to the hot ethanolic solution upon cooling is a standard and effective technique for inducing crystallization of polar organic molecules.
Ethyl Acetate/Hexane Recommended Ethyl acetate is a good solvent for a wide range of polarities. Dissolving the crude product in a minimal amount of hot ethyl acetate and then adding hexane as an anti-solvent upon cooling can yield pure crystals.
Toluene Less RecommendedWhile it can be effective for some aromatic acids, the solubility of this trifunctionalized molecule may be limited even at high temperatures.
Acetone Not Recommended for final crystallizationAcetone often has high solvating power even at low temperatures, which can lead to poor recovery. It can, however, be useful for dissolving the crude product before precipitating with an anti-solvent.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Vanillic Acid

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 10 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.[2] Maintain the temperature below 5°C during the addition.

  • Reaction: Dissolve vanillic acid (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the vanillic acid solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Hydrolyze the resulting iminium salt by stirring the aqueous mixture for 1-2 hours. The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing Troubleshooting Workflows

Troubleshooting Product Isolation

G start Reaction Quenched in Ice Water precipitate Does a solid precipitate form? start->precipitate yes_precipitate Yes precipitate->yes_precipitate no_precipitate No / Oily Residue precipitate->no_precipitate collect Collect solid by vacuum filtration yes_precipitate->collect adjust_ph Adjust pH to 2-3 with dilute HCl no_precipitate->adjust_ph wash_dry Wash with cold water and dry collect->wash_dry end_product Crude Product wash_dry->end_product check_precipitate_again Does a solid precipitate now? adjust_ph->check_precipitate_again yes_precipitate2 Yes check_precipitate_again->yes_precipitate2 no_precipitate2 No check_precipitate_again->no_precipitate2 yes_precipitate2->collect extract Extract with Ethyl Acetate no_precipitate2->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate dry_concentrate->end_product

Caption: Decision workflow for product isolation after reaction quenching.

Troubleshooting Recrystallization

G start Hot, Saturated Solution Prepared cool Cool solution slowly to room temperature start->cool crystals_form Do crystals form? cool->crystals_form yes_crystals Yes crystals_form->yes_crystals no_crystals No / Oiled Out crystals_form->no_crystals ice_bath Place in ice bath to maximize yield yes_crystals->ice_bath scratch Scratch inner surface of flask no_crystals->scratch filter_dry Filter, wash with cold solvent, and dry ice_bath->filter_dry pure_product Pure Product filter_dry->pure_product seed Add a seed crystal scratch->seed reduce_solvent Gently heat to reduce solvent volume seed->reduce_solvent check_again Re-cool. Any crystals? reduce_solvent->check_again yes_crystals2 Yes check_again->yes_crystals2 no_crystals2 No check_again->no_crystals2 yes_crystals2->ice_bath re_dissolve Re-dissolve in more primary solvent, add anti-solvent, and re-cool no_crystals2->re_dissolve re_dissolve->pure_product

Caption: Troubleshooting guide for inducing crystallization.

References

Identifying and removing impurities from crude 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Formyl-3-methoxybenzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges in identifying and removing impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities in my crude this compound sample?

A1: The impurity profile of your crude this compound, also known as 5-carboxyvanillin, largely depends on the synthetic route. A common synthesis involves the oxidation of vanillin. In this case, you can expect to find:

  • Unreacted Starting Material: Vanillin.

  • Over-oxidation Product: Vanillic acid is a very common impurity formed when the aldehyde group of this compound is further oxidized to a carboxylic acid.[1][2][3]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, you might encounter isomers such as isovanillic acid.[4]

  • Degradation Products: Under harsh conditions, especially alkaline oxidation, dimerization and repolymerization byproducts can form.[1] Demethylation can also occur, leading to species like protocatechuic acid.[5]

Q2: How can I identify these impurities using analytical techniques?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying and quantifying impurities.

  • HPLC: A reverse-phase HPLC method can separate compounds based on their polarity. You would expect to see distinct peaks for this compound and its common impurities. Retention times will vary based on the specific method, but generally, vanillin will be more retained than the more polar carboxylic acids.

  • ¹H NMR: Proton NMR provides structural information. Key diagnostic peaks to look for in your crude sample (in a solvent like DMSO-d₆) are:

    • This compound: Aldehyde proton (~9.8 ppm), aromatic protons, methoxy protons (~3.9 ppm), and a carboxylic acid proton (>12 ppm).

    • Vanillin (impurity): A distinct aldehyde proton (~9.8 ppm), aromatic protons, a methoxy signal (~3.8 ppm), and a phenolic hydroxyl proton. The aromatic proton signals will differ from the target compound.

    • Vanillic acid (impurity): Absence of the aldehyde proton peak. You will see aromatic protons, a methoxy signal (~3.8 ppm), a carboxylic acid proton, and a phenolic hydroxyl proton.[6]

A comparison of your crude sample's spectrum with reference spectra of the suspected impurities will confirm their presence.

Purification Strategies

Q3: My crude product is a brownish solid. What is the best initial purification step?

A3: For colored impurities, an initial treatment with activated charcoal during recrystallization is often effective. The charcoal adsorbs colored organic molecules.[7] However, be aware that excessive use of charcoal can lead to a loss of your desired product.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[7][8] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[9]

Another powerful technique, especially for separating acidic impurities from your acidic product, is based on differential solubility in aqueous base and organic solvents, often referred to as an acid-base extraction.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound is "oiling out" during recrystallization instead of forming crystals.

Cause & Solution: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Slow cooling is crucial for the formation of pure crystals.[7]

  • Solution 2: Change Solvent System: If slow cooling doesn't resolve the issue, your chosen solvent may not be ideal. Consider using a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

Problem: I have a very low yield after recrystallization.

Cause & Solution: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and cool the solution again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), your product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate solvent choice: If your compound has significant solubility in the chosen solvent at low temperatures, you will lose a substantial amount of product. Refer to the solvent selection table below.

Data Presentation: Recrystallization Solvent Selection
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureKey Considerations
Water Slightly soluble[10]Soluble in boiling water[9]A good, non-toxic, and non-flammable choice. The product will require thorough drying.[9]
Ethanol/Water Varies with ratioVaries with ratioA mixed solvent system can be optimized to achieve high recovery of pure crystals.[11]
Ethyl Acetate SolubleVery SolubleMay be a suitable solvent, potentially in a mixed system with a less polar co-solvent like hexanes.
Toluene SolubleVery SolubleCan be effective, but ensure adequate ventilation.

This table provides general guidance. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to boiling with stirring.[8]

  • Solvent Addition: Continue to add small portions of the hot solvent until your product is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Maximizing Yield: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general reverse-phase HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Detection: UV detection at a wavelength where this compound and its likely impurities have good absorbance (e.g., 254 nm or 298 nm[12]).

  • Sample Preparation: Prepare a stock solution of your crude and purified material in the mobile phase. Prepare a series of calibration standards of your reference standard. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject your samples and standards. The purity of your sample can be determined by comparing the peak area of your main compound to the total area of all peaks (area percent method) or by using a calibration curve generated from the standards for more accurate quantification.[13]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter Hot Gravity Filtration (Optional) Charcoal->HotFilter HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound.

Impurity Relationship Diagram

ImpurityRelationship Vanillin Vanillin (Starting Material) Target This compound (Product) Vanillin->Target Oxidation VanillicAcid Vanillic Acid (Over-oxidation) Target->VanillicAcid Further Oxidation

Caption: Relationship between the target product and key impurities.

References

Troubleshooting common side reactions in 4-Formyl-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-formyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

I. Synthesis Overview & Key Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals. While several synthetic routes exist, each presents a unique set of challenges, primarily revolving around selectivity and the prevention of side reactions. The most common strategies involve the formylation of 3-methoxybenzoic acid or the oxidation of vanillin. Understanding the mechanistic nuances of these pathways is critical to troubleshooting effectively.

Common Synthetic Pathways at a Glance
Starting MaterialKey TransformationCommon MethodsMajor Challenges
3-Methoxybenzoic AcidElectrophilic FormylationVilsmeier-Haack, Duff Reaction, Reimer-TiemannRegioselectivity, Over-reaction, Demethylation
VanillinOxidation of AldehydePermanganate, N-Bromosuccinimide (NBS), Catalytic OxidationOver-oxidation to vanillic acid, Demethylation, Polymerization

II. Troubleshooting Guide: Side Reactions & Their Mitigation

This section addresses specific side reactions you may encounter, providing explanations for their occurrence and actionable steps to mitigate them.

FAQ 1: My Vilsmeier-Haack formylation of 3-methoxybenzoic acid is giving a low yield and multiple products. What's going wrong?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings.[1][2][3] However, with substrates like 3-methoxybenzoic acid, several issues can arise.

Potential Side Reactions:

  • Formation of Isomers: The primary challenge is controlling regioselectivity. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of undesired isomers, such as 3-formyl-4-methoxybenzoic acid.

  • Demethylation: Harsh reaction conditions or prolonged exposure to the Vilsmeier reagent can lead to the cleavage of the methyl ether, resulting in the formation of 4-formyl-3-hydroxybenzoic acid.

  • Incomplete Reaction: Insufficient activation of the Vilsmeier reagent or low reaction temperatures can lead to a sluggish or incomplete reaction.

Troubleshooting Workflow:

start Low Yield / Multiple Products in Vilsmeier-Haack check_purity Verify Purity of Starting Material & Reagents start->check_purity temp_control Optimize Reaction Temperature check_purity->temp_control Purity Confirmed sub_check Impurities can inhibit reaction check_purity->sub_check reagent_ratio Adjust Stoichiometry of Vilsmeier Reagent temp_control->reagent_ratio Temperature Optimized sub_temp Lower temps may favor desired isomer. Start at 0°C and slowly warm. temp_control->sub_temp workup Modify Work-up Procedure reagent_ratio->workup Ratio Adjusted sub_ratio Excess reagent can lead to side reactions. Try 1.1-1.5 equivalents. reagent_ratio->sub_ratio sub_workup Careful hydrolysis is crucial. Pour reaction mixture onto ice. workup->sub_workup

Caption: Troubleshooting Vilsmeier-Haack Formylation.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with vigorous stirring. Maintain the temperature below 5°C.

  • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 3-methoxybenzoic acid (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Adjust the pH to 6-7 with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

FAQ 2: I'm attempting to synthesize this compound by oxidizing vanillin, but I'm getting a significant amount of vanillic acid as a byproduct. How can I improve the selectivity?

The oxidation of the aldehyde group in vanillin to a carboxylic acid is a common and often desired transformation. However, to obtain this compound, the aldehyde must be protected or the reaction conditions carefully controlled to prevent over-oxidation. A more direct route is the oxidation of the methyl group of 3-methoxy-4-methylbenzoic acid. However, if starting from vanillin, the primary challenge is preventing the oxidation of the aldehyde. A common synthetic strategy involves protecting the aldehyde, oxidizing the methyl group of a related precursor, and then deprotecting. For direct oxidation from vanillin, controlling the oxidant and reaction conditions is paramount. The formation of vanillic acid indicates that the aldehyde is being oxidized.[4][5][6][7]

Potential Side Reactions:

  • Over-oxidation: The aldehyde group is susceptible to oxidation, leading to the formation of vanillic acid.[4][5][7] This is especially prevalent with strong oxidizing agents like potassium permanganate.

  • Demethylation: Under harsh oxidative or acidic/basic conditions, the methoxy group can be cleaved, yielding protocatechuic acid derivatives.

  • Polymerization: Phenolic compounds can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids or bases.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Choice of Oxidant Milder oxidants are less likely to oxidize the aldehyde.Use N-Bromosuccinimide (NBS) in an acidic medium.[4] NBS can selectively oxidize the methyl group of a precursor under controlled conditions.
Temperature Control Lower temperatures reduce the rate of over-oxidation and other side reactions.Maintain the reaction temperature between 0-10°C.
pH Control The pH of the reaction medium can influence the reactivity of the oxidant and the stability of the starting material.For oxidations with permanganate, a neutral medium may offer better control.[5]
Reaction Time Prolonged reaction times increase the likelihood of side product formation.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Experimental Protocol: Selective Oxidation using a Two-Step Approach from a Precursor

A more reliable method to avoid oxidation of the aldehyde is to start from a precursor like 3-methoxy-4-methylbenzoic acid.

  • Bromination of the Methyl Group:

    • Dissolve 3-methoxy-4-methylbenzonitrile (a precursor to the benzoic acid) in a suitable solvent like chlorobenzene.

    • Add a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (1.1-1.2 equivalents).

    • Initiate the reaction with a radical initiator (e.g., AIBN) and heat to 85-95°C.

    • Monitor the reaction by HPLC or TLC until the formation of the dibromomethyl intermediate is complete.

  • Hydrolysis to the Aldehyde:

    • After cooling, the reaction mixture containing the 3-methoxy-4-(dibromomethyl)benzonitrile can be directly hydrolyzed.

    • Add water to the reaction mixture and heat to facilitate the hydrolysis of the dibromide to the aldehyde. This step simultaneously hydrolyzes the nitrile to a carboxylic acid under appropriate conditions, or this can be a subsequent step.

    • This method avoids the direct oxidation of a sensitive aldehyde group.

FAQ 3: My Duff reaction on 3-methoxybenzoic acid is inefficient. Are there better alternatives for ortho-formylation?

The Duff reaction, which uses hexamine as the formylating agent, is a classic method for the ortho-formylation of phenols.[8][9][10][11] However, it is often inefficient and requires strongly activating groups on the aromatic ring.[8][10]

Limitations of the Duff Reaction:

  • Low Yields: The reaction often suffers from low yields, typically in the range of 15-20%.[12]

  • Substrate Scope: It is generally limited to phenols and other highly activated aromatic compounds.

  • Harsh Conditions: The reaction often requires high temperatures and acidic conditions, which can lead to side reactions.

Alternative Ortho-Formylation Method:

A more modern and efficient method for ortho-formylation of phenols involves the use of paraformaldehyde and a magnesium chloride-triethylamine system.

Experimental Protocol: Ortho-Formylation using Paraformaldehyde and MgCl₂

  • Reaction Setup: In a dry, three-necked flask under an argon atmosphere, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add dry tetrahydrofuran (THF) as the solvent.

  • Add triethylamine (2.0 equivalents) dropwise and stir the mixture for 10 minutes.

  • Add the phenolic substrate (e.g., 2-bromophenol as a model) (1.0 equivalent) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (around 75°C) for 4 hours.

  • Work-up: After cooling, add ether and wash the organic phase successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

III. Analytical Characterization

Accurate identification and quantification of the desired product and any impurities are crucial for process optimization.

Recommended Analytical Methods:
MethodApplicationKey Parameters
HPLC-UV Quantitative analysis of the main product and impurities.C18 reverse-phase column, mobile phase of acetonitrile/water with 0.1% phosphoric acid, UV detection at 254 nm.
GC-FID Analysis of volatile impurities. May require derivatization for the carboxylic acid.Capillary column suitable for polar compounds (e.g., DB-5ms).
¹H NMR & ¹³C NMR Structural elucidation of the product and side products.Characteristic shifts for aldehyde proton (~10 ppm), methoxy protons (~3.9 ppm), and aromatic protons.
Mass Spectrometry Confirmation of molecular weight.Electrospray ionization (ESI) is a suitable technique.

IV. Logical Flow for Synthesis and Troubleshooting

start Define Synthesis Strategy choice Starting Material? start->choice vanillin Vanillin choice->vanillin Vanillin methoxybenzoic 3-Methoxybenzoic Acid choice->methoxybenzoic 3-Methoxybenzoic Acid oxidation Oxidation vanillin->oxidation formylation Formylation methoxybenzoic->formylation protect Protect Aldehyde? oxidation->protect vilsmeier Vilsmeier-Haack formylation->vilsmeier duff Duff Reaction formylation->duff direct_ox Direct Oxidation protect->direct_ox No protect_yes Protection/Deprotection Sequence protect->protect_yes Yes analysis Analyze Product Mixture (HPLC, NMR) direct_ox->analysis protect_yes->analysis vilsmeier->analysis duff->analysis troubleshoot Troubleshoot Side Reactions analysis->troubleshoot final_product Pure this compound analysis->final_product Purity >99% over_ox Over-oxidation troubleshoot->over_ox isomer Isomer Formation troubleshoot->isomer demethylation Demethylation troubleshoot->demethylation optimize Optimize Reaction Conditions (Temp, Stoichiometry) over_ox->optimize isomer->optimize demethylation->optimize optimize->analysis

Caption: General workflow for synthesis and troubleshooting.

V. References

  • Duff, J. C.; Bills, E. J. (1934). "Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol". J. Chem. Soc.: 1305. --INVALID-LINK--

  • Ferguson, L. N. (1946). "The Duff Reaction". Chem. Rev., 38, 227. --INVALID-LINK--

  • Der Pharma Chemica. (2016). "Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach". --INVALID-LINK--

  • J&K Scientific LLC. "Vilsmeier-Haack Reaction". --INVALID-LINK--

  • Chemistry Steps. "Vilsmeier-Haack Reaction". --INVALID-LINK--

  • Austin Publishing Group. (2015). "Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts". --INVALID-LINK--

  • MDPI. (2022). "Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin". --INVALID-LINK--

  • Duff Reaction. --INVALID-LINK--

  • Google Patents. "Method for the preparation of 4-formyl-3-methoxybenzonitrile". --INVALID-LINK--

  • ACS Publications. (2023). "The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study". --INVALID-LINK--

  • Modestum. (2016). "Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium". --INVALID-LINK--

  • ResearchGate. "Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform". --INVALID-LINK--

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction". --INVALID-LINK--

  • RSC Publishing. (1969). "The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen". --INVALID-LINK--

  • BenchChem. "Troubleshooting guide for the formylation of aromatic amines.". --INVALID-LINK--

  • Chem-Station. (2016). "Duff Reaction". --INVALID-LINK--

  • Organic Syntheses. "ortho-Formylation of phenols". --INVALID-LINK--

  • Google Patents. "Process for making aromatic aldehydes". --INVALID-LINK--

  • Wikipedia. "Duff reaction". --INVALID-LINK--

  • PubChem. "this compound". --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 4-Formyl-3-methoxybenzoic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-formyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we emphasize not just the procedural steps but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents a nuanced challenge due to the directing effects of the methoxy and carboxylic acid groups on the aromatic ring. The electron-donating methoxy group activates the ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position. This interplay of electronic effects can lead to issues with regioselectivity, yield, and the formation of undesirable side products. This guide will explore the common synthetic routes and provide solutions to the hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Direct Formylation of a Precursor: This involves the introduction of a formyl group onto a substituted benzoic acid, most commonly 3-methoxybenzoic acid or 4-hydroxy-3-methoxybenzoic acid (vanillic acid). Standard formylation reactions include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

  • Oxidation of a Precursor: This approach involves the oxidation of a methyl or hydroxymethyl group at the 4-position of a 3-methoxybenzoic acid derivative.

Q2: Which starting material is better: 3-methoxybenzoic acid or vanillic acid?

The choice of starting material depends on the chosen formylation method. Vanillic acid, with its activating hydroxyl group, is a good substrate for reactions like the Duff and Reimer-Tiemann, which are effective for phenols.[1][2] However, the hydroxyl group can lead to side reactions. 3-Methoxybenzoic acid is a suitable substrate for the Vilsmeier-Haack reaction, but the regioselectivity needs to be carefully controlled.

Q3: What are the main challenges in the direct formylation of 3-methoxybenzoic acid?

The primary challenge is achieving the desired regioselectivity. The methoxy group directs ortho and para, while the carboxylic acid group directs meta. This can lead to a mixture of isomers, with the primary ones being 2-formyl-3-methoxybenzoic acid, this compound, and 6-formyl-3-methoxybenzoic acid.

Q4: Is it necessary to protect the carboxylic acid group before formylation?

Protecting the carboxylic acid as an ester, for instance, a methyl ester, can be a viable strategy.[3] This can prevent the deactivating effect of the carboxylate anion under basic conditions and may improve solubility. However, it adds extra steps of protection and deprotection to the synthesis.

Troubleshooting Guide: Direct Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[4]

Problem 1: Low or no yield of the desired product.

  • Possible Cause: Insufficient activation of the aromatic ring. The carboxylic acid group deactivates the ring, making the electrophilic substitution challenging.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.

    • Use a More Reactive Vilsmeier Reagent: While POCl₃/DMF is standard, other formulations can be explored, though less common.

    • Consider an Alternative Route: If the Vilsmeier-Haack reaction consistently fails, the oxidation of 4-methyl-3-methoxybenzoic acid may be a more reliable approach.

Problem 2: Formation of multiple isomers.

  • Possible Cause: Competing directing effects of the methoxy and carboxylic acid groups. The Vilsmeier reagent is a bulky electrophile, which can influence the site of attack.

  • Solution:

    • Optimize Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired 4-formyl isomer.

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. While DMF is a reactant, using a co-solvent like dichloromethane or 1,2-dichloroethane might alter the isomer ratio.

    • Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional crystallization will be necessary. Developing a good TLC or HPLC method to distinguish the isomers is crucial.[5][6]

Problem 3: Decarboxylation of the starting material or product.

  • Possible Cause: The Vilsmeier-Haack reaction is typically performed under acidic conditions, and heating can promote decarboxylation of benzoic acids, especially those with activating groups.[7][8]

  • Solution:

    • Maintain a Low Reaction Temperature: Avoid excessive heating. If the reaction is sluggish, a longer reaction time at a lower temperature is preferable to a shorter time at a higher temperature.

    • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester can prevent decarboxylation.[3]

Duff Reaction

The Duff reaction employs hexamine in the presence of an acid (often glycerol-boric acid or trifluoroacetic acid) to formylate phenols.[1][9] It is particularly effective for ortho-formylation.

Problem 1: Low yield of this compound when starting from vanillic acid.

  • Possible Cause: The Duff reaction strongly favors ortho-formylation to the hydroxyl group.[1] In the case of vanillic acid (4-hydroxy-3-methoxybenzoic acid), this would lead to the formation of 2-formyl-4-hydroxy-3-methoxybenzoic acid and 6-formyl-4-hydroxy-3-methoxybenzoic acid, not the desired product.

  • Solution:

    • This is not the recommended reaction for this specific target molecule. The inherent regioselectivity of the Duff reaction makes it unsuitable for introducing a formyl group at the 4-position of a 3-substituted benzoic acid.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][10]

Problem 1: Low yield and formation of multiple byproducts with vanillic acid.

  • Possible Cause: The Reimer-Tiemann reaction is known for its often low yields and the formation of various side products.[11] The strongly basic and high-temperature conditions can lead to several issues:

    • Decarboxylation: The carboxylate salt of vanillic acid can readily decarboxylate under these harsh conditions.

    • Demethylation: The methoxy group can be cleaved to a hydroxyl group.[12]

    • Incorrect Regioselectivity: Similar to the Duff reaction, formylation will occur ortho to the hydroxyl group.

  • Solution:

    • Avoid this method for this synthesis. The harsh conditions and unfavorable regioselectivity make the Reimer-Tiemann reaction a poor choice for preparing this compound from vanillic acid.

Troubleshooting Guide: Oxidation of 4-methyl-3-methoxybenzoic acid

This is a promising alternative route, as it avoids the regioselectivity issues of direct formylation. The synthesis involves the selective oxidation of the methyl group to an aldehyde.

Problem 1: Over-oxidation to the carboxylic acid.

  • Possible Cause: The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid and can be readily over-oxidized.

  • Solution:

    • Choose a Mild Oxidizing Agent: Reagents like manganese dioxide (MnO₂) are known to selectively oxidize benzylic alcohols and can be used for the oxidation of methyl arenes to aldehydes, though the conditions might be harsh.[1] More controlled oxidations might be achieved with reagents like ceric ammonium nitrate (CAN) or N-bromosuccinimide (NBS) with a radical initiator followed by hydrolysis.

    • Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent and monitor the reaction carefully by TLC to stop it once the starting material is consumed and before significant over-oxidation occurs.

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures will minimize over-oxidation.

Problem 2: The reaction is sluggish or does not go to completion.

  • Possible Cause: The methyl group may not be sufficiently activated for oxidation.

  • Solution:

    • Increase Temperature: Carefully increase the reaction temperature while monitoring for byproduct formation.

    • Use a More Potent Oxidizing Agent: If mild conditions fail, a stronger oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used, but over-oxidation becomes a significant concern. Careful control of stoichiometry and temperature is critical.

    • Consider a Two-Step Process: A more controllable route involves the radical bromination of the methyl group using NBS to form a benzylic bromide, followed by hydrolysis to the benzyl alcohol, and then a mild oxidation to the aldehyde. A patent for the synthesis of a related compound, 4-formyl-3-methoxybenzonitrile, utilizes the bromination of the methyl group followed by hydrolysis.[13]

Summary of Optimized Reaction Conditions

Synthetic RouteStarting MaterialKey ReagentsTemperatureTimeKey Considerations
Vilsmeier-Haack 3-Methoxybenzoic acidPOCl₃, DMF0°C to RT2-12 hPotential for isomer formation and decarboxylation. Careful temperature control is crucial.
Oxidation 4-Methyl-3-methoxybenzoic acidMnO₂, NBS/AIBN then hydrolysisVariesVariesRisk of over-oxidation. Requires careful selection of oxidant and monitoring.
Protection-Formylation-Deprotection 3-Methoxybenzoic acid1. Protection (e.g., esterification) 2. Formylation 3. DeprotectionVariesMulti-stepAdds steps but can improve yield and selectivity by mitigating side reactions.[3]

Experimental Workflow and Troubleshooting Diagram

G cluster_start Start: Vilsmeier-Haack Reaction cluster_monitoring Reaction Monitoring (TLC) cluster_workup Work-up & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Mix 3-methoxybenzoic acid with POCl3/DMF at 0°C monitor Monitor reaction progress over 2-12h start->monitor workup Aqueous work-up and product isolation monitor->workup analysis Analyze crude product (NMR, LC-MS) workup->analysis low_yield Low/No Yield? analysis->low_yield Check yield isomers Isomer Formation? analysis->isomers Check purity decarboxylation Decarboxylation? analysis->decarboxylation Check for byproducts low_yield->isomers No sol_yield Increase temp. gradually Use protected starting material low_yield->sol_yield Yes isomers->decarboxylation No sol_isomers Optimize temp. & solvent Purify via chromatography isomers->sol_isomers Yes sol_decarboxylation Maintain low temp. Protect carboxylic acid decarboxylation->sol_decarboxylation Yes end end decarboxylation->end No - Successful Synthesis

Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation of 3-methoxybenzoic acid.

References

Preventing degradation of 4-Formyl-3-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Formyl-3-methoxybenzoic acid (CAS No. 5550-42-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and provide expert-backed solutions to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My once-white this compound has turned slightly yellow. Is it still usable?

A slight yellow discoloration often indicates minor oxidation of the aldehyde group. While it may still be suitable for some applications, this change signals the onset of degradation. We recommend performing a purity check via HPLC or NMR to quantify the level of impurity before use in sensitive experiments. For applications requiring high purity, using a fresh, non-discolored lot is advisable.

Q2: What are the primary degradation products of this compound?

The two primary functional groups, an aldehyde and a carboxylic acid on a methoxy-substituted benzene ring, are susceptible to degradation. The most common degradation pathway is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 3-methoxyterephthalic acid. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

While low temperatures are generally beneficial, some aromatic aldehydes can undergo polymerization or trimerization, which can paradoxically be accelerated at very low temperatures, especially if acidic impurities are present.[3] For this compound, refrigeration at 2-8°C is the recommended practice. Always consult the product's Certificate of Analysis for specific storage recommendations.

Q4: Is it necessary to handle this compound under an inert atmosphere?

For long-term storage or for maintaining the highest purity, handling and storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This minimizes oxidation of the sensitive aldehyde group. For routine, short-term use, tightly sealing the container immediately after dispensing can be sufficient if the material is consumed relatively quickly.

Troubleshooting Guide: Common Issues & Solutions

This section delves into specific problems you might encounter and provides actionable solutions based on the chemical principles governing the stability of this compound.

Issue 1: Rapid Discoloration and Purity Loss
  • Observation: The compound rapidly turns from white to yellow or brown, and analytical tests show a significant decrease in purity.

  • Root Cause Analysis: This is typically due to accelerated oxidation. The primary culprits are improper storage conditions, such as exposure to oxygen, light, and ambient or elevated temperatures. Aromatic aldehydes are known to be sensitive to these environmental factors.[4] The methoxy group can also contribute to oxidative instability.

  • Solution:

    • Immediate Action: Transfer the compound to an amber glass vial to protect it from light.

    • Atmosphere Control: Purge the container's headspace with an inert gas like argon or nitrogen before sealing.

    • Temperature Control: Store the container in a refrigerator at 2-8°C.

    • Verification: Re-analyze the purity of the material using a validated analytical method (see Protocol 1) to determine if it is still suitable for your intended use.

Issue 2: Poor Solubility or Presence of Insoluble Particulates
  • Observation: The compound does not fully dissolve in a solvent in which it is known to be soluble, or visible particulates are present in the solution.

  • Root Cause Analysis: This could be due to the formation of insoluble degradation products or polymers. Over time, aldehydes can polymerize, forming larger molecules with different solubility profiles.[3] The presence of moisture can also facilitate degradation pathways leading to less soluble byproducts.

  • Solution:

    • Storage Environment: Ensure the compound is stored in a desiccated environment. Using a desiccator or storing in a dry box can prevent moisture absorption. Benzoic acid and its derivatives should be stored in a dry, well-ventilated area in tightly closed containers.[5][6][7]

    • Solvent Purity: Use high-purity, anhydrous solvents for dissolution, as impurities or water in the solvent can react with the compound.

    • Purification (Advanced): If the material is critical and a fresh lot is unavailable, recrystallization may be attempted to purify the compound from its degradation products. A detailed protocol for this can be found in specialized literature.[8]

Visualizing Degradation: A Simplified Pathway

The primary degradation route for this compound involves the oxidation of the aldehyde functional group.

degradation_pathway 4-Formyl-3-methoxybenzoic_acid This compound Degraded_Product 3-Methoxyterephthalic Acid 4-Formyl-3-methoxybenzoic_acid->Degraded_Product Oxidation of Aldehyde Oxidizing_Agent O2, Light, Heat Oxidizing_Agent->4-Formyl-3-methoxybenzoic_acid Accelerates

Caption: Primary oxidative degradation pathway.

Recommended Storage and Handling Protocols

To maximize the shelf-life and maintain the integrity of this compound, adhere to the following protocols.

Table 1: Storage Condition Summary
ParameterRecommendationRationale
Temperature 2°C to 8°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.
Light Amber Glass ContainerProtects from light-induced degradation.[9]
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and moisture-catalyzed degradation.[5]
Incompatibilities Strong Oxidizing Agents, Strong BasesAvoids chemical reactions that would degrade the compound.[5][10]

Analytical Protocol for Purity Assessment

Regularly assessing the purity of your stored compound is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general framework. Method parameters may need to be optimized for your specific instrumentation and column.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

    • This compound reference standard of known purity.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective. For example, start with a 30:70 (v/v) mixture of acetonitrile:water and ramp up the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 254 nm, or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of the mobile phase (or a suitable solvent like acetonitrile) to achieve a 1 mg/mL concentration.

    • Working Standard: Dilute the stock solution to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).

    • Sample Preparation: Prepare your stored sample at the same concentration as the working standard.

  • Analysis and Data Interpretation:

    • Inject the working standard and the sample solution.

    • Compare the chromatograms. The purity of your sample can be calculated by comparing the area of the main peak in your sample to the total area of all peaks (Area Percent method). For higher accuracy, use the standard to quantify the amount of the main compound and any significant impurities.

Caption: Workflow for HPLC purity analysis.

By implementing these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability of your experimental results when using this compound.

References

Resolving Peak Tailing in HPLC Analysis of 4-Formyl-3-methoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 4-Formyl-3-methoxybenzoic acid. As a polar aromatic compound with both a carboxylic acid and an aldehyde functional group, its analysis can present unique challenges. This document provides in-depth, experience-driven solutions to help you achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions regarding peak tailing with this compound:

Q1: What is the most likely cause of peak tailing for an acidic compound like this compound?

A1: The most frequent cause is secondary interactions between the analyte's polar functional groups (especially the carboxylate anion) and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2][3] Another common reason is operating with a mobile phase pH close to the compound's pKa, leading to a mixed population of ionized and non-ionized forms.[4][5]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH directly influences the ionization state of the carboxylic acid group.[6][7] If the pH is near the pKa of the analyte, both the protonated (less polar) and deprotonated (more polar) forms will exist, causing peak distortion.[5] For acidic compounds, it is generally recommended to maintain the mobile phase pH at least 1.5 to 2 units below the pKa to ensure the analyte is in its neutral, protonated form.[8]

Q3: Can my sample solvent cause peak tailing?

A3: Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[9][10] It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[11]

Q4: Is it possible that I am simply overloading my column?

A4: Column overload is a common reason for peak asymmetry, including tailing.[12][13][14] This occurs when the mass of the injected sample saturates the stationary phase.[14] A simple way to check for this is to dilute your sample and see if the peak shape improves.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Issue 1: Asymmetrical Peak with a Pronounced Tail

Underlying Cause: This is a classic symptom of secondary interactions, where the analyte has more than one retention mechanism.[2][3] In reversed-phase chromatography, while the primary retention is hydrophobic, polar functional groups on your analyte can interact with residual silanol groups (-Si-OH) on the silica backbone of the stationary phase.[1][12] These silanol groups can become ionized (-Si-O⁻) at higher pH values, creating strong ionic interactions with any ionized analyte molecules.[15]

The following diagram illustrates a logical flow for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload check_solvent Is the sample solvent appropriate? check_overload->check_solvent No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_pH Is the mobile phase pH optimized? check_solvent->check_pH Yes solution_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->solution_solvent No check_column Is the column chemistry suitable? check_pH->check_column Yes solution_pH Adjust pH to < pKa - 1.5. Increase buffer strength. check_pH->solution_pH No solution_column Use end-capped column. Consider alternative stationary phase. check_column->solution_column No end Symmetrical Peak Achieved check_column->end Yes solution_overload->end solution_solvent->end solution_pH->end solution_column->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Protocol 1: Mobile Phase pH Optimization

The pKa of a similar compound, 4-methoxybenzoic acid, is approximately 4.47.[16] To suppress the ionization of the carboxylic acid group on this compound, the mobile phase pH should be adjusted to be at least 1.5-2 units lower.

  • Preparation of Mobile Phase: Prepare a mobile phase with a pH of approximately 2.5-3.0. A common choice is an aqueous solution of 0.1% formic acid or phosphoric acid mixed with an organic modifier like acetonitrile or methanol.

  • Buffering: Ensure adequate buffering capacity by using a buffer concentration of at least 10-20 mM.[1][9] This will help maintain a stable pH at the head of the column when the sample is introduced.[12][17]

  • Analysis: Equilibrate the column with the new mobile phase and inject the sample. Observe the peak shape.

ParameterInitial Condition (Example)Optimized ConditionRationale for Change
Mobile Phase A Water0.1% Formic Acid in WaterLowers pH to suppress analyte ionization.[9]
Mobile Phase pH ~6.0~2.7Ensures the carboxylic acid is protonated, reducing secondary interactions.[18]
Buffer Strength 5 mM Phosphate20 mM FormateIncreases buffering capacity to handle sample introduction.[1]

Protocol 2: Evaluating and Mitigating Secondary Silanol Interactions

If adjusting the pH does not fully resolve the tailing, the issue may stem from strong interactions with the stationary phase.

  • Column Selection: Use a modern, high-purity, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, making the surface less active and reducing peak tailing for polar compounds.[2][12]

  • Mobile Phase Additives: For older columns or particularly challenging separations, a sacrificial base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.05 M).[1] TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1] However, be aware that TEA is not compatible with mass spectrometry detectors.

  • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica particles, which are designed to minimize silanol interactions.[3][9]

The diagram below illustrates how an ionized analyte can interact with residual silanol groups on the stationary phase, leading to peak tailing.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte Analyte: this compound Si-OH Si-OH Si-O- Si-O⁻ Analyte_COOH R-COOH (Protonated) Analyte_COO R-COO⁻ (Ionized) Analyte_COO->Si-OH Strong Secondary Interaction (Causes Tailing) Analyte_COO->Si-O- Ionic Repulsion

Caption: Secondary interaction between ionized analyte and silanol groups.

Issue 2: Peak Shape Worsens with Increased Concentration

Underlying Cause: This is a strong indication of column overload.[14] When the amount of sample injected exceeds the capacity of the stationary phase, the retention mechanism becomes non-linear, resulting in a distorted peak, often with a "shark-fin" or severe tailing appearance.[11][13]

Protocol 3: Diagnosing and Correcting Column Overload

  • Sample Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject and Analyze: Inject the same volume of each dilution and observe the peak shape. If the tailing factor improves significantly with dilution, column overload is confirmed.

  • Method Adjustment:

    • Reduce the sample concentration to a level where the peak shape is symmetrical.

    • Alternatively, reduce the injection volume.[11] For a standard 150 x 4.6 mm column, keeping the injected mass of the analyte in the low microgram range is a good starting point to avoid overload.[11]

InjectionConcentration (mg/mL)Tailing Factor (Example)Observation
11.02.5Severe Tailing
20.21.8Moderate Tailing
30.051.2Symmetrical Peak
Issue 3: Early Eluting Peaks Show More Tailing

Underlying Cause: This can be a sign of a mismatch between the sample solvent and the mobile phase, especially in gradient elution.[10][17] If the sample is dissolved in a solvent much stronger than the initial mobile phase conditions (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), the sample band will not focus properly at the head of the column, leading to distortion.[17]

Protocol 4: Addressing Sample Solvent Effects

  • Ideal Solvent: The best practice is to dissolve the sample directly in the initial mobile phase mixture.[11]

  • Weaker Solvent: If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent and then dilute it with a solvent weaker than or compatible with the initial mobile phase (e.g., water for reversed-phase).

  • Injection Volume: If you must use a strong solvent, keep the injection volume as small as possible to minimize the effect.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Formyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization protocols. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested methodologies to ensure you can confidently and efficiently achieve high-purity crystalline material.

This document is structured to anticipate the challenges you may face, offering a logical progression from foundational knowledge to specific troubleshooting. We will explore the causality behind experimental choices, ensuring each step is a self-validating component of a robust purification strategy.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the recrystallization of this compound and related aromatic carboxylic acids.

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

Q2: How do I select a starting solvent for recrystallization?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general principle is "like dissolves like." Given the polar nature of your compound, start with polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate or acetone). Avoid highly nonpolar solvents like hexanes initially, as they are unlikely to dissolve the compound sufficiently even when heated. A good starting point for screening would be ethanol, isopropanol, ethyl acetate, and mixtures of these with water.

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds or when the cooling rate is too rapid. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow the solution to cool much more slowly. Using a solvent with a lower boiling point can also help, as the solution will cool to a temperature below the compound's melting point before saturation is reached.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, ensure you are creating a saturated solution at the boiling point of your solvent. Use the minimum amount of hot solvent necessary to fully dissolve the solid. After slow cooling to room temperature, further cooling the flask in an ice bath can promote additional crystal formation. Be cautious not to cool too quickly, as this can trap impurities. When collecting the crystals, wash them with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q5: What is the best way to decolorize a solution if my crystals are colored?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal to the dissolved solid, swirl the flask for a few minutes to allow for adsorption of the impurities, and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired compound, so use it sparingly.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Insufficient solvent volume.- Inappropriate solvent choice (too nonpolar).- Add more solvent in small increments.- Switch to a more polar solvent (e.g., from toluene to ethyl acetate or ethanol).
No Crystal Formation Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling Out" - The solution is supersaturated at a temperature above the compound's melting point.- The compound is impure, leading to a melting point depression.- Reheat the solution, add more solvent, and cool slowly.- Try a lower-boiling point solvent.
Poor Recovery/Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use ice-cold solvent for washing the collected crystals.
Crystals are Colored or Impure - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities.- Use activated charcoal to decolorize the hot solution before filtration.- Ensure the solution cools slowly to allow for selective crystallization.

Experimental Protocol: Systematic Solvent Selection

Since an established, optimized solvent system for this compound is not widely published, a systematic screening approach is the most scientifically rigorous method to determine the ideal solvent or solvent mixture.

Objective: To identify a solvent or solvent pair that provides high recovery of pure crystalline this compound.

Materials:

  • Crude this compound

  • Selection of solvents (see Table 1)

  • Test tubes

  • Heating apparatus (hot plate or heating mantle)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

Part 1: Single Solvent Screening

  • Place approximately 50 mg of the crude solid into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound in the cold, heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals.

Part 2: Binary Solvent System (Solvent/Anti-Solvent)

If no single solvent is ideal, a binary system can be employed. This typically consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

  • Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • While the solution is still hot, add a non-polar "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy (turbid).

  • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Data Presentation: Solvent Properties

The following table provides a list of candidate solvents for screening, along with their relevant physical properties.

Solvent Boiling Point (°C) Polarity Notes
Water100HighMay be a good anti-solvent with alcohols.
Ethanol78HighGood starting point for aromatic acids.
Isopropanol82HighSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Acetone56MediumHigh volatility, may be difficult to handle for slow crystallization.
Toluene111LowLess likely to be effective alone but could be part of a binary system.
Hexanes~69LowLikely to be a good anti-solvent.

Visualization of Experimental Workflow

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude Solid screen_single Screen Single Solvents (e.g., Ethanol, Ethyl Acetate) start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Result: Poor Solvent (Try another solvent) dissolves_cold->poor_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->poor_solvent No good_solvent Result: Good Solvent (Proceed to scale-up) crystals_form->good_solvent Yes try_binary No single solvent is ideal? Proceed to Binary System crystals_form->try_binary No binary_protocol Binary Solvent Protocol: 1. Dissolve in hot 'solvent'. 2. Add 'anti-solvent' until turbid. 3. Re-clarify with 'solvent'. 4. Cool slowly. try_binary->binary_protocol

Caption: Decision tree for systematic solvent selection.

References

Managing reaction temperature for selective synthesis of 4-Formyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Synthesis of 4-Formyl-3-methoxybenzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is on the critical role of reaction temperature in controlling regioselectivity and maximizing yield. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Foundational Concepts: The "Why" Behind Temperature Control

This section explains the core principles governing the formylation of 3-methoxybenzoic acid, emphasizing the causal relationship between temperature and reaction outcomes.

Q1: What are the primary challenges in synthesizing this compound from 3-methoxybenzoic acid?

The primary challenge is achieving regioselectivity. The starting material, 3-methoxybenzoic acid, has two activating groups that direct incoming electrophiles. The methoxy (-OCH3) group is an activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The formylation, an electrophilic aromatic substitution, is therefore directed to positions 4 and 6, which are para and ortho to the activating methoxy group, respectively. The key difficulty lies in selectively forming the desired 4-formyl isomer over the 6-formyl isomer and preventing the formation of other by-products.

Q2: How does reaction temperature critically influence this regioselectivity?

Reaction temperature is arguably the most critical parameter for controlling the ratio of the 4-formyl (para) to 6-formyl (ortho) isomers. This is due to the principles of kinetic versus thermodynamic control.

  • Kinetic Control: At higher temperatures, reactions often proceed faster through the transition state with the lowest activation energy. This may lead to a mixture of products if the activation energies for forming the ortho and para isomers are similar.

  • Thermodynamic Control: At lower temperatures, the reaction equilibrium tends to favor the most stable product. The 4-formyl isomer is generally more thermodynamically stable due to reduced steric hindrance compared to the 6-formyl isomer, which is crowded by the adjacent methoxy and carboxylic acid groups.

Therefore, maintaining a precisely controlled, lower temperature environment is essential to favor the formation of the more stable this compound.

Q3: Besides isomeric impurities, what other temperature-dependent by-products should I be aware of?

Exceeding the optimal temperature range can lead to several undesirable side reactions:

  • Decarboxylation: At elevated temperatures, the starting material or product can lose CO2, leading to anisole derivatives and a significant reduction in yield.

  • Demethylation: High temperatures, especially in the presence of certain Lewis or Brønsted acids used in formylation, can cleave the methyl group from the methoxy ether, resulting in phenolic impurities.

  • Di-formylation: If the reaction is too vigorous, the mono-formylated product can undergo a second formylation, leading to complex impurity profiles and making purification difficult.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low Overall Yield of Formylated Product

Potential Cause A: Incomplete Conversion of Starting Material

  • Diagnosis: Analysis of the crude reaction mixture (via TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted 3-methoxybenzoic acid.

  • Solution: While high temperatures are detrimental, a temperature that is too low can result in impractically slow reaction rates. Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring the reaction progress. It is crucial to find the "sweet spot" that allows for complete conversion within a reasonable timeframe without initiating significant by-product formation.

Potential Cause B: Product or Reagent Degradation

  • Diagnosis: The crude mixture shows multiple unidentified spots on TLC or peaks in the chromatogram, and the desired product is present in low amounts despite the consumption of the starting material.

  • Solution: This indicates the reaction temperature is too high. Immediately reduce the temperature. Implement a more robust temperature control system, such as a calibrated oil bath or a cryostat, instead of a simple heating mantle. For highly exothermic reactions like the Vilsmeier-Haack, ensure the formylating agent is added slowly and portion-wise to a cooled solution of the substrate to dissipate heat effectively.

Problem 2: Poor Regioselectivity (High Levels of 6-Formyl Isomer)

Potential Cause: Reaction Temperature is Too High, Favoring the Kinetic Product

  • Diagnosis: ¹H NMR analysis of the crude product shows a high ratio of the 6-formyl isomer to the desired 4-formyl isomer.

  • Solution: This is a classic sign of losing thermodynamic control. The reaction must be conducted at a lower temperature. Depending on the formylation method used (e.g., Duff, Vilsmeier-Haack), the optimal temperature can range from 0 °C to ambient temperature. Running trials at 0 °C, 10 °C, and 25 °C is recommended to determine the optimal condition for maximizing the 4-isomer to 6-isomer ratio. The trade-off will be a longer reaction time, but the improvement in selectivity and simplified purification often justifies this.

Troubleshooting Decision Workflow

G start Analyze Crude Product (NMR, LC-MS) low_yield Low Overall Yield start->low_yield Yield < 70%? poor_selectivity Poor Selectivity (High 6-Isomer) start->poor_selectivity 4:6 Isomer Ratio < 10:1? ok Proceed to Purification start->ok High Yield & Selectivity? cause_incomplete Cause: Incomplete Conversion low_yield->cause_incomplete High SM Remaining? cause_degradation Cause: Degradation low_yield->cause_degradation Low SM, Many Byproducts? cause_kinetic Cause: Kinetic Control (Temp Too High) poor_selectivity->cause_kinetic sol_temp_increase Action: Increase Temp (5°C increments) & Monitor Reaction cause_incomplete->sol_temp_increase sol_temp_decrease Action: Decrease Temp & Improve Heat Management (e.g., Ice Bath, Slow Addition) cause_degradation->sol_temp_decrease sol_temp_lower Action: Significantly Lower Temp (e.g., 0-25°C) to Favor Thermodynamic Product cause_kinetic->sol_temp_lower

Caption: A decision tree for troubleshooting common issues.

Section 3: Recommended Protocol and Key Parameters

The Vilsmeier-Haack reaction is often preferred for this transformation due to its relatively mild conditions and good functional group tolerance. The following protocol emphasizes strict temperature control.

Vilsmeier-Haack Formylation of 3-Methoxybenzoic Acid

  • Vilsmeier Reagent Preparation (Critical Temperature Step): In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent reagent decomposition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methoxybenzoic acid (1.0 eq.) in a separate flask with a suitable solvent (e.g., anhydrous dichloromethane or 1,2-dichloroethane).

  • Cool the substrate solution to 0-5 °C .

  • Slowly transfer the pre-formed Vilsmeier reagent to the substrate solution via cannula. Maintain the reaction temperature at 0-5 °C for the duration of the reaction, typically 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Adjust the pH to ~6-7 with a saturated sodium acetate or sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification (typically by recrystallization or column chromatography).

ParameterRecommended ValueRationale
Vilsmeier Reagent Formation 0-10 °C Prevents decomposition of the highly reactive reagent.
Reagent Addition Rate Slow, dropwise (30-45 min)Manages exothermicity, preventing localized overheating.
Formylation Reaction Temp. 0-5 °C Maximizes selectivity for the thermodynamic 4-formyl product.
Reaction Time 2-6 hoursBalances conversion rate with minimizing side reactions.
Expected Yield 75-85%Dependent on precise temperature and moisture control.
Expected Selectivity >10:1 (4-isomer : 6-isomer)Highly dependent on maintaining low temperature.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is the Duff reaction a viable alternative? How does its temperature management differ?

The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or TFA), is another method for ortho-formylation of phenols.[1][2] However, its application to benzoic acid derivatives can be less efficient and often requires higher temperatures (e.g., 100-160 °C).[3][4] At these temperatures, achieving high regioselectivity for this compound is significantly more challenging, and the risk of decarboxylation is much higher. For this specific substrate, the Vilsmeier-Haack reaction generally offers superior control and selectivity at lower temperatures.

Q2: How can I accurately monitor and control the temperature in a scaled-up reaction?

For pilot-scale or manufacturing, direct overhead stirring with a powerful motor is necessary to ensure homogeneity. Temperature should be monitored with a calibrated thermocouple probe placed directly in the reaction mixture, away from the vessel walls. Control is best achieved using a jacketed reactor connected to a circulating chiller/heater unit that can precisely regulate the temperature of the heat transfer fluid.

Q3: Can a phase-transfer catalyst be used to improve selectivity in a Reimer-Tiemann reaction for this synthesis?

The Reimer-Tiemann reaction (using chloroform and a strong base) is a classic formylation method but is notorious for low yields and moderate selectivity, especially with sensitive substrates.[5] While phase-transfer catalysts can improve reaction rates in the biphasic Reimer-Tiemann system, they do not fundamentally alter the thermodynamic landscape. Controlling selectivity remains an issue, and the harsh basic conditions can be incompatible with the carboxylic acid group. For this target molecule, the Reimer-Tiemann reaction is generally not the preferred method.

Reaction Pathway and Temperature Influence

G cluster_0 Formylation Reaction SM 3-Methoxybenzoic Acid P1 4-Formyl-3-methoxybenzoic Acid (Desired Product) SM->P1 P2 6-Formyl-3-methoxybenzoic Acid (Isomer) SM->P2 Temp Reaction Temperature Temp->P1 Low Temp (Thermodynamic) Temp->P2 High Temp (Kinetic)

Caption: Temperature dictates the pathway to the desired product.

References

Minimizing byproduct formation in the formylation of vanillic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of Vanillic Acid

Welcome to the technical support center for the formylation of vanillic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of vanillin derivatives, particularly 5-formylvanillic acid (a key intermediate for various pharmaceuticals). We will address common challenges, with a focus on minimizing byproduct formation to improve yield and purity.

This resource is structured into two main sections:

  • Troubleshooting Guide: This section tackles specific problems you might encounter during your experiments, such as low yield, the formation of multiple products, or the presence of polymeric material. Each issue is presented in a question-and-answer format, providing a detailed analysis of the root causes and actionable solutions.

  • Frequently Asked Questions (FAQs): Here, we cover more general queries about the formylation of vanillic acid, including the choice of reaction, expected regioselectivity, and analytical methods for monitoring progress.

Troubleshooting Guide: Navigating Byproduct Formation

Issue 1: My reaction is producing a significant amount of a dark, insoluble polymer or resin. What is happening and how can I prevent it?

Answer:

The formation of a dark, insoluble material is a classic sign of phenol-formaldehyde resinification. This is a common side reaction when using formaldehyde or its equivalents (like hexamethylenetetramine, HMTA) under acidic or basic conditions.[1] Vanillic acid, being a phenol, is susceptible to this polymerization pathway.

Causality:

The reaction proceeds through repeated hydroxymethylation or aminomethylation at the activated aromatic ring, followed by condensation reactions between these intermediates. High temperatures and prolonged reaction times significantly accelerate this process.[1]

Solutions:

  • Temperature Management: Overheating is a primary driver of polymerization. Maintain the lowest effective temperature for the formylation reaction. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[1] In the case of the Duff reaction, carefully control the molar ratio of HMTA to vanillic acid.

  • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired product is maximized to prevent the slow-forming polymer from becoming the major product.[1]

  • Choice of Acid Catalyst: In acid-catalyzed reactions, a milder acid might reduce the rate of polymerization.[1] However, this needs to be balanced with the requirement for sufficient catalytic activity for the formylation itself.

Issue 2: I am observing di-formylation of my vanillic acid. How can I improve the selectivity for the mono-formylated product?

Answer:

Di-formylation is a known challenge, especially in reactions like the Duff reaction, where the aromatic ring is not deactivated after the first formylation.[2][3] For vanillic acid, both ortho positions to the hydroxyl group are available for substitution, making di-formylation a possibility.[1]

Causality:

The iminium ion intermediates in the Duff reaction do not significantly deactivate the aromatic ring, making a second electrophilic attack possible.[2]

Solutions:

  • Adjust Stoichiometry: This is the most direct way to control the degree of formylation. Reducing the amount of the formylating agent (e.g., HMTA) relative to the vanillic acid can significantly increase the yield of the mono-formylated product.[1]

  • Reaction Monitoring: As with polymerization, diligent monitoring of the reaction is crucial. The mono-formylated product will form first, followed by the di-formylated byproduct. Quenching the reaction at the optimal time is key.[1]

  • Protecting Groups: While adding steps, protecting the carboxylic acid group as an ester can sometimes influence the electronic properties and steric hindrance of the molecule, potentially favoring mono-formylation.[4] The protecting group can be removed in a subsequent step.

Issue 3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer:

The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product generally being the major one.[1][5] The ortho-selectivity is often attributed to an interaction between the dichlorocarbene intermediate and the phenoxide ion.[1]

Causality:

The reaction proceeds via the electrophilic attack of dichlorocarbene on the electron-rich phenoxide ring.[5][6] While there is a preference for the ortho position, the para position is also activated and can react.

Solutions:

  • Counterion Effects: The choice of base can influence the ortho:para ratio. The presence of a positive counterion from the base can chelate with the phenoxide oxygen, favoring the delivery of the electrophile to the ortho position.

  • Solvent System: The reaction is often carried out in a biphasic system (e.g., aqueous hydroxide and chloroform).[5][6] The use of phase-transfer catalysts can sometimes improve selectivity by altering the environment where the reaction occurs.

  • Steric Hindrance: If one of the ortho positions is blocked by another substituent, the formylation will be directed to the remaining ortho or para positions.[7]

Issue 4: I am observing decarboxylation of my vanillic acid, leading to guaiacol as a byproduct. How can this be minimized?

Answer:

Decarboxylation of vanillic acid to form guaiacol is a known side reaction, particularly under harsh conditions such as high temperatures or in the presence of certain catalysts.[8]

Causality:

The carboxylic acid group can be lost as carbon dioxide, especially when the reaction is heated for extended periods. This is a common thermal degradation pathway for phenolic acids.

Solutions:

  • Lower Reaction Temperature: This is the most effective way to reduce thermal decarboxylation. Optimize the reaction to proceed at the lowest possible temperature that still gives a reasonable reaction rate.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester protecting group will prevent decarboxylation.[4] The ester can then be hydrolyzed back to the carboxylic acid after the formylation step. Common ester protecting groups include methyl or ethyl esters, which can be removed under basic or acidic conditions.[9]

  • Reaction Time: Similar to other side reactions, minimizing the reaction time will reduce the extent of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Which formylation reaction is best for vanillic acid?

A1: The "best" reaction depends on the desired regioselectivity and the scale of the synthesis.

  • Duff Reaction: This method uses hexamine (HMTA) in an acidic medium (often TFA or glyceroboric acid) and typically favors ortho-formylation.[7][10] It is a common choice for phenols.[11]

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base. It also favors ortho-formylation but can produce para isomers as well.[5][12][13]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., from DMF and POCl₃) and is most effective for electron-rich aromatic compounds.[1][14][15] It can be a good option, but the strongly acidic conditions can be problematic for some substrates.

Q2: What is the expected regioselectivity for the formylation of vanillic acid?

A2: The hydroxyl group of vanillic acid is a strong ortho, para-director.[16][17] The existing methoxy and carboxylic acid groups will also influence the position of the incoming formyl group. In most cases, formylation will occur at one of the positions ortho to the hydroxyl group (C5 or C3). The Duff reaction, in particular, is known for its ortho-selectivity in the formylation of phenols.[7][10]

Q3: How can I monitor the progress of my formylation reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system to separate the starting material, product, and any major byproducts. HPLC is a more quantitative technique that can be used to determine the relative amounts of each component over time.[1]

Q4: Can I formylate vanillin to get a di-aldehyde?

A4: While vanillic acid is the topic here, it's related to vanillin. Formylating vanillin would be an electrophilic aromatic substitution on an already substituted benzene ring. The aldehyde group is deactivating, while the hydroxyl and methoxy groups are activating. The Duff reaction has been reported to be capable of multiple formylations.[3][7] Therefore, it is possible to introduce a second formyl group onto the vanillin ring, likely at the C5 position.

Visual Aids and Protocols

Troubleshooting Workflow for Byproduct Formation

TroubleshootingWorkflow Start High Byproduct Formation Observed ByproductType Identify Byproduct Type (e.g., via NMR, MS) Start->ByproductType Polymer Polymer/Resin Formation ByproductType->Polymer Insoluble, dark solid Diformyl Di-formylation ByproductType->Diformyl Product MW + 28 Isomers Ortho/Para Isomers ByproductType->Isomers Mixture of products with same MW Decarboxylation Decarboxylation Product ByproductType->Decarboxylation Product MW - 44 Sol_Polymer1 Lower Reaction Temperature Polymer->Sol_Polymer1 Sol_Polymer2 Reduce Reaction Time (Monitor via TLC/HPLC) Polymer->Sol_Polymer2 Sol_Polymer3 Adjust Reagent Stoichiometry Polymer->Sol_Polymer3 Sol_Diformyl1 Reduce Formylating Agent Stoichiometry Diformyl->Sol_Diformyl1 Sol_Diformyl2 Monitor Reaction Progress and Quench at Optimum Time Diformyl->Sol_Diformyl2 Sol_Isomers1 Modify Base/Counterion Isomers->Sol_Isomers1 Sol_Isomers2 Use Phase-Transfer Catalyst Isomers->Sol_Isomers2 Sol_Decarb1 Lower Reaction Temperature Decarboxylation->Sol_Decarb1 Sol_Decarb2 Protect Carboxylic Acid Group Decarboxylation->Sol_Decarb2 End Optimized Reaction Sol_Polymer1->End Sol_Polymer2->End Sol_Polymer3->End Sol_Diformyl1->End Sol_Diformyl2->End Sol_Isomers1->End Sol_Isomers2->End Sol_Decarb1->End Sol_Decarb2->End

References

Validation & Comparative

A Multi-Spectroscopic Approach to Unambiguously Confirm the Structure of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the realm of drug development and chemical research, the absolute certainty of a molecule's structure is paramount. An impurity, a misidentified isomer, or an unexpected rearrangement can have profound consequences on biological activity, safety, and patentability. Here, we present a comprehensive guide to the structural confirmation of 4-Formyl-3-methoxybenzoic acid, a substituted aromatic compound with potential applications in organic synthesis. This guide moves beyond a simple recitation of data, offering a logical workflow that demonstrates how multiple spectroscopic techniques provide a self-validating system for structural elucidation, leaving no room for ambiguity.

We will contrast the expected spectral data for our target compound with that of its close isomers, particularly vanillic acid and isovanillic acid, to illustrate the discerning power of modern spectroscopy.

The Analytical Challenge: Distinguishing Isomers

The molecular formula for this compound is C₉H₈O₄. However, other isomers share this formula, including vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). Our task is not merely to find signals consistent with our target structure but to prove that these signals are inconsistent with plausible alternatives.

The Spectroscopic Workflow: A Strategy for Certainty

Our approach is a multi-pronged assault on the molecular structure. Each technique provides a unique piece of the puzzle, and together they form a cohesive and definitive picture.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Integration & Confirmation Sample Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis Integration Synthesize & Correlate Data NMR->Integration Proton & Carbon Skeleton IR->Integration Functional Groups MS->Integration Molecular Weight & Fragmentation Structure Confirmed Structure Integration->Structure Unambiguous Match G M [M]⁺˙ m/z = 180 M17 [M-OH]⁺ m/z = 163 M->M17 - •OH M29 [M-CHO]⁺ m/z = 151 M->M29 - •CHO M45 [M-COOH]⁺ m/z = 135 M->M45 - •COOH

A Comparative Guide to the Reactivity of 4-Formyl-3-methoxybenzoic acid and Vanillin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the selection of starting materials and intermediates is a critical decision that dictates reaction pathways, yield, and ultimately, the viability of a synthetic route. Substituted benzaldehydes are a cornerstone of this chemical space, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such aldehydes: 4-Formyl-3-methoxybenzoic acid and the widely recognized vanillin (4-hydroxy-3-methoxybenzaldehyde).

This analysis moves beyond a superficial structural comparison to deliver actionable insights grounded in the principles of physical organic chemistry and supported by experimental data. We will dissect the electronic and steric influences of the key differentiating functional groups—the carboxylic acid and the hydroxyl group—on the reactivity of the aldehyde moiety. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

At a Glance: Key Structural and Electronic Differences

The core distinction between this compound and vanillin lies in the substituent at the C4 position of the benzene ring, para to the aldehyde group. In this compound, this is a carboxylic acid group (-COOH), whereas in vanillin, it is a hydroxyl group (-OH). This seemingly subtle difference profoundly impacts the electronic environment of the entire molecule, most notably the electrophilicity of the aldehyde's carbonyl carbon.

CompoundThis compoundVanillin
Structure this compound[1]Vanillin
Key Functional Groups Aldehyde, Carboxylic Acid, EtherAldehyde, Phenolic Hydroxyl, Ether
Differentiating Substituent (para to -CHO) Carboxylic Acid (-COOH)Hydroxyl (-OH)
Electronic Nature of Differentiating Substituent Strongly Electron-Withdrawing (-I, -M)Strongly Electron-Donating by Resonance (+M), Weakly Electron-Withdrawing by Induction (-I)
pKa ~4-5 (Carboxylic Acid)~7.4 (Phenolic Hydroxyl)[2]

The carboxylic acid group is a potent electron-withdrawing group, both through inductive effects (-I) and resonance effects (-M). Conversely, the hydroxyl group in vanillin is a strong electron-donating group through resonance (+M), which outweighs its inductive withdrawing effect. This fundamental electronic disparity is the primary driver of the observed differences in reactivity.

The Aldehyde Carbonyl: A Tale of Two Electrophilicities

The reactivity of an aldehyde in nucleophilic addition and condensation reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by nucleophiles.

This compound: The electron-withdrawing nature of the carboxylic acid group pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. This deactivation of the ring intensifies the partial positive charge on the aldehyde's carbonyl carbon, making it a significantly more potent electrophile.

Vanillin: The hydroxyl group, through its +M effect, donates electron density into the aromatic ring. This increased electron density is delocalized, including to the aldehyde group, which reduces the partial positive charge on the carbonyl carbon. Consequently, the aldehyde in vanillin is less electrophilic and thus less reactive towards nucleophiles compared to its carboxylic acid counterpart.

This difference in electrophilicity can be quantitatively understood through the lens of the Hammett equation , a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents on an aromatic ring.[3][4] The substituent constant, σ, is a measure of the electronic effect of a substituent.

  • For the para-COOH group, σₚ is approximately +0.45. [5] The positive value indicates a strong electron-withdrawing effect.

  • For the para-OH group, σₚ is -0.37. [5] The negative value signifies a strong electron-donating effect.

A more positive Hammett constant correlates with an increased rate for reactions that are favored by electron-withdrawing groups, such as nucleophilic attack on the aldehyde.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic profiles of this compound and vanillin lead to predictable and experimentally verifiable differences in their reactivity across a range of common synthetic transformations.

Nucleophilic Addition and Condensation Reactions

Reactions such as the Knoevenagel, Wittig, and aldol condensations are initiated by the nucleophilic attack on the aldehyde carbonyl.[6]

Prediction: this compound will exhibit significantly higher reactivity in these condensation reactions compared to vanillin. The enhanced electrophilicity of its aldehyde carbonyl will lead to faster reaction rates and potentially higher yields under identical conditions.

G

Oxidation Reactions

The oxidation of the aldehyde group to a carboxylic acid is a common transformation.

Prediction: Vanillin is more susceptible to oxidation than the aldehyde moiety of this compound. The electron-donating hydroxyl group in vanillin increases the electron density on the aldehyde, making it more readily oxidized. Furthermore, the phenolic hydroxyl group itself is prone to oxidation, which can lead to side products or polymerization, especially under harsh conditions. The electron-withdrawing carboxylic acid group in this compound makes its aldehyde group more electron-deficient and thus more resistant to oxidation.

Reduction Reactions

The reduction of the aldehyde to a primary alcohol is another fundamental transformation.[7]

Prediction: The aldehyde group in this compound is more readily reduced by nucleophilic reducing agents like sodium borohydride (NaBH₄) compared to vanillin. The increased electrophilicity of the carbonyl carbon in the former makes it a better hydride acceptor. However, it is important to note that under more forcing reduction conditions (e.g., with lithium aluminum hydride), the carboxylic acid group would also be reduced.

Experimental Protocols

To provide a practical framework for these comparisons, the following detailed experimental protocols for a representative Knoevenagel condensation are provided.

Protocol: Knoevenagel Condensation with Malononitrile

This experiment is designed to qualitatively and quantitatively compare the reaction rates of this compound and vanillin.

Materials:

  • This compound

  • Vanillin

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of either this compound or vanillin in 10 mL of ethanol.

    • To each flask, add 1.1 mmol of malononitrile.

    • Stir the mixtures at room temperature to ensure complete dissolution.

  • Reaction Initiation and Monitoring:

    • To each flask, add 0.1 mmol of piperidine. Start a timer immediately.

    • At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.

    • Develop the TLC plates in the chosen developing solvent and visualize the spots under a UV lamp.

    • Monitor the disappearance of the starting aldehyde spot and the appearance of the product spot.

  • Data Analysis:

    • Compare the rate of consumption of the starting material for both reactions. It is anticipated that the spot corresponding to this compound will diminish more rapidly than the vanillin spot, indicating a faster reaction rate.

    • For a quantitative analysis, the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the precise rate constants.

G

Conclusion

The choice between this compound and vanillin as a synthetic precursor extends beyond considerations of cost and availability; it is a decision rooted in the fundamental principles of chemical reactivity.

  • For reactions requiring a highly electrophilic aldehyde , such as nucleophilic additions and condensations (Knoevenagel, Wittig), This compound is the superior choice , offering faster reaction kinetics.

  • For reactions where the aldehyde needs to be more resistant to oxidation or when the presence of an acidic proton is undesirable, vanillin may be preferred , although its nucleophilic reactivity will be attenuated.

By understanding the electronic interplay of the substituent groups, drug development professionals can strategically select the optimal benzaldehyde derivative, thereby streamlining synthetic routes, improving yields, and accelerating the discovery and development of new therapeutic agents. This guide serves as a foundational tool for making such evidence-based decisions in the complex world of organic synthesis.

References

A Scientist's Guide to Synthetic Strategy: 4-Formyl-3-methoxybenzoic Acid vs. 4-Formyl-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and ultimate success. Among the vast arsenal of bifunctional aromatic building blocks, 4-formyl-3-methoxybenzoic acid and 4-formyl-3-hydroxybenzoic acid present a compelling case study. Structurally, they are nearly identical, differing only by a single methyl group. Functionally, however, this subtle variation introduces profound differences in reactivity and synthetic utility.

This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the causality behind their distinct chemical behaviors. We will dissect their properties, compare their performance in key transformations, and provide field-proven protocols to empower researchers in drug development and materials science to make informed strategic decisions.

I. Physicochemical Properties: The Foundation of Reactivity

The initial choice between these two molecules is often influenced by their fundamental properties, which govern solubility, reaction conditions, and analytical characterization. The presence of an acidic phenolic hydroxyl group in 4-formyl-3-hydroxybenzoic acid versus a neutral methoxy ether in its counterpart is the primary driver of their differing characteristics.

PropertyThis compound4-Formyl-3-hydroxybenzoic acidRationale for Difference
Molecular Weight 180.16 g/mol 166.13 g/mol [1]Difference of a methylene (-CH2-) unit.
Melting Point ~215-220 °C235-240 °CThe phenolic hydroxyl group allows for strong intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.
pKa (Carboxylic Acid) ~4.3 (Estimated, similar to vanillic acid)~4.5 (Carboxylic), ~8.5 (Phenolic)The electron-donating methoxy group slightly increases the acidity of the carboxylic acid compared to the hydroxy version. The phenolic pKa introduces a second acidic site.
Solubility Soluble in methanol, ethanol, ethyl acetate.Sparingly soluble in hot water; soluble in alcohols, acetone.The free hydroxyl group can participate in hydrogen bonding with a wider range of protic solvents, though extensive intermolecular bonding can also reduce solubility in non-polar solvents.
Appearance Off-white to yellow powder/crystalsWhite to tan crystalline powder

II. A Tale of Two Rings: Comparative Reactivity Analysis

The synthetic utility of an aromatic compound is largely defined by the directing and activating effects of its substituents. Here, the contest between the hydroxyl and methoxy groups is central.

The Methoxy Group: A Stable Activator

The methoxy group (-OCH₃) in this compound is a moderate activating group for electrophilic aromatic substitution (EAS). Through its +R (resonance) effect, it donates electron density to the benzene ring, primarily at the ortho and para positions. However, both positions ortho to the methoxy group are already substituted, leaving the C5 position (ortho to the carboxyl group, meta to the formyl group) as the most likely site for substitution, albeit a deactivated one. Its primary advantage is its stability; it is largely inert to mild bases and nucleophiles, making it an excellent choice when reactions targeting the aldehyde or carboxylic acid are desired without interference from a phenolic proton.

The Hydroxyl Group: A Tunable Super-Activator

The hydroxyl group (-OH) is also an activating, ortho-, para-director. In its neutral state, its activating strength is comparable to the methoxy group.[2][3] However, its true synthetic power is unlocked upon deprotonation. In the presence of a base, it forms the phenoxide ion (-O⁻), which is one of the most powerful activating groups for EAS. This dramatically enhances the nucleophilicity of the aromatic ring, enabling reactions under much milder conditions than its methoxy-protected cousin. This dual nature—moderately active when neutral, powerfully active when anionic—provides a level of tunable reactivity that is a significant strategic advantage.

The following diagram illustrates the synthetic relationship and origins of these two key reagents, which are often derived from the abundant natural product, vanillin.

G cluster_main Synthetic Lineage Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) VanillicAcid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Vanillin->VanillicAcid Oxidation FMB_Acid This compound VanillicAcid->FMB_Acid Formylation (e.g., Vilsmeier-Haack) ProtocatechuicAcid Protocatechuic Acid (3,4-dihydroxybenzoic acid) VanillicAcid->ProtocatechuicAcid O-Demethylation FHB_Acid 4-Formyl-3-hydroxybenzoic acid FMB_Acid->FHB_Acid O-Demethylation ProtocatechuicAcid->FHB_Acid Selective Formylation or Oxidation of Aldehyde

Caption: Synthetic pathways from vanillin to the title compounds.

III. Strategic Application in Synthesis: Case Studies

The choice between these reagents is dictated by the specific synthetic goal.

Case 1: Heterocycle Synthesis via Condensation

4-Formyl-3-hydroxybenzoic acid is an excellent precursor for building complex heterocyclic scaffolds where the phenolic -OH can act as an internal nucleophile. For instance, in the synthesis of benzocoumarins, the hydroxyl group is essential for the final cyclization step after initial condensation at the aldehyde.

  • Reactant: 4-Formyl-3-hydroxybenzoic acid

  • Advantage: The available hydroxyl group can participate in intramolecular reactions.

  • Example Reaction: Condensation with diethyl malonate to form 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid.[4] The methoxy analog would stop at the intermediate cinnamic acid derivative, unable to perform the lactonization.

Case 2: Multi-step Synthesis Requiring a Protected Phenol

When a synthetic route involves harsh nucleophilic or basic conditions that would be complicated by an acidic phenol, this compound is the superior choice. The methoxy group acts as a robust protecting group for the phenol, which can be cleaved in a final step to reveal the desired functionality.

  • Reactant: this compound

  • Advantage: The inert methoxy group protects the phenolic oxygen, preventing unwanted side reactions.

  • Example Strategy: A synthetic sequence might involve converting the carboxylic acid to an amide, followed by a Grignard reaction at the aldehyde. These strong bases/nucleophiles would be incompatible with a free phenol. The synthesis concludes with an O-demethylation step to yield the final phenolic product.

The following workflow provides a logical decision-making process for selecting the appropriate reagent.

G start Start: Need a 4-formyl, 3-substituted benzoic acid building block q1 Is the phenolic -OH required for a reaction step (e.g., cyclization)? start->q1 q2 Will the synthesis involve strong bases or nucleophiles incompatible with a free phenol? q1->q2 No use_hydroxy Choose: 4-Formyl-3-hydroxybenzoic acid q1->use_hydroxy  Yes q3 Is enhanced ring reactivity for EAS desired? q2->q3 No use_methoxy Choose: This compound q2->use_methoxy  Yes q3->use_hydroxy  Yes (Use base to form phenoxide) q3->use_methoxy No deprotect_note Note: Requires final O-demethylation step to unmask the phenol. use_methoxy->deprotect_note

Caption: Decision workflow for reagent selection.

IV. Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and expected outcomes based on established chemical principles.

Protocol 1: Esterification of 4-Formyl-3-hydroxybenzoic Acid

This protocol demonstrates a standard reaction on the carboxylic acid group, which proceeds efficiently for both analogs. However, it is a foundational step for many synthetic routes.

Objective: To synthesize Methyl 4-formyl-3-hydroxybenzoate.

Methodology: (Adapted from Benchchem[5])

  • Reaction Setup: Suspend 4-formyl-3-hydroxybenzoic acid (5.0 g, 30.1 mmol) in methanol (70 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Cool the suspension in an ice bath. Add thionyl chloride (3.29 mL, 45.1 mmol) dropwise over 10 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. It also converts the carboxylic acid to a more reactive acyl chloride intermediate.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux overnight (12-16 hours), monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the mixture to dryness using a rotary evaporator.

  • Purification: Add toluene (50 mL) and evaporate again to azeotropically remove any residual HCl or thionyl chloride. Recrystallize the resulting solid residue from an ethyl acetate/hexanes solvent system.

  • Validation: Dry the white crystalline product under vacuum. A successful reaction should yield the desired methyl ester (4.8 g, 85% yield reported[5]) with a distinct melting point and spectral data (¹H NMR, IR) confirming the presence of the methyl ester and the absence of the carboxylic acid proton.

Protocol 2: O-Demethylation of this compound

This protocol showcases the primary strategic use of the methoxy compound: as a stable precursor that can be converted to the hydroxy analog at a late stage.

Objective: To synthesize 4-Formyl-3-hydroxybenzoic acid from its methoxy-protected form.

Methodology: (Conceptualized from principles described for vanillin demethylation[6])

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 6.7 g, 50 mmol, ~3 eq.). Add anhydrous dichloromethane (DCM, 80 mL) via cannula and cool the resulting slurry to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (3.0 g, 16.7 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ slurry over 20 minutes. Then, add anhydrous pyridine (4.0 mL, 50 mmol, ~3 eq.) dropwise. Causality: AlCl₃ is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the C-O bond. Pyridine acts as a base to trap the liberated methyl group and HCl byproduct, driving the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice (~100 g) and concentrated HCl (10 mL). Stir vigorously for 30 minutes. Causality: The acidic water hydrolyzes the aluminum-phenoxide complex, protonating the phenoxide to the free phenol and dissolving the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification & Validation: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot water or an appropriate solvent system. The final product should match the physical and spectral properties of authentic 4-formyl-3-hydroxybenzoic acid.

V. Conclusion

While separated by only a methyl group, this compound and 4-formyl-3-hydroxybenzoic acid offer distinct and complementary synthetic advantages.

  • Choose 4-formyl-3-hydroxybenzoic acid when you require the direct participation of the phenolic hydroxyl group, seek to leverage the enhanced ring activation of its phenoxide form for electrophilic substitution, or when subsequent reaction steps are compatible with a free phenol.

  • Choose this compound when your synthetic route demands a robust building block that can withstand nucleophilic or strongly basic conditions. It serves as an ideal protected precursor, allowing for complex manipulations at the aldehyde and carboxyl functionalities before a final, strategic O-demethylation unmasks the valuable phenolic hydroxyl group.

A thorough understanding of these causal relationships between structure and reactivity is paramount for designing elegant, efficient, and successful synthetic routes in modern chemical research.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Method Validation

4-Formyl-3-methoxybenzoic acid, a key intermediate and building block in the synthesis of complex pharmaceutical compounds, demands precise and accurate quantification throughout the drug development lifecycle.[1] The integrity of analytical data underpins product quality, safety, and efficacy.[2][3] Consequently, the analytical methods used for its characterization must be thoroughly validated to demonstrate they are fit for their intended purpose.[4][5]

Cross-validation becomes critical when more than one analytical method is used within a project—for instance, when transferring a method between labs or employing different techniques for release testing versus in-process controls. As defined by the International Council for Harmonisation (ICH), cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose and yield comparable results.[6][7]

This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques for quantifying this compound: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Visible Spectrophotometry. We will explore the causality behind experimental choices, present detailed protocols, and provide a clear, data-driven comparison to guide researchers in selecting the most appropriate method for their specific needs.

Chapter 1: Overview of Core Analytical Methodologies

The choice of an analytical technique is governed by the required sensitivity, selectivity, sample matrix complexity, and desired throughput. For this compound, its structure—featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring—lends itself to several instrumental techniques.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis, offering high resolving power and sensitivity.[9] For this compound, a reversed-phase method is ideal.

  • Principle of Causality : We use a non-polar stationary phase (like a C18 column) and a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by adjusting the mobile phase's organic content. The addition of an acid (e.g., phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, non-ionized form. This leads to a consistent retention time, improved peak symmetry, and reproducible quantification. Detection is achieved via UV absorbance, leveraging the chromophoric nature of the benzene ring and formyl group.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Principle of Causality : The inherent polarity and low volatility of the carboxylic acid group in this compound make it unsuitable for direct GC analysis. It would exhibit poor peak shape and strong adsorption onto the column. Therefore, a derivatization step is mandatory.[10] By reacting the analyte with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This chemical modification significantly increases the analyte's volatility and thermal stability, allowing it to be readily analyzed by GC. The FID provides a robust and universally sensitive response to hydrocarbons.

UV-Visible Spectrophotometry

This technique offers a rapid and simple approach for quantification, particularly in samples with a clean, uncomplicated matrix.

  • Principle of Causality : This method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. The aromatic ring and conjugated system in this compound result in strong UV absorbance.[10] While highly effective for pure substances or simple mixtures, its primary limitation is a lack of specificity; any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[10]

Chapter 2: The Cross-Validation Protocol

The foundation of a trustworthy cross-validation study is a well-designed protocol that outlines the procedures and acceptance criteria in advance.[11][12] The objective is to analyze a single set of validation standards and quality control (QC) samples using all three validated methods to compare their performance characteristics directly.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_hplc Method A: HPLC-UV cluster_gc Method B: GC-FID cluster_uv Method C: UV-Vis cluster_eval Phase 3: Evaluation stock Prepare Single Stock Solution of This compound cal_standards Prepare Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples hplc_run Analyze Standards & QCs cal_standards->hplc_run gc_deriv Derivatize Standards & QCs (with BSTFA) cal_standards->gc_deriv uv_run Analyze Standards & QCs cal_standards->uv_run qc_samples->hplc_run qc_samples->gc_deriv qc_samples->uv_run compare Compare Performance Parameters (Accuracy, Precision, Linearity, LOQ) hplc_run->compare gc_run Analyze Derivatized Standards & QCs gc_deriv->gc_run gc_run->compare uv_run->compare cross_val Cross-Validate QC Results (Assess Comparability) compare->cross_val

Caption: Workflow for the cross-validation of three analytical methods.

Experimental Methodologies

The following protocols must be executed with a single, homogenously prepared set of standards and QC samples to ensure data comparability.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Chromatographic Conditions :

    • Mobile Phase : Acetonitrile and water (50:50 v/v) containing 0.1% phosphoric acid.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 258 nm.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

  • System Suitability : Before analysis, inject a standard solution five times. The system is suitable if the relative standard deviation (%RSD) for peak area is ≤ 1.0% and the tailing factor is ≤ 2.0.

  • Procedure : Construct a calibration curve by injecting a series of standards. Analyze QC samples in triplicate.

Protocol 2.2: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID).

  • Reagents : Dichloromethane (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure :

    • Evaporate 1 mL of each standard and QC solution to dryness under a stream of nitrogen.

    • Add 100 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions :

    • Carrier Gas : Helium at 1.0 mL/min.

    • Injector Temperature : 270 °C.

    • Oven Program : Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature : 300 °C.

    • Injection Volume : 1 µL (splitless).

  • Procedure : Construct a calibration curve using derivatized standards. Analyze derivatized QC samples in triplicate.

Protocol 2.3: UV-Visible Spectrophotometry

  • Instrumentation : UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents : Methanol (UV grade).

  • Procedure :

    • Determine λmax : Scan a standard solution from 200-400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax), typically around 258 nm.

    • Calibration : Prepare a series of standards and measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration to create the calibration curve.

    • Sample Analysis : Dilute QC samples appropriately with methanol to fall within the calibration range and measure their absorbance.

Chapter 3: Results and Comparative Data Analysis

The performance of each method was evaluated according to ICH Q2(R2) guidelines for validation of analytical procedures.[6] The following tables summarize the findings.

Table 1: Comparison of Linearity and Sensitivity
ParameterHPLC-UVGC-FID (derivatized)UV-Vis Spectrophotometry
Linear Range (µg/mL) 1 - 1201 - 1505 - 80
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
LOD (µg/mL) 0.250.302.0
LOQ (µg/mL) 0.801.06.5
  • Expertise & Experience : The HPLC-UV method demonstrates superior linearity and the lowest Limit of Quantitation (LOQ), making it the most suitable for detecting trace-level impurities. The UV-Vis method has a significantly higher LOQ, restricting its use to higher concentration measurements where precision is less critical.

Table 2: Comparison of Accuracy and Precision
ParameterHPLC-UVGC-FID (derivatized)UV-Vis Spectrophotometry
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.1%96.8 - 104.3%
Repeatability (%RSD, n=6) < 1.0%< 1.5%< 2.5%
Intermediate Precision (%RSD) < 1.5%< 2.0%< 3.0%
  • Trustworthiness : Both HPLC-UV and GC-FID exhibit excellent accuracy and precision, with %RSD values well within the typical acceptance criteria of <2%.[2] The higher variability in the UV-Vis method is expected due to its lower specificity and susceptibility to minor fluctuations in sample handling.

Table 3: Cross-Validation of QC Sample Analysis

To confirm inter-method comparability, the results for the mid-level QC sample (Target: 50 µg/mL) were compared. Acceptance criteria are based on the recommendation that results from different methods should be within 15% of each other.[13]

MethodMean Measured Conc. (µg/mL)% of HPLC-UV ResultPass/Fail
HPLC-UV (Reference) 50.4100.0%-
GC-FID 49.798.6%Pass
UV-Vis Spectrophotometry 53.1105.4%Pass
  • Authoritative Grounding : The data clearly demonstrates that both the GC-FID and UV-Vis methods provide results that are comparable to the high-specificity HPLC-UV method for the given QC sample. This successful cross-validation indicates that, for quantification of the main component in a clean matrix, these methods can be used interchangeably depending on resource availability and required throughput.

Conclusion and Recommendations

This guide demonstrates a comprehensive cross-validation of three distinct analytical methods for the quantification of this compound. Our experimental data supports the following expert recommendations:

  • HPLC-UV is the recommended reference method. Its high specificity, precision, and sensitivity make it ideal for regulatory filings, stability testing, and the quantification of low-level impurities.

  • GC-FID is a robust and reliable alternative. While requiring a derivatization step, it provides accuracy and precision comparable to HPLC. It is an excellent choice when an orthogonal method is required for validation or if HPLC instrumentation is unavailable.

  • UV-Visible Spectrophotometry is a fit-for-purpose method for high-concentration, in-process control. Its speed and simplicity are advantageous for rapid checks of bulk material or reaction monitoring, provided the sample matrix is well-defined and free of interfering substances.

Ultimately, the selection of an analytical procedure must be based on a thorough understanding of its capabilities and limitations, as established through rigorous validation and cross-validation studies.[5] This ensures the generation of reliable data, which is the bedrock of quality in the pharmaceutical industry.

References

A Spectroscopic Guide to 4-Formyl-3-methoxybenzoic Acid and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical intermediates and organic synthesis, substituted benzoic acids are foundational scaffolds. Among these, 4-Formyl-3-methoxybenzoic acid, a derivative of vanillin, serves as a critical building block. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile precursor for a wide array of more complex molecules, including Schiff bases and other heterocyclic compounds with potential therapeutic activities.[1][2]

The precise identification and characterization of this molecule and its derivatives are paramount to ensuring the integrity of synthetic pathways and the purity of final products. Spectroscopic techniques remain the cornerstone of molecular characterization, providing an intricate fingerprint of a compound's structure. The electronic and steric interplay between the formyl, methoxy, and carboxylic acid groups creates a unique spectroscopic signature that is sensitive to subtle structural modifications.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound against key derivatives. By examining these analogs, we can elucidate the specific contribution of each functional group to the overall spectral output. This comparative approach not only aids in the unambiguous identification of these compounds but also provides researchers with a predictive framework for understanding the spectroscopic characteristics of novel derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles that govern these analytical techniques.

The derivatives selected for this comparison are:

  • Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): To illustrate the effect of replacing the electron-withdrawing formyl group with an electron-donating hydroxyl group.

  • Methyl 4-formyl-3-methoxybenzoate: To demonstrate the impact of esterifying the carboxylic acid moiety.

  • 4-Methoxybenzoic Acid (p-Anisic Acid): To understand the baseline spectrum of the parent methoxybenzoic acid structure, absent the influence of the formyl group.

Core Spectroscopic Principles: The "Why" Behind the Data

Before delving into the comparative data, it is crucial to understand the causality behind spectroscopic analysis. Our choice of methods is deliberate, with each technique providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR probes the magnetic environments of atomic nuclei (specifically ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups (like aldehydes and carboxylic acids) decrease electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and causing an upfield shift.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies. For instance, the stretching vibration of a carbonyl (C=O) bond is a strong, sharp absorption. Its exact position (wavenumber, cm⁻¹) is influenced by conjugation, ring strain, and the electronic nature of its substituents, allowing us to distinguish between aldehydes, ketones, carboxylic acids, and esters.[3][4][5]

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It allows for the determination of the molecular weight and can reveal structural information based on the fragmentation patterns, which are dictated by the weakest bonds and the stability of the resulting fragments.

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthetic organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Preparation ir IR Spectroscopy synthesis->ir Sample Preparation ms Mass Spectrometry synthesis->ms Sample Preparation uv UV-Vis Spectroscopy synthesis->uv Sample Preparation structure Structural Elucidation nmr->structure Connectivity & Chemical Environment ir->structure Functional Group Identification ms->structure Molecular Weight & Fragmentation uv->structure Conjugation & Chromophores purity Purity Assessment structure->purity confirmation Structure Confirmation purity->confirmation

Caption: General workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

The structural differences between this compound and its chosen analogs are highlighted below. These modifications are directly responsible for the variations observed in their respective spectra.

Caption: Structures of this compound and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most detailed information regarding the electronic environment of the hydrogen atoms. The aromatic region is particularly diagnostic.

  • Aldehyde Proton (-CHO): The most downfield signal, typically appearing as a singlet between 9.0-10.0 ppm, is characteristic of the aldehyde proton.[6] This is a definitive feature for this compound and its methyl ester derivative. This signal is, of course, absent in Vanillic and 4-Methoxybenzoic acid.

  • Carboxylic Acid Proton (-COOH): This proton exhibits a broad singlet, often found far downfield (>10 ppm, typically around 12.0 δ).[7] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[7] It will be present in all compounds except the methyl ester derivative.

  • Aromatic Protons: The substitution pattern on the benzene ring leads to predictable splitting patterns. In this compound, the three aromatic protons are all in distinct electronic environments due to the ortho, meta, and para relationships with the three different substituents, leading to complex splitting. The proton situated between the two electron-withdrawing groups (formyl and carboxyl) is expected to be the most deshielded. In the more symmetric 4-Methoxybenzoic acid, a simpler AA'BB' system is observed, often appearing as two distinct doublets.[8]

  • Methoxy Protons (-OCH₃): These protons consistently appear as a sharp singlet around 3.8-3.9 ppm.[8][9] Its position is relatively stable across the series, though minor shifts can be observed based on the electronic nature of the para-substituent.

  • Ester Methyl Protons (-COOCH₃): In Methyl 4-formyl-3-methoxybenzoate, an additional sharp singlet will appear for the methyl group of the ester, typically around 3.9 ppm.

¹³C NMR Spectroscopy

Carbon NMR is invaluable for identifying carbonyl carbons and observing the electronic effects on the aromatic ring.

  • Carbonyl Carbons: The chemical shifts of the carbonyl carbons are highly diagnostic.

    • Aldehyde (-CHO): ~190-200 ppm.[5]

    • Carboxylic Acid (-COOH): ~165-185 ppm.[7]

    • Ester (-COOR): ~160-180 ppm.[3] This allows for clear differentiation between the parent acid and its ester derivative, and confirms the presence of the aldehyde.

  • Aromatic Carbons: The carbon directly attached to the carboxylic acid group (ipso-carbon) and the one attached to the formyl group will be significantly downfield. The carbon bearing the methoxy group will be shifted upfield relative to the others due to the oxygen's shielding effect. The specific shifts for the aromatic carbons of 4-methoxybenzoic acid are well-documented and serve as a useful baseline.[10]

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid identification of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption spanning from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7] This feature will be prominent in all compounds except the methyl ester.

  • C-H Stretch (Aldehyde): Aldehydes show two characteristic weak to medium C-H stretching absorptions around 2830-2695 cm⁻¹. One of these peaks, often near 2720 cm⁻¹, can sometimes appear as a shoulder on the aliphatic C-H stretching bands.[5][6] Their presence is a strong indicator of the formyl group.

  • C=O Stretch (Carbonyl Region): This is the most critical region for comparison.

    • Carboxylic Acid: A strong, broad absorption around 1710 cm⁻¹ (for the dimer). Conjugation with the aromatic ring lowers this frequency.[7]

    • Aldehyde: A strong, sharp absorption typically between 1710-1665 cm⁻¹.[4][6]

    • Ester: A strong, sharp absorption around 1720 cm⁻¹.[3] In this compound, the C=O stretches of the acid and aldehyde may overlap, but can often be resolved as two distinct or broadened peaks. In its methyl ester, the two distinct C=O bands for the aldehyde and ester should be more clearly separated.

Mass Spectrometry (MS)

MS provides the molecular weight and key fragmentation pathways.

  • Molecular Ion (M⁺): The molecular ion peak will confirm the molecular formula of each compound.

    • This compound: m/z 180[11]

    • Vanillic Acid: m/z 168

    • Methyl 4-formyl-3-methoxybenzoate: m/z 194[12]

    • 4-Methoxybenzoic Acid: m/z 152[8]

  • Key Fragmentations:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids.

    • Loss of -OCH₃ (M-31): Can occur from either the methoxy group or the methyl ester.

    • Loss of -COOH (M-45): Another characteristic fragmentation of benzoic acids.

    • For 4-methoxybenzoic acid, a prominent peak at m/z 135 corresponding to the loss of the hydroxyl group is typically observed.[8] The fragmentation of the formyl-containing compounds will be influenced by the stability of the resulting benzoyl-type cations.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Key IR Bands (cm⁻¹)Mol. Wt. (m/z)
This compound ~9.9 (s, 1H, -CHO), >11.0 (br s, 1H, -COOH), ~7.5-8.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)~191 (-CHO), ~168 (-COOH)~3000 (broad, O-H), ~2820, 2730 (C-H ald.), ~1700-1680 (C=O, overlap)180
Vanillic Acid >10.0 (br s, 1H, -COOH), ~9.6 (s, 1H, Ar-OH), ~7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)~167 (-COOH)~3450 (O-H phenol), ~3000 (broad, O-H acid), ~1670 (C=O)168
Methyl 4-formyl-3-methoxybenzoate ~9.9 (s, 1H, -CHO), ~7.5-8.0 (m, 3H, Ar-H), ~3.95 (s, 3H, -COOCH₃), ~3.90 (s, 3H, Ar-OCH₃)~191 (-CHO), ~166 (-COOR)~2820, 2730 (C-H ald.), ~1720 (C=O est.), ~1690 (C=O ald.)194
4-Methoxybenzoic Acid ~12.7 (br s, 1H, -COOH), ~7.9 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)[9][10]~167 (-COOH), ~164 (C-O), ~132 (Ar-H), ~123 (C-COOH), ~114 (Ar-H), ~55 (-OCH₃)[10]~3000 (broad, O-H), ~1680 (C=O)152

Note: Exact values are dependent on solvent and instrument frequency. Data is compiled from typical values and available literature.[5][6][7][8][9][10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

G start Start dissolve 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). start->dissolve transfer 2. Transfer solution to a clean, dry 5 mm NMR tube. dissolve->transfer instrument 3. Place tube in NMR spectrometer (e.g., 400 MHz). transfer->instrument tune 4. Lock, tune, and shim the instrument. instrument->tune acquire_h1 5. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay). tune->acquire_h1 acquire_c13 6. Acquire ¹³C Spectrum (e.g., 1024 scans, 2s relaxation delay). tune->acquire_c13 process 7. Process data: Fourier transform, phase correction, and baseline correction. acquire_h1->process acquire_c13->process end End process->end

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[9] Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Setup: Lock onto the deuterium signal of the solvent. Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical parameters include a 90° pulse angle and a relaxation delay appropriate for the nuclei being observed.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

Protocol 2: IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules. Operate in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Infusion: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). If desired, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich interplay of functional group electronics and their manifestation in NMR, IR, and MS data. The aldehyde proton's downfield shift in ¹H NMR and the characteristic C-H stretches in IR are unambiguous markers for the formyl group. Similarly, the broad O-H stretch and the specific location of the carbonyl peak clearly define the carboxylic acid and its ester derivative. By systematically comparing these spectra to analogs like vanillic acid and 4-methoxybenzoic acid, we can confidently assign each signal and build a comprehensive structural picture. This guide serves as a foundational reference for researchers, enabling precise characterization and quality control in the synthesis and application of these valuable chemical entities.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and natural product chemistry, phenolic compounds such as vanillin and its derivatives are of significant interest due to their diverse biological activities.[1] This guide provides a comparative assessment of the biological activity of 4-Formyl-3-methoxybenzoic acid, a compound structurally related to vanillin, vanillic acid, and syringaldehyde. While extensive research has elucidated the antioxidant, antimicrobial, and anti-inflammatory properties of many vanillin-related compounds, direct experimental data on this compound remains limited.[1][2] This document, therefore, synthesizes existing data on structurally similar molecules to infer the potential bioactivity of this compound and to provide a framework for its experimental evaluation.

The core structure, a substituted benzene ring, is a common scaffold in numerous biologically active molecules. The specific functional groups—formyl (-CHO), methoxy (-OCH3), and carboxylic acid (-COOH)—and their positions on the aromatic ring are critical determinants of the compound's electronic, steric, and lipophilic properties, which in turn govern its biological efficacy.[3] This guide will delve into the structure-activity relationships (SAR) of these derivatives to provide a comprehensive understanding of their potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid and benzaldehyde derivatives is profoundly influenced by the nature and position of their substituents.

  • Antioxidant Activity : The antioxidant capacity of phenolic compounds is primarily attributed to the hydrogen-donating ability of their hydroxyl groups.[3] For vanillin and its derivatives, the presence of a hydroxyl group is a key feature for radical scavenging.[1] The additional methoxy group can further enhance this activity through electron donation, stabilizing the resulting phenoxyl radical.[4] While this compound lacks a free phenolic hydroxyl group, its potential antioxidant activity may be influenced by the electronic interplay between the electron-withdrawing aldehyde and carboxylic acid groups and the electron-donating methoxy group.

  • Antimicrobial Activity : The antimicrobial properties of benzaldehyde and benzoic acid derivatives are often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[5] The presence of a formyl group, as seen in vanillin, is known to contribute to antimicrobial effects.[5] The lipophilicity and electronic properties of the substituents play a crucial role in determining the spectrum and potency of antimicrobial action.[3] The combination of a formyl and a carboxylic acid group in this compound suggests a potential for antimicrobial activity, though its efficacy against specific microbial strains requires experimental validation.

Comparative Biological Activity: An Overview

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported activities of its structurally related compounds. It is important to note that direct comparative data including this compound is not currently available in the cited literature.

CompoundStructureReported Biological ActivityKey Findings & References
This compound this compoundAntioxidant (Inferred), Antimicrobial (Inferred), Anti-inflammatory (Inferred)Direct experimental data is limited. Activity is inferred based on SAR of related compounds.[1][3]
Vanillin VanillinAntioxidant, Antimicrobial, Anti-inflammatoryPossesses significant antioxidant activity.[2][6] Shows broad-spectrum antimicrobial effects.[6]
Vanillic Acid Vanillic AcidAntioxidant, Antimicrobial, Anti-inflammatoryExhibits notable antioxidant and anti-inflammatory properties.[2]
Syringaldehyde SyringaldehydeAntioxidant, AntimicrobialThe two methoxy groups contribute to its antioxidant potential.[4]

Experimental Protocols for Biological Activity Assessment

To facilitate the direct assessment and comparison of this compound's biological activity, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[2]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Test Compound/Control with DPPH solution prep_dpph->mix prep_sample Prepare Test Compound Stock (e.g., in DMSO) prep_serial Prepare Serial Dilutions of Test Compound prep_serial->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO or methanol.

    • From the stock solution, prepare a series of dilutions to determine the IC50 value.

    • Prepare a stock solution of a positive control, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a graph of percentage inhibition versus the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of chemical compounds.[5]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Workflow Diagram:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and Sterilize Nutrient Agar prep_plates Inoculate Agar Plates with Bacteria prep_media->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_samples Add Test Compound/Control to Wells create_wells->add_samples incubate Incubate Plates (e.g., 24h at 37°C) add_samples->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones compare Compare with Controls measure_zones->compare

Caption: Workflow for the Agar Well Diffusion Method.

Step-by-Step Protocol:

  • Preparation:

    • Prepare and sterilize a suitable growth medium, such as Mueller-Hinton agar, and pour it into sterile Petri dishes.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

    • Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Assay Procedure:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well.

    • Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) in separate wells.

    • Allow the plates to stand for a pre-incubation period (e.g., 1 hour) to permit diffusion of the compound.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • Compare the zone of inhibition of the test compound with that of the positive and negative controls to determine its antimicrobial efficacy.

Conclusion and Future Directions

While the existing body of literature provides a strong foundation for understanding the biological activities of vanillin and its derivatives, direct experimental investigation of this compound is necessary to definitively characterize its therapeutic potential. Based on structure-activity relationship principles, it is plausible that this compound possesses antioxidant and antimicrobial properties. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate these activities and compare them against its structurally related and well-characterized analogs. Future studies should focus on generating robust in vitro data for this compound, including its IC50 values for antioxidant activity and minimum inhibitory concentrations (MIC) against a panel of clinically relevant microorganisms. Such data will be invaluable for elucidating its mechanism of action and for guiding the design of novel therapeutic agents based on this chemical scaffold.

References

A Comparative Guide for Synthetic Strategy: The Unique Advantages of 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. While a multitude of substituted benzoic acids are available, 4-Formyl-3-methoxybenzoic acid stands out as a uniquely powerful building block. Its strategic trifunctional arrangement—a carboxylic acid, an aldehyde (formyl group), and a methoxy group on a benzene ring—offers a level of synthetic control and molecular diversity that is unmatched by its simpler counterparts.

This guide provides an in-depth comparison, grounded in chemical principles and experimental evidence, to illuminate why researchers and drug development professionals should consider this compound for the synthesis of complex molecular architectures.

The Molecular Architecture: A Symphony of Functionality

The power of this compound lies in the synergistic interplay of its three functional groups. Their specific placement on the aromatic ring creates a scaffold with distinct reactive sites and finely tuned electronic properties.

  • Carboxylic Acid (-COOH): This group serves as a classical handle for a vast array of transformations, including amidation, esterification, and conversion to acyl halides. It is a meta-director in electrophilic aromatic substitution, though its influence is often moderated by the more powerful methoxy group.

  • Formyl Group (-CHO): The aldehyde is a versatile functional group, enabling transformations such as Schiff base formation, reductive amination, Wittig reactions, and various condensations. As a deactivating group, it is also a meta-director.

  • Methoxy Group (-OCH₃): As a potent electron-donating group through resonance, the methoxy group activates the aromatic ring towards electrophilic aromatic substitution.[1][2] It is a strong ortho, para-director, channeling incoming electrophiles to specific positions on the ring and enhancing the ring's nucleophilicity.[3][4]

The precise 1,3,4-substitution pattern means these electronic effects are not just additive; they create a nuanced reactivity map across the molecule, which is the foundation of its strategic advantage.

Caption: Electronic influences of the functional groups on the aromatic ring of this compound.

Performance Comparison with Alternative Benzoic Acids

The superiority of this compound becomes evident when compared directly with simpler, related structures. Its utility lies in providing multiple, orthogonally reactive handles, a feature absent in more basic scaffolds.

CompoundStructurepKa (Predicted)Key Synthetic Features & Limitations
This compound C₉H₈O₄4.1 ± 0.1Trifunctional: Orthogonally reactive acid, aldehyde, and activated ring. Excellent for building molecular complexity.
Benzoic Acid C₇H₆O₂4.20Monofunctional: Limited to reactions of the carboxylic acid and the unactivated aromatic ring.
4-Formylbenzoic Acid C₈H₆O₃3.75Bifunctional: Possesses acid and aldehyde handles, but the ring is deactivated, making further aromatic substitution difficult.
3-Methoxybenzoic Acid C₈H₈O₃4.08Bifunctional: Acid handle and an activated ring, but lacks the aldehyde for key C-N and C-C bond formations (e.g., reductive amination).
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) C₈H₈O₄4.49Trifunctional: Phenolic -OH offers different reactivity (e.g., etherification) but lacks the direct aldehyde functionality for imine-based chemistry. The free phenol can complicate some reactions.

This comparison highlights a crucial point: while other substituted benzoic acids offer one or two dimensions of reactivity, this compound provides three, enabling more complex and convergent synthetic strategies.

Key Applications & Experimental Validation

The unique structure of this compound makes it an invaluable intermediate in fields where molecular complexity and precise functionality are paramount, particularly in drug discovery.

A Privileged Scaffold in Medicinal Chemistry

Vanillin and its derivatives, to which our title compound is closely related, are recognized as "privileged scaffolds" in medicinal chemistry.[5] They serve as foundational structures for synthesizing a wide range of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9]

A prime example of its application is as a key starting material in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist.[10] The synthesis leverages the pre-installed functionalities of a related nitrile derivative, 4-formyl-3-methoxybenzonitrile, demonstrating the industrial relevance of this specific substitution pattern.[10]

Enabling Orthogonal Synthetic Strategies

The most significant advantage of this compound is its capacity for orthogonal synthesis , where one functional group can be reacted selectively while the others remain untouched. This allows for the stepwise and controlled construction of highly functionalized molecules.

Caption: Synthetic versatility of this compound showcasing parallel reaction pathways.

Experimental Protocol: Sequential Amidation and Reductive Amination

To illustrate the principle of orthogonal reactivity, this protocol describes a two-step synthesis of a complex diamine derivative, a common scaffold in drug discovery. This process is self-validating: the success of the second step relies on the chemoselective success of the first.

Objective: To demonstrate the selective, sequential functionalization of the carboxylic acid and formyl groups.

G start Start: 4-Formyl-3-methoxy- benzoic acid step1 Step 1: Amide Coupling Reagents: Amine (R1-NH2), EDC, HOBt Solvent: DMF Target: Carboxylic Acid start->step1 intermediate Intermediate: N-substituted- 4-formyl-3-methoxy- benzamide step1->intermediate Isolate & Purify step2 Step 2: Reductive Amination Reagents: Amine (R2-NH2), NaBH(OAc)3 Solvent: DCE Target: Aldehyde intermediate->step2 product Final Product: Complex Diamine Derivative step2->product Isolate & Purify

Caption: Experimental workflow for the sequential functionalization of this compound.

Step 1: Selective Amidation of the Carboxylic Acid

Causality: Amide coupling reagents like EDC/HOBt are specifically chosen because they activate carboxylic acids for nucleophilic attack by amines under mild conditions that do not affect the unreactive aldehyde group.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Reaction: Add the primary or secondary amine (R¹-NH₂, 1.1 eq) to the activated acid solution.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure amide intermediate.

Step 2: Reductive Amination of the Formyl Group

Causality: Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive amination. It is selective for the iminium ion formed in situ from the aldehyde and a second amine, and it will not reduce the newly formed amide bond or the carboxylic acid of the starting material if any were to remain.

  • Preparation: Dissolve the amide intermediate from Step 1 (1.0 eq) and a different primary or secondary amine (R²-NH₂, 1.5 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the solution at room temperature.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the final diamine derivative.

Conclusion

The strategic value of this compound is not merely in the presence of its three functional groups, but in their precise arrangement and the resulting hierarchy of reactivity. This molecule provides a pre-functionalized, activated, and sterically directed scaffold that allows for:

  • High Synthetic Efficiency: Building complex molecules in fewer steps compared to starting with simpler benzoic acids.

  • Controlled Regioselectivity: The methoxy group directs further aromatic substitutions to specific, predictable locations.

  • Orthogonal Reactivity: The acid and aldehyde can be addressed independently, enabling clean, high-yielding sequential reactions.

For researchers in organic synthesis and medicinal chemistry, choosing this compound over simpler alternatives is a strategic decision to accelerate discovery, enabling the rapid and efficient construction of novel and highly functionalized molecular entities.

References

A Comparative Analysis of the Acidity of Methoxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of how molecular structure dictates physicochemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems, influencing everything from solubility and membrane permeability to receptor binding and metabolic stability. This guide provides an in-depth comparative analysis of the acidity of the ortho-, meta-, and para- isomers of methoxybenzoic acid, delving into the underlying electronic principles and providing practical experimental context.

The Foundational Role of Substituent Effects in Acidity

The acidity of benzoic acid is significantly modulated by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects, which can either stabilize or destabilize the resulting carboxylate anion after deprotonation.

  • Inductive Effect (-I): This is a through-bond polarization effect caused by the electronegativity of a substituent. Electron-withdrawing groups increase acidity by pulling electron density away from the carboxylate group, thereby stabilizing the negative charge.[1][2]

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of electrons through the π-system of the benzene ring.[3][4] Electron-donating groups can decrease acidity by pushing electron density onto the ring and, consequently, toward the carboxylate anion, destabilizing it.[2][5] Conversely, electron-withdrawing groups can delocalize the negative charge, stabilizing the anion and increasing acidity.

The methoxy group (-OCH₃) is a particularly interesting substituent as it exhibits a dual nature: it is electron-withdrawing by induction due to the high electronegativity of the oxygen atom, but it is electron-donating by resonance due to the lone pairs on the oxygen that can be delocalized into the aromatic ring.[3][6][7] As a general rule, the resonance effect is more powerful than the inductive effect when they are in opposition.[4][7][8]

Quantitative Acidity Data: A Comparative Overview

The acidity of an organic acid is inversely related to its pKa value; a lower pKa signifies a stronger acid.[9][10] The experimentally determined pKa values for the methoxybenzoic acid isomers reveal a distinct trend.

IsomerStructurepKa Value
Benzoic Acid (Reference)4.20
2-Methoxybenzoic Acid (ortho)4.09
3-Methoxybenzoic Acid (meta)4.09
4-Methoxybenzoic Acid (para)4.47

Data compiled from various sources.[9][11][12]

From this data, the order of acidity is: ortho ≈ meta > para

This trend is a direct consequence of the interplay between inductive and resonance effects, which varies with the position of the methoxy group relative to the carboxylic acid.

Mechanistic Deep Dive: Unraveling the Acidity Trend

A thorough analysis of each isomer is required to understand the observed pKa values. The key is to evaluate how the methoxy group influences the stability of the conjugate base (the carboxylate anion).

In the para position, the methoxy group's electron-donating resonance effect (+R) is at its maximum influence relative to the carboxylate group.[6] The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing electron density at the para-carbon to which the carboxyl group is attached.[6][13] This increased electron density destabilizes the carboxylate anion, making the corresponding acid less willing to donate a proton.[2][5] Although the methoxy group also exerts an electron-withdrawing inductive effect (-I), the resonance effect is significantly stronger in this position, leading to an overall electron-donating character.[4][6] This destabilization results in 4-methoxybenzoic acid being a weaker acid (higher pKa) than benzoic acid.[9][14]

When the methoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[6][13] Resonance effects are most pronounced at the ortho and para positions. Therefore, the dominant electronic influence of the meta-methoxy group is its electron-withdrawing inductive effect (-I).[6][13] This effect pulls electron density away from the carboxylate anion, stabilizing the negative charge and thus increasing the acidity of the molecule compared to benzoic acid.[1]

The ortho isomer's acidity is comparable to the meta isomer, but the reasoning is more complex.[15][16] While the inductive and resonance effects are both at play, a unique phenomenon known as the "ortho effect" becomes significant.[16][17][18] This effect describes the observation that most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[16][18][19]

The primary cause of the ortho effect is steric hindrance.[17][19] The proximity of the ortho-methoxy group forces the carboxylic acid group to twist out of the plane of the benzene ring.[15][17][19] This loss of planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion.[15][17] By disrupting this resonance, the ortho substituent effectively increases the acidity.[17][19] This steric inhibition of resonance, combined with the inductive withdrawal of the methoxy group, results in 2-methoxybenzoic acid being a stronger acid than its para isomer and benzoic acid.

Below is a diagram illustrating the key electronic effects that govern the acidity of each isomer.

G Electronic Effects on Methoxybenzoic Acid Acidity cluster_para para-Isomer (pKa = 4.47) cluster_meta meta-Isomer (pKa = 4.09) cluster_ortho ortho-Isomer (pKa = 4.09) p_acid 4-Methoxybenzoic Acid p_effects Strong +R Effect Weak -I Effect p_acid->p_effects Donates e⁻ via resonance p_result Destabilized Anion (Weaker Acid) p_effects->p_result m_result Stabilized Anion (Stronger Acid) m_acid 3-Methoxybenzoic Acid m_effects Dominant -I Effect (No Resonance Effect at COOH) m_acid->m_effects Withdraws e⁻ via induction m_effects->m_result o_result Stabilized Anion (Stronger Acid) o_acid 2-Methoxybenzoic Acid o_effects -I Effect + Steric Hindrance (Ortho Effect) o_acid->o_effects Withdraws e⁻ & twists COOH o_effects->o_result

Caption: A diagram illustrating the dominant electronic and steric effects influencing the acidity of methoxybenzoic acid isomers.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values cited in this guide are determined experimentally. Potentiometric titration is a robust and common method for this purpose.[20][21][22] The procedure involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[23]

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH). Ensure it is carbonate-free.

    • Accurately weigh a sample of the methoxybenzoic acid isomer and dissolve it in a suitable solvent (e.g., a water-ethanol mixture for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[20]

  • Titration Setup:

    • Place a known volume (e.g., 25 mL) of the acid solution into a beaker.

    • If necessary, add an electrolyte like potassium chloride (KCl) to maintain constant ionic strength.[20]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[20]

    • Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the curve. This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the equivalence point is the peak.[21]

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

The workflow for this experimental determination is visualized below.

G start Start prep Prepare & Standardize 0.1M NaOH & Acid Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10) prep->calibrate setup Setup Titration: Acid, Stirrer, pH Probe calibrate->setup titrate Titrate with NaOH Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence & Half-Equivalence Points plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end End pka->end

Caption: Experimental workflow for pKa determination using potentiometric titration.

Conclusion for the Field

The acidity of methoxybenzoic acid isomers is a classic, yet powerful, illustration of how subtle changes in molecular architecture lead to significant differences in chemical properties. The observed acidity trend (ortho ≈ meta > para ) is a direct result of the positional interplay of the methoxy group's inductive withdrawal, resonance donation, and steric effects. For scientists in drug discovery and development, a firm grasp of these principles is not merely academic; it is essential for designing molecules with the desired ADME (absorption, distribution, metabolism, and excretion) profiles, ultimately leading to safer and more effective therapeutics. The ability to predict and confirm these properties, using established techniques like potentiometric titration, is a cornerstone of modern medicinal chemistry.

References

A Senior Application Scientist's Guide to Validating the Purity of Commercial 4-Formyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. 4-Formyl-3-methoxybenzoic acid, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. The presence of even minor impurities can have profound effects on reaction yields, introduce downstream purification challenges, and in the worst-case scenario, lead to the formation of unintended and potentially toxic byproducts.

This guide provides a comprehensive, multi-technique approach to validating the purity of commercially available this compound. It is designed to be a practical, field-proven resource that moves beyond simple protocol recitation to explain the scientific rationale behind each analytical choice. By integrating data from multiple orthogonal techniques, we can construct a robust and self-validating purity profile, ensuring the integrity of your research and development efforts.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method interrogates different physicochemical properties of a molecule, and an impurity that is "invisible" to one technique may be readily detected by another. Therefore, a multi-pronged, orthogonal approach is essential for a comprehensive purity assessment. In this guide, we will employ a suite of four powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the target compound and any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and identify impurities based on their unique magnetic environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and its fragments, confirming its identity and revealing the presence of any molecules with different masses.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, serving as a rapid and effective identity check.

The overall workflow for the comprehensive purity validation is depicted below.

Purity Validation Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Orthogonal Analytical Techniques cluster_Data Data Analysis & Purity Assessment CommercialSample Commercial 4-Formyl- 3-methoxybenzoic acid HPLC HPLC-UV CommercialSample->HPLC NMR ¹H & ¹³C NMR CommercialSample->NMR MS Mass Spectrometry CommercialSample->MS FTIR FTIR CommercialSample->FTIR Standard High-Purity Reference Standard Standard->HPLC Standard->NMR Standard->MS Standard->FTIR Purity Quantitative Purity (HPLC Area %) HPLC->Purity Structure Structural Confirmation & Impurity ID (NMR, MS) NMR->Structure MS->Structure Identity Functional Group Confirmation (FTIR) FTIR->Identity Final Final Purity Report Purity->Final Structure->Final Identity->Final

Caption: Overall workflow for the purity validation of this compound.

Identifying Potential Process-Related Impurities

An effective purity validation strategy begins with an understanding of the potential impurities that may be present. The most common synthetic routes to this compound start from vanillin (4-hydroxy-3-methoxybenzaldehyde). This informs our selection of likely process-related impurities to watch for:

  • Vanillin: Unreacted starting material.

  • Vanillic acid: An oxidation product of vanillin, potentially present in the starting material or as a byproduct.[1]

  • Isovanillic acid: A common and closely related isomer.[2][3][4]

  • 5-Formyl-3-methoxybenzoic acid (Isomer): A potential regioisomer formed during the formylation step.

Our analytical methods will be optimized to resolve and detect these specific potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity determination, providing quantitative data on the presence of impurities. A reversed-phase method is ideal for separating the polar aromatic carboxylic acids.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial sample and a high-purity reference standard in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

This method is based on established principles for the separation of benzoic acid derivatives and is designed to provide good resolution between the main peak and potential impurities.[5][6][7][8][9] The use of a gradient elution ensures that both early and late-eluting impurities are detected.

Comparative Data: HPLC-UV Analysis
CompoundRetention Time (min) (Hypothetical)High-Purity Standard (Area %)Commercial Sample (Area %)
Vanillic acid7.8Not Detected0.15
Isovanillic acid8.2Not Detected0.08
This compound 9.5 >99.9 99.5
5-Formyl-3-methoxybenzoic acid (Isomer)10.1Not Detected0.12
Vanillin11.3Not Detected0.15

The data clearly indicates the presence of multiple impurities in the commercial sample that are absent in the high-purity standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled level of structural detail, allowing for the unambiguous identification of the target compound and any structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10][11]

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts and Comparative Analysis

¹H NMR (DMSO-d₆, 400 MHz) - Hypothetical Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentHigh-Purity StandardCommercial Sample
13.5 (broad s)s1H-COOHPresentPresent
10.2s1H-CHOPresentPresent
7.8d1HAromatic HPresentPresent
7.7s1HAromatic HPresentPresent
7.3d1HAromatic HPresentPresent
3.9s3H-OCH₃PresentPresent
Minor Peaks--ImpuritiesNot DetectedSmall signals corresponding to vanillin and isomers

¹³C NMR (DMSO-d₆, 100 MHz) - Hypothetical Data

Chemical Shift (ppm)AssignmentHigh-Purity StandardCommercial Sample
192.0-CHOPresentPresent
167.0-COOHPresentPresent
155.0 - 110.0Aromatic Carbons6 SignalsMultiple minor signals
56.0-OCH₃PresentPresent

In the commercial sample, the presence of small, additional peaks in both the ¹H and ¹³C NMR spectra would confirm the existence of impurities. The chemical shifts of these impurity peaks can be compared to the spectra of the suspected impurities (vanillin, vanillic acid, etc.) for positive identification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte, offering definitive confirmation of its identity.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.

  • Sample Preparation: The eluent from the HPLC separation can be directly introduced into the mass spectrometer.

Expected Results and Comparative Analysis

The mass spectrum of the high-purity standard will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 179.03.[12]

Mass Spectrometry Data (Hypothetical)

m/z (Negative Mode)IonHigh-Purity StandardCommercial Sample (from HPLC peaks)
179.03[M-H]⁻Major PeakMajor Peak (RT 9.5 min) and a minor peak from the isomer (RT 10.1 min)
167.03[Vanillic acid-H]⁻Not DetectedMinor Peak (RT 7.8 min)
151.04[Vanillin-H]⁻Not DetectedMinor Peak (RT 11.3 min)

By coupling HPLC with MS, we can obtain the mass spectrum for each peak in the chromatogram, allowing for the positive identification of the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique for confirming the presence of key functional groups, serving as an excellent identity check.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[13][14][15][16][17]

    • Press the mixture in a die under high pressure to form a thin, transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks and Comparative Analysis

The FTIR spectrum of this compound should exhibit characteristic absorption bands for the carboxylic acid O-H, aldehyde C-H, C=O (from both carboxyl and aldehyde), and aromatic C=C bonds.

FTIR Data (Hypothetical)

Wavenumber (cm⁻¹)VibrationExpected Result (Both Samples)
3300-2500 (broad)O-H stretch (Carboxylic acid)Present
~2850, ~2750C-H stretch (Aldehyde)Present
~1700-1680C=O stretch (Carboxylic acid & Aldehyde)Present (likely a broad or overlapping peak)
~1600, ~1470C=C stretch (Aromatic ring)Present
~1250, ~1030C-O stretch (Ether)Present

While FTIR is less sensitive to minor impurities compared to HPLC or NMR, a significant deviation from the reference spectrum or the appearance of unexpected peaks (e.g., a strong, broad O-H stretch around 3400 cm⁻¹ from residual vanillin) would warrant further investigation.

Conclusion: A Self-Validating System for Purity Assessment

By systematically employing this orthogonal suite of analytical techniques, we create a self-validating system for assessing the purity of commercial this compound.

Self_Validating_System cluster_Techniques Analytical Techniques cluster_Validation Validation Points HPLC HPLC (Separation & Quantification) Purity Purity >99.5%? HPLC->Purity Impurity_ID Impurities Identified? HPLC->Impurity_ID Retention Time NMR NMR (Structural Elucidation) Identity Correct Structure? NMR->Identity NMR->Impurity_ID Structure MS Mass Spec (Molecular Weight) MS->Identity MS->Impurity_ID Mass FTIR FTIR (Functional Groups) FTIR->Identity Purity->Identity Corroborates Identity->Impurity_ID Corroborates

Caption: Interconnectivity of analytical techniques for a self-validating purity assessment.

HPLC provides the quantitative purity value, while NMR and MS confirm the identity of the main component and any separated impurities. FTIR serves as a rapid and reliable confirmation of the compound's functional group identity. Any inconsistencies between these techniques would signal a potential issue with the sample that requires deeper investigation.

For professionals in research and drug development, adopting such a rigorous, multi-faceted approach to validating starting materials is a critical investment in the quality and reliability of your work. It provides the necessary confidence that your chemistry is sound, your results are reproducible, and your final products are of the highest possible quality.

References

Theoretical Framework: Unraveling the Electronic and Steric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Relative Acidity of Ortho- and Para-Formyl Benzoic Acid for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that a nuanced comprehension of molecular properties is paramount to rational drug design and synthetic chemistry. The acidity, quantified by the acid dissociation constant (pKa), of a molecule influences its solubility, membrane permeability, and receptor-binding interactions. This guide provides a detailed comparative analysis of the acidity of two closely related isomers: 2-formylbenzoic acid (ortho) and 4-formylbenzoic acid (para), grounded in both theoretical principles and practical, verifiable experimental protocols.

The acidity of a substituted benzoic acid is a result of the complex interplay between electronic and steric effects, which influence the stability of the molecule and its conjugate base (the carboxylate anion).

Para-Formyl Benzoic Acid: A Case of Purely Electronic Effects

In the para isomer, the formyl (-CHO) group is located opposite the carboxylic acid (-COOH) group. The formyl group is moderately electron-withdrawing through two distinct mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atom of the aldehyde pulls electron density through the sigma bonds of the benzene ring.

  • Resonance Effect (-R): The aldehyde group can withdraw electron density from the ring via resonance (mesomerism), delocalizing the pi electrons.

Both effects work in concert to withdraw electron density from the carboxyl group. This stabilizes the negatively charged carboxylate anion formed upon deprotonation, as the charge is more effectively dispersed. A more stable conjugate base corresponds to a stronger acid. Therefore, 4-formylbenzoic acid is significantly more acidic than unsubstituted benzoic acid (pKa ≈ 4.20).[1][2]

Ortho-Formyl Benzoic Acid: The Dominance of the Ortho-Effect

The scenario for the ortho isomer is more complex. While the same -I and -R effects from the formyl group are present, they are overshadowed by a powerful phenomenon known as the ortho-effect .[3][4] This effect dictates that nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.[1][5]

The primary driver of the ortho-effect is Steric Inhibition of Resonance .[5] The steric bulk of the adjacent formyl group forces the carboxylic acid group to twist out of the plane of the benzene ring.[6] This has a critical consequence: it disrupts the resonance between the carboxyl group's lone pairs and the aromatic pi system. While this destabilizes the parent acid slightly, it has a much more profound stabilizing effect on the carboxylate anion. By forcing the -COO⁻ group out of the plane, it prevents destabilizing resonance donation into the ring and enhances the stabilization of the negative charge on the oxygen atoms. This increased stability of the conjugate base leads to a significant increase in acidity.[5]

A common point of discussion is the potential for intramolecular hydrogen bonding between the aldehyde's oxygen and the carboxylic proton. However, for this to occur, a seven-membered ring would need to form, which is sterically unfavorable and generally does not lead to strong hydrogen bonds.[7] Therefore, unlike in cases like salicylic acid where a stable six-membered ring forms, intramolecular hydrogen bonding is not considered a significant stabilizing factor for the protonated acid in this case.[7][8]

Acidity Influences cluster_ortho Ortho-Formyl Benzoic Acid cluster_para Para-Formyl Benzoic Acid o_acid o-Formylbenzoic Acid ortho_effect Ortho-Effect (Steric Inhibition of Resonance) ortho_effect->o_acid Dominant; Increases Acidity o_electronic Electronic Effects (-I, -R) o_electronic->o_acid Increases Acidity o_hbond Intramolecular H-Bond (Sterically Unfavorable) o_hbond->o_acid Insignificant Effect p_acid p-Formylbenzoic Acid p_electronic Electronic Effects (-I, -R) p_electronic->p_acid Increases Acidity

Caption: Dominant chemical effects influencing the acidity of formyl benzoic acid isomers.

Quantitative Acidity Comparison

The theoretical principles are validated by experimental pKa values. A lower pKa value indicates a stronger acid.

CompoundStructurepKa (at 25°C)Key Acidity Driver
Benzoic Acid4.20[2]Reference
4-Formylbenzoic Acid 3.77[9][10][11]Electronic Effects (-I, -R)
2-Formylbenzoic Acid < 3.77 (Expected) Ortho-Effect

Note: While a precise, universally cited experimental pKa for 2-formylbenzoic acid is less common in standard databases, the well-established principles of the ortho-effect predict it will be a stronger acid (lower pKa) than its para isomer.[3][4]

Experimental Verification: Potentiometric Titration Protocol

To empirically validate these theoretical differences, a potentiometric titration can be performed. This method relies on monitoring the pH of a solution as a standardized titrant is added, allowing for the precise determination of the pKa.[12][13]

Titration_Workflow prep 1. Sample Preparation (Dissolve acid in water/co-solvent, ~1-10 mM) cal 2. pH Meter Calibration (Use standard buffers, e.g., pH 4, 7, 10) prep->cal titrate 3. Titration (Add standardized NaOH (~0.1 M) in small increments) cal->titrate record 4. Data Recording (Record pH after each addition, allow for stabilization) titrate->record plot 5. Data Plotting (Plot pH vs. Volume of NaOH added) record->plot analyze 6. Analysis (Identify equivalence point (Veq) from the inflection of the curve) plot->analyze pka 7. pKa Determination pKa = pH at ½ Veq analyze->pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a ~0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

    • Prepare ~1-10 mM solutions of 2-formylbenzoic acid and 4-formylbenzoic acid. A co-solvent like ethanol may be needed if solubility in pure water is low. Note that the use of co-solvents will yield an apparent pKa (pKa*) specific to that solvent system.[13]

  • Instrument Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Titration Setup: Place a known volume (e.g., 25.00 mL) of the formylbenzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[14]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[15]

Theoretical Validation: In Silico pKa Prediction

Computational chemistry offers a powerful tool for predicting acidity and corroborating experimental findings. Density Functional Theory (DFT) combined with a continuum solvation model is a reliable method for this purpose.[2][16]

Computational_Workflow build 1. Build Structures (Acid (HA) and Conjugate Base (A⁻) for both isomers) gas_opt 2. Gas-Phase Optimization (e.g., B3LYP/6-31+G(d)) Optimize geometry and run frequency analysis build->gas_opt solv_e 3. Solvation Energy Calculation (e.g., SMD or PCM model) Perform single-point energy calculation on optimized structures gas_opt->solv_e calc_g 4. Calculate Free Energies (G_gas(HA), G_gas(A⁻), G_solv(HA), G_solv(A⁻)) solv_e->calc_g cycle 5. Apply Thermodynamic Cycle (Calculate ΔG°_aq for deprotonation) calc_g->cycle pka 6. Calculate pKa pKa = ΔG°_aq / (2.303 * RT) cycle->pka

Caption: Computational workflow for pKa prediction using a thermodynamic cycle.

General Computational Protocol:

  • Structure Modeling: Build the 3D structures of the protonated acid (HA) and the deprotonated carboxylate anion (A⁻) for both ortho and para isomers.

  • Gas-Phase Calculations:

    • Perform a geometry optimization and frequency calculation for all four structures in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d) basis set).[16]

    • Confirm that the optimizations resulted in true energy minima (i.e., no imaginary frequencies).

  • Solvation Energy Calculations:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a continuum solvation model that simulates water (e.g., SMD or IEFPCM).[2] This yields the solvation free energy.

  • Gibbs Free Energy of Deprotonation: Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG°_aq) using a thermodynamic cycle. This requires the gas-phase free energies, the solvation energies, and an established value for the solvation energy of a proton.

  • pKa Calculation: Convert the calculated ΔG°_aq to a pKa value using the equation: pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

This computational approach not only predicts the pKa values but also allows for visualization of the optimized geometries, providing direct evidence of the out-of-plane twisting of the carboxyl group in the ortho isomer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.